KRAS G12C inhibitor 38
Description
Properties
Molecular Formula |
C38H43F3N8O2 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
1-[7-[6-cyclopropyl-7-(5-methyl-1H-indazol-4-yl)-2-(3-pyrrolidin-1-ylazetidin-1-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C38H43F3N8O2/c1-3-30(50)49-20-37(21-49)10-14-47(15-11-37)35-27-16-26(24-7-8-24)32(31-23(2)6-9-29-28(31)17-42-45-29)34(51-22-38(39,40)41)33(27)43-36(44-35)48-18-25(19-48)46-12-4-5-13-46/h3,6,9,16-17,24-25H,1,4-5,7-8,10-15,18-22H2,2H3,(H,42,45) |
InChI Key |
PBENVJNCTVARNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)N7CC(C7)N8CCCC8)C9CC9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of small molecules capable of directly targeting the KRAS G12C mutant protein represents a landmark achievement in oncology. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep binding pockets. The development of covalent inhibitors that specifically bind to the mutant cysteine at position 12 has ushered in a new era of targeted therapy for a significant subset of non-small cell lung cancer, colorectal cancer, and other solid tumors. This guide provides a comprehensive overview of the core mechanism of action of KRAS G12C inhibitors, details the key experimental protocols for their characterization, and presents a thorough analysis of the clinical mechanisms of acquired resistance, with a particular focus on the seminal findings from a cohort of 38 patients treated with adagrasib.
Core Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form. This constitutively active state drives downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.
KRAS G12C inhibitors are covalent, allosteric inhibitors that selectively target the mutant cysteine residue. Their mechanism of action can be summarized in the following key steps:
-
Selective Binding to the Inactive State: These inhibitors preferentially bind to the GDP-bound, inactive conformation of KRAS G12C.
-
Covalent Modification: The inhibitor forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12.
-
Allosteric Inhibition: This covalent modification occurs in a previously unrecognized pocket located beneath the effector-binding switch-II region.
-
Trapping in the Inactive State: The inhibitor locks the KRAS G12C protein in its inactive GDP-bound state.
-
Inhibition of Downstream Signaling: By preventing the cycling to the active GTP-bound state, the inhibitor blocks the activation of downstream effector proteins such as RAF kinases, thereby suppressing the MAPK and PI3K/AKT signaling cascades.
This targeted approach has demonstrated significant anti-tumor activity in preclinical models and patients with KRAS G12C-mutant cancers.
Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of G12C inhibition.
Quantitative Data
The following tables summarize key quantitative data for two FDA-approved KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).
Table 1: Preclinical Potency of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Sotorasib | Cell Viability | NCI-H358 | 35 | [1] |
| Cell Viability | NCI-H23 | 44 | [1] | |
| Adagrasib | p-ERK Inhibition | MIA PaCa-2 | ~5 | [2] |
| Cell Viability | NCI-H358 | 14 | [1] | |
| Cell Viability | MIA PaCa-2 | 5 | [1] | |
| KRAS G12C/SOS1 Binding | - | 0.21 | [3] | |
| kinact/KI | - | 35 mM-1s-1 | [4] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1% | 6.8 months | [5] |
| CodeBreaK 200 (Phase III) | 28% | 5.6 months | [5] | |
| Adagrasib | KRYSTAL-1 (Phase II) | 42.9% | 6.5 months | [2] |
Mechanisms of Acquired Resistance: Insights from the 38-Patient Cohort
A pivotal study by Awad et al. investigated the mechanisms of acquired resistance to adagrasib in a cohort of 38 patients (27 with NSCLC, 10 with colorectal cancer, and 1 with appendiceal cancer) who initially responded to therapy and then progressed.[6][7] Putative resistance mechanisms were identified in 45% of these patients.[6][7] These mechanisms are broadly categorized into on-target and off-target alterations.
On-Target Resistance: Alterations in KRAS
These mechanisms involve genetic changes in the KRAS gene itself that either prevent inhibitor binding or reactivate the protein.
-
Secondary KRAS Mutations: New mutations in the KRAS G12C allele can interfere with inhibitor binding. In the 38-patient cohort, mutations were observed in the switch-II pocket, the binding site for adagrasib.[7]
-
KRAS Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the oncoprotein, overwhelming the inhibitor.
-
Acquired KRAS Activating Mutations: The emergence of new activating mutations in KRAS, such as G12D, G12V, or G13D, on a different allele can drive signaling independently of the inhibited G12C mutant.[8]
Off-Target Resistance: Bypass Tracks
These mechanisms involve alterations in other genes that reactivate the MAPK pathway or activate parallel signaling pathways, bypassing the need for KRAS G12C signaling.
-
Alterations in other RAS-MAPK Pathway Genes: Activating mutations in NRAS and BRAF, or loss-of-function mutations in the tumor suppressor NF1, can reactivate the MAPK cascade downstream of KRAS.
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification of RTKs such as MET or oncogenic fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can lead to strong reactivation of the MAPK and PI3K/AKT pathways.
-
Histologic Transformation: In some NSCLC patients, the tumor transformed from an adenocarcinoma to a squamous cell carcinoma, a different subtype of lung cancer that may be less dependent on KRAS signaling.[6]
Table 3: Summary of Acquired Resistance Mechanisms in the 38-Patient Cohort
| Resistance Mechanism Category | Specific Alterations Observed | Number of Patients |
| On-Target (KRAS Alterations) | Secondary mutations (R68S, H95D/Q/R, Y96C) | 4 |
| Amplification of KRAS G12C | 1 | |
| Acquired activating KRAS mutations (G12D/R/V/W, G13D, Q61H) | 4 | |
| Off-Target (Bypass Tracks) | MET amplification | 1 |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | 4 | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | 5 | |
| Loss-of-function mutations in NF1, PTEN | 2 | |
| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | 2 |
Note: Some patients had more than one mechanism of resistance.[6][7]
Caption: Overview of on-target and off-target resistance mechanisms.
Experimental Protocols
The characterization of KRAS G12C inhibitors involves a suite of biochemical, cell-based, and in vivo assays.
Biochemical Assays
These assays assess the direct interaction of the inhibitor with the KRAS G12C protein.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays:
-
Principle: Measures the binding of the inhibitor to KRAS G12C by detecting the disruption of the interaction between KRAS G12C and a binding partner (e.g., RAF1, SOS1) or GTP. A terbium-labeled anti-tag antibody serves as the donor, and a fluorescently labeled binding partner or GTP analog serves as the acceptor.
-
Protocol Outline:
-
Recombinant tagged KRAS G12C protein is incubated with the inhibitor at various concentrations.
-
A terbium-labeled anti-tag antibody and a fluorescently labeled binding partner (or GTP analog) are added.
-
The mixture is incubated to allow for binding.
-
The TR-FRET signal is measured on a plate reader. A decrease in the signal indicates inhibition of the interaction.
-
-
Example: The Kras (G12C)-cRAF binding assay kit uses a TR-FRET-based system to detect the binding status between Kras and cRAF.[9]
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: Similar to TR-FRET, this bead-based assay measures the proximity of two molecules. Donor beads release singlet oxygen upon excitation, which triggers a chemiluminescent reaction in nearby acceptor beads.
-
Protocol Outline:
-
Biotinylated KRAS G12C is incubated with the inhibitor.
-
Streptavidin-coated donor beads and antibody-conjugated acceptor beads that recognize a binding partner are added.
-
After incubation, the AlphaLISA signal is read. Inhibition is observed as a decrease in signal.
-
-
Example: The AlphaLISA™ Human KRAS G12C GTP Binding Kit is designed to detect the binding activity between human KRAS G12C mutant and GTP.[10]
-
Cell-Based Assays
These assays evaluate the effect of the inhibitor on cellular signaling and viability in KRAS G12C mutant cell lines.
-
p-ERK Inhibition Assay:
-
Principle: Measures the phosphorylation of ERK, a key downstream effector of the MAPK pathway. Inhibition of KRAS G12C should lead to a decrease in p-ERK levels.
-
Protocol Outline:
-
KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) are seeded in microplates.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 1-3 hours).
-
Cells are lysed, and p-ERK levels are quantified using methods like Western blotting, ELISA, or homogeneous assays like AlphaLISA.[11]
-
IC50 values are calculated from the dose-response curves.
-
-
-
Cell Viability/Proliferation Assay:
-
Principle: Assesses the effect of the inhibitor on the growth and survival of cancer cells.
-
Protocol Outline:
-
KRAS G12C mutant cells are seeded in 96- or 384-well plates.
-
Cells are treated with the inhibitor over a range of concentrations for an extended period (e.g., 72 hours).
-
Cell viability is measured using reagents such as CellTiter-Glo® (which measures ATP levels) or resazurin-based assays.[11]
-
IC50 values are determined from the resulting dose-response curves.
-
-
In Vivo Models
Animal models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of KRAS G12C inhibitors.
-
Xenograft Models:
-
Principle: Human cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358) or patient-derived xenografts (PDXs) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Protocol Outline:
-
Tumor cells or fragments are implanted into mice.
-
Once tumors reach a certain volume, mice are randomized into treatment and vehicle control groups.
-
The inhibitor is administered orally or via another appropriate route, typically once or twice daily.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels, target engagement).[12][13]
-
-
Caption: A simplified workflow for the development of KRAS G12C inhibitors.
Conclusion and Future Directions
The development of KRAS G12C inhibitors has been a transformative event in precision oncology. The core mechanism of these drugs, involving the covalent trapping of the mutant protein in an inactive state, is now well-understood. However, the emergence of acquired resistance, as highlighted by the study of 38 patients treated with adagrasib, underscores the complexity of KRAS-driven cancers and the need for next-generation therapeutic strategies.
Future research will focus on:
-
Combination Therapies: Combining KRAS G12C inhibitors with inhibitors of upstream (e.g., EGFR, SHP2) or downstream (e.g., MEK) signaling molecules to overcome or delay resistance.
-
Targeting the Active State: Developing inhibitors that can bind to the active, GTP-bound form of KRAS G12C.
-
Pan-RAS Inhibitors: Creating inhibitors that can target multiple KRAS mutations, not just G12C.
-
Overcoming Specific Resistance Mutations: Designing novel inhibitors that can bind to KRAS proteins with acquired resistance mutations.
A continued deep understanding of the molecular mechanisms of both inhibitor action and resistance will be paramount to improving outcomes for patients with KRAS G12C-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 8. researchgate.net [researchgate.net]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. revvity.com [revvity.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of KRAS G12C Inhibitor 38 (JNJ-74699157/ARS-3248): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The discovery of small molecules that can covalently bind to the mutant cysteine-12 residue has marked a significant breakthrough in the field. This technical guide focuses on the discovery and synthesis of the KRAS G12C inhibitor JNJ-74699157, also known as ARS-3248. This compound emerged from a dedicated research program aimed at developing potent and selective inhibitors of this challenging cancer driver. While its clinical development was ultimately halted due to toxicity, the story of JNJ-74699157 provides valuable insights into the medicinal chemistry, pharmacology, and clinical challenges of targeting KRAS G12C.
Discovery and Preclinical Development
JNJ-74699157 (ARS-3248) is an orally available, small molecule inhibitor designed to selectively and covalently target the cysteine-12 residue of the KRAS G12C mutant protein.[1] The inhibitor locks the KRAS protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
The discovery of JNJ-74699157 was the result of a collaboration between Wellspring Biosciences and Janssen Research & Development.[2][3] The program built upon the foundational work of targeting the switch-II pocket of KRAS G12C. Early tool compounds, such as ARS-853 and ARS-1620, demonstrated the feasibility of this approach and paved the way for the development of more optimized clinical candidates like ARS-3248.[2][4]
Mechanism of Action
The primary mechanism of action of JNJ-74699157 is the irreversible covalent modification of the Cys12 residue in the KRAS G12C mutant protein. This is achieved through a reactive functional group on the inhibitor that forms a covalent bond with the thiol group of the cysteine. This covalent binding traps the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.
Synthesis of JNJ-74699157 (ARS-3248)
While the exact, step-by-step synthesis of JNJ-74699157 is proprietary, the patent literature from Wellspring Biosciences and Janssen discloses the synthesis of structurally related quinazoline-based KRAS G12C inhibitors. The following is a representative synthetic scheme based on these disclosures. The core of the molecule is typically a substituted quinazoline, which serves as a scaffold to present the reactive acrylamide warhead and other functionalities that enhance binding affinity and selectivity.
Representative Experimental Protocol for Synthesis
The following is a generalized protocol based on patent literature for the synthesis of similar quinazoline-based KRAS G12C inhibitors.
Step 1: Quinazolinone Formation A substituted anthranilic acid is reacted with an appropriate reagent, such as formamide or a derivative, often at elevated temperatures, to yield the corresponding quinazolinone.
Step 2: Chlorination The quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group to a chlorine, yielding the chloroquinazoline intermediate.
Step 3: Nucleophilic Aromatic Substitution The chloroquinazoline is reacted with a suitable amine-containing side chain via a nucleophilic aromatic substitution reaction. This is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) or acetonitrile.
Step 4: Acrylamide Warhead Installation The resulting intermediate, which now contains a free amine, is reacted with acryloyl chloride in the presence of a base to install the reactive acrylamide warhead, yielding the final inhibitor.
Purification: The final compound is typically purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity. Characterization is performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological and Pharmacokinetic Data
Preclinical Data
Preclinical studies demonstrated that JNJ-74699157 potently inhibited downstream MAPK signaling.[5] The specific IC₅₀ values from these preclinical studies are not publicly available in detail.
Clinical Data and Pharmacokinetics
JNJ-74699157 was evaluated in a Phase I clinical trial (NCT04006301) in patients with advanced solid tumors harboring the KRAS G12C mutation.[6] The study was ultimately terminated due to dose-limiting skeletal muscle toxicities.[7]
Table 1: Summary of Clinical Pharmacokinetic Parameters of JNJ-74699157
| Parameter | Value (at 100 mg dose) | Unit |
| Tmax (median) | 2.0 | hours |
| Cmax (mean) | 1330 | ng/mL |
| AUC0-24h (mean) | 13400 | ng·h/mL |
Data extracted from the Phase I clinical trial publication.[7]
Table 2: Summary of Clinical Trial Outcomes
| Parameter | Finding |
| Dose-Limiting Toxicities | Grades 3-4 increased blood creatinine phosphokinase (CPK).[7] |
| Most Common Adverse Event | Increased blood CPK (observed in 6 out of 10 patients).[7] |
| Clinical Benefit | No significant clinical benefit was observed; the best response was stable disease in 40% of patients.[7] |
Experimental Protocols for Key Assays
Detailed protocols for the specific assays used in the preclinical evaluation of JNJ-74699157 are not publicly available. However, the following are representative protocols for biochemical and cellular assays commonly used to characterize KRAS G12C inhibitors, based on publicly available information for similar compounds.
Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.
Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine nucleotide exchange factor SOS1. Inhibition of this process by a compound results in a decrease in the fluorescence signal.
General Protocol:
-
Recombinant KRAS G12C protein is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the guanine nucleotide exchange factor SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
The fluorescence intensity is measured over time using a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay: p-ERK Inhibition Assay
This assay assesses the ability of an inhibitor to block the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in cancer cells harboring the KRAS G12C mutation.
Principle: KRAS G12C mutant cancer cells are treated with the inhibitor, and the levels of phosphorylated ERK (p-ERK) are quantified using an immunoassay.
General Protocol:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound for a specified period (e.g., 2 hours).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of p-ERK and total ERK are quantified using a suitable immunoassay method, such as a sandwich ELISA or a bead-based assay (e.g., Meso Scale Discovery).
-
The ratio of p-ERK to total ERK is calculated, and IC₅₀ values are determined from the dose-response curves.
Conclusion
The development of JNJ-74699157 (ARS-3248) represents a significant effort in the quest to target the once-intractable KRAS G12C mutation. While its clinical journey was cut short due to safety concerns, the program contributed to the growing body of knowledge on how to design and optimize covalent inhibitors for this critical oncogene. The preclinical and clinical data, though limited, offer valuable lessons for ongoing and future drug discovery programs targeting KRAS and other challenging cancer targets. The detailed examination of its discovery, synthesis, and biological evaluation provides a case study for medicinal chemists, pharmacologists, and clinical researchers in the field of oncology drug development.
References
- 1. Targeting KRAS: Crossroads of Signaling and Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wellspring Biosciences Announces Clearance of IND Application to Initiate Phase 1 Trial of KRAS G12C Mutant Inhibitor ARS-3248 [prnewswire.com]
- 3. contractpharma.com [contractpharma.com]
- 4. escholarship.org [escholarship.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of JNJ-74699157 in Patients with Advanced Solid Tumors Harboring the KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to KRAS G12C Inhibitor 38: Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS protein, a key signaling hub in cellular growth pathways, has long been an elusive target in oncology. The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has paved the way for a new class of targeted therapies. This technical guide provides a comprehensive overview of the binding affinity and kinetics of a novel KRAS G12C inhibitor, designated as inhibitor 38 (also known as Example 18 in patent literature). While specific quantitative binding and kinetic data for inhibitor 38 are not publicly available, this document outlines the established experimental protocols used to characterize such inhibitors and describes the KRAS G12C signaling pathway, providing a framework for understanding the mechanism of action of this class of compounds.
Introduction to KRAS G12C as a Therapeutic Target
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2]
The KRAS G12C mutation results in a constitutively active protein that is locked in a GTP-bound "ON" state, leading to uncontrolled downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[3][4] The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has been a major breakthrough in cancer therapy.[5] These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its interaction with guanine nucleotide exchange factors (GEFs) and thereby blocking its activation.[6]
KRAS G12C Signaling Pathways
KRAS G12C drives tumorigenesis primarily through the constitutive activation of the MAPK and PI3K signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of KRAS G12C inhibitors and for identifying potential mechanisms of resistance.
Binding Affinity and Kinetics of KRAS G12C Inhibitor 38
While specific binding affinity (e.g., Kd, IC50) and kinetic parameters (e.g., kon, koff) for inhibitor 38 are not publicly available, the following tables outline the typical data generated for characterizing KRAS G12C inhibitors.
Binding Affinity Data
| Parameter | Description | Typical Value Range for Potent Inhibitors |
| Kd (nM) | Dissociation constant; a measure of binding affinity. Lower values indicate stronger binding. | 0.1 - 100 nM |
| IC50 (nM) | Half-maximal inhibitory concentration; concentration of inhibitor required to inhibit 50% of a biological process (e.g., nucleotide exchange, cell proliferation). | 1 - 500 nM |
Binding Kinetics Data
| Parameter | Description | Typical Value Range for Covalent Inhibitors |
| kon (M-1s-1) | Association rate constant; the rate at which the inhibitor binds to the target. | 104 - 106 M-1s-1 |
| koff (s-1) | Dissociation rate constant; the rate at which the inhibitor dissociates from the target. For irreversible covalent inhibitors, this value is effectively zero. | ~0 s-1 |
| kinact/KI (M-1s-1) | Second-order rate constant of covalent modification; a measure of the efficiency of covalent bond formation. | 104 - 106 M-1s-1 |
Experimental Protocols for Characterizing KRAS G12C Inhibitors
A variety of biochemical and cell-based assays are employed to determine the binding affinity and kinetics of KRAS G12C inhibitors.
Biochemical Assays
These assays utilize purified recombinant KRAS G12C protein to directly measure inhibitor binding and its effect on protein function.
4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on KRAS G12C.
-
Principle: GDP-loaded KRAS G12C is incubated with the inhibitor. The exchange reaction is initiated by the addition of GTP and the guanine nucleotide exchange factor SOS1. The amount of GTP-bound KRAS G12C is then detected by its binding to the RAS-binding domain (RBD) of cRAF. This interaction brings a donor fluorophore (e.g., on an anti-tag antibody for KRAS) and an acceptor fluorophore (e.g., on an anti-tag antibody for cRAF-RBD) into close proximity, resulting in a FRET signal.[7][8]
-
Protocol Outline:
-
Dispense varying concentrations of the inhibitor into a 384-well plate.
-
Add GDP-loaded, tagged KRAS G12C protein.
-
Initiate the exchange reaction by adding a mixture of GTP and SOS1.
-
Incubate to allow for nucleotide exchange.
-
Add tagged cRAF-RBD.
-
Add TR-FRET detection reagents (donor and acceptor-labeled antibodies).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
-
4.1.2. AlphaLISA KRAS G12C/cRAF Interaction Assay
This assay also measures the interaction between GTP-bound KRAS G12C and cRAF-RBD but uses a different detection technology.
-
Principle: In the presence of GTP, KRAS G12C binds to cRAF-RBD. In the AlphaLISA format, one protein is tagged (e.g., with biotin) to bind to streptavidin-coated donor beads, and the other is tagged (e.g., with a His-tag) to bind to anti-His-tag acceptor beads. When the proteins interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.[9][10]
-
Protocol Outline:
-
Perform the nucleotide exchange reaction as described for the TR-FRET assay in the presence of the inhibitor.
-
Add biotinylated cRAF-RBD.
-
Add streptavidin-coated donor beads and anti-His-tag acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values.
-
Cell-Based Assays
These assays are performed in cancer cell lines endogenously expressing KRAS G12C to assess the inhibitor's activity in a more physiologically relevant context.
4.2.1. Phospho-ERK (pERK) Assay
This assay measures the phosphorylation of ERK, a downstream effector in the MAPK pathway, as a readout of KRAS G12C activity.
-
Principle: Inhibition of KRAS G12C leads to a decrease in the phosphorylation of ERK. This can be quantified by Western blotting or by a high-throughput method like AlphaLISA or HTRF, which uses specific antibodies against total ERK and phosphorylated ERK.[11][12]
-
Protocol Outline (AlphaLISA):
-
Seed KRAS G12C mutant cells in a 96- or 384-well plate and allow them to adhere.
-
Treat cells with a dose range of the inhibitor for a specified time.
-
Lyse the cells.
-
Transfer the lysate to an assay plate.
-
Add AlphaLISA acceptor beads conjugated to an anti-pERK antibody and biotinylated anti-ERK antibody, followed by streptavidin-donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Normalize the pERK signal to the total ERK signal and determine the IC50.
-
Conclusion
KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. While the precise binding affinity and kinetic profile of inhibitor 38 are not yet in the public domain, the experimental methodologies outlined in this guide provide a robust framework for its characterization. The continued development and detailed profiling of new KRAS G12C inhibitors like inhibitor 38 are essential for expanding the therapeutic arsenal against these challenging malignancies. Further studies are anticipated to disclose the specific quantitative data for this compound, which will be critical for its continued preclinical and potential clinical development.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. AlphaLISA KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 11. youtube.com [youtube.com]
- 12. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide on the Structural Biology and Crystallography of KRAS G12C Inhibitor 38 (Sotorasib/AMG 510)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural biology and crystallography of the landmark KRAS G12C inhibitor, compound 38, clinically known as sotorasib (AMG 510). Sotorasib is a first-in-class, orally bioavailable, covalent inhibitor that has ushered in a new era of targeted therapy for cancers harboring the KRAS G12C mutation. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for structural studies, and visualizes relevant biological and experimental workflows.
Introduction to KRAS G12C and Sotorasib (Inhibitor 38)
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP/GDP and the absence of deep binding pockets on its surface. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. This mutation introduces a reactive cysteine residue that has become the target for a new class of covalent inhibitors.
Sotorasib (AMG 510), referred to as compound 38 in its discovery phase, was developed by Amgen and represents a breakthrough in targeting KRAS G12C. It selectively and irreversibly binds to the mutant cysteine-12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key crystallographic and activity data for sotorasib (AMG 510).
Table 1: Crystallographic Data for KRAS G12C in Complex with Sotorasib
| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free | Space Group |
| 6OIM | Sotorasib (AMG 510) | 1.65 | 0.181 | 0.215 | P 21 21 21 |
Data sourced from the RCSB Protein Data Bank.[1][2]
Table 2: In Vitro Activity of Sotorasib (AMG 510)
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| MIA PaCa-2 | Pancreatic Cancer | ~0.005 - 0.009 | Cell Viability |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | Cell Viability |
| SW1573 | Non-Small Cell Lung Cancer | >7.5 | Cell Viability |
| A549 (KRAS G12S) | Non-Small Cell Lung Cancer | >7.5 | Cell Viability |
IC50 values represent the concentration of sotorasib required to inhibit cell viability by 50%. Data indicates high potency and selectivity for KRAS G12C mutant cells.[3][4][5]
Structural Biology of the Sotorasib-KRAS G12C Interaction
The crystal structure of sotorasib in complex with KRAS G12C (PDB ID: 6OIM) reveals the molecular basis of its inhibitory action.[1][2][6] Sotorasib binds in a shallow pocket on the protein surface, known as the Switch-II pocket, which is present in the inactive GDP-bound state. The key interactions are:
-
Covalent Bond Formation: The acrylamide warhead of sotorasib forms an irreversible covalent bond with the thiol group of the mutant Cysteine-12 residue.[7]
-
Switch-II Pocket Occupancy: The core of the sotorasib molecule occupies the Switch-II pocket, sterically hindering the conformational changes required for KRAS to switch to its active GTP-bound state.
-
Cryptic Pocket Engagement: A key feature of sotorasib's high potency is its ability to access a previously cryptic pocket formed by His95, Tyr96, and Gln99.[1] This interaction, particularly with His95, significantly enhances binding affinity and selectivity.
By locking KRAS G12C in this inactive conformation, sotorasib prevents its interaction with downstream effector proteins such as RAF, thus blocking the oncogenic signaling cascade.
Signaling Pathway and Experimental Workflows
KRAS Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and highlights the point of inhibition by sotorasib.
Experimental Workflow for Structural Determination
The diagram below outlines the typical workflow for determining the crystal structure of the KRAS G12C-sotorasib complex.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structural determination of the KRAS G12C-sotorasib complex, based on established protein crystallography practices and information inferred from relevant publications.
Protein Expression and Purification
-
Gene Expression : The human KRAS gene (residues 1-169) with the G12C mutation is cloned into a suitable expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., His-tag). The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction : Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of ~0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and cultures are incubated overnight at a reduced temperature (e.g., 18-20°C) to enhance soluble protein expression.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 2 mM TCEP). Lysis is performed using a homogenizer or sonicator.
-
Affinity Chromatography : The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged KRAS G12C is eluted using an imidazole gradient.
-
Tag Cleavage and Size-Exclusion Chromatography : The affinity tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography to separate the cleaved protein from the tag, protease, and any remaining aggregates, yielding a highly pure and homogenous protein sample.
-
Quality Control : The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.
Complex Formation and Crystallization
-
Complex Formation : Purified, GDP-loaded KRAS G12C protein is incubated with an excess of sotorasib (dissolved in a suitable solvent like DMSO) to ensure complete covalent modification of Cysteine-12. The incubation is typically performed for several hours at 4°C or 20°C. The extent of covalent modification is confirmed by mass spectrometry.
-
Crystallization : The KRAS G12C-sotorasib complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL). Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) at a constant temperature (e.g., 20°C). A wide range of commercial and in-house screens are tested, varying precipitants, buffers, and additives.
-
Crystal Optimization : Initial crystal hits are optimized by varying the concentrations of the protein, precipitant, and other components of the crystallization condition to obtain large, single, well-diffracting crystals. For the 6OIM structure, crystals were grown in conditions containing phosphate salts.[4]
X-ray Data Collection and Structure Determination
-
Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source, which provides a high-intensity, tunable X-ray beam.[4]
-
Data Processing : The diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
-
Structure Solution : The phase problem is solved using the molecular replacement method, with a previously determined structure of KRAS (e.g., PDB ID: 4OBE) used as a search model.[4]
-
Model Building and Refinement : An initial model of the KRAS G12C-sotorasib complex is built into the electron density map. The structure is then refined using software like PHENIX or REFMAC5, which involves iterative cycles of manual model adjustments and automated refinement to improve the fit of the model to the experimental data.
-
Validation and Deposition : The final structure is validated to ensure it has good stereochemistry and fits the electron density map well. The atomic coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[2]
Conclusion
The structural and biological characterization of sotorasib (Inhibitor 38) has been a pivotal achievement in oncology drug discovery. The detailed crystallographic analysis of its complex with KRAS G12C has not only elucidated its precise mechanism of action but has also provided a structural blueprint for the development of next-generation KRAS inhibitors. The methodologies outlined in this guide represent the standard workflows that enabled this landmark discovery, offering a template for future research in this critical area of cancer therapy.
References
- 1. 6OIM: Crystal Structure of human KRAS G12C covalently bound to AMG 510 [ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Characterization of KRAS G12C Inhibitor 38 (AMG 510)
This technical guide provides a comprehensive overview of the preclinical characterization of the KRAS G12C inhibitor, compound (R)-38, also known as AMG 510 (Sotorasib). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecule's mechanism of action, potency, pharmacokinetics, and in vivo efficacy.
In Vitro Characterization
Compound (R)-38 is a potent and selective covalent inhibitor of KRAS G12C. It targets the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.[1][2] This prevents downstream signaling through the MAPK pathway, thereby inhibiting tumor cell proliferation.[3][4]
Quantitative In Vitro Data
The following table summarizes the key in vitro parameters for compound (R)-38.
| Parameter | Value | Species/System | Reference |
| Atropisomer Interconversion Barrier (ΔG⧧, kcal/mol) | >31 | - | [1] |
| kinact/KI (M-1s-1) | 9900 ± 1800 | Mass Spectrometry | [1] |
| 5 mM GSH t1/2 (min) | 200 | pH 7.4 Aqueous Phosphate Buffer | [1] |
| Plasma Protein Binding (fu) | |||
| Mouse | 0.06 | 0.25 µM, UC | [1] |
| Rat | 0.05 | 0.25 µM, UC | [1] |
| Dog | 0.17 | 0.25 µM, UC | [1] |
| Human | 0.09 | 0.25 µM, UC | [1] |
fu: fraction unbound; UC: ultracentrifugation; GSH: Glutathione
Experimental Protocols
1.2.1. Determination of Atropisomer Interconversion Barrier: The rotational stability of the atropisomers was assessed using nuclear magnetic resonance (NMR). Kinetic data from NMR experiments were used to determine the Gibbs free energy of activation (ΔG⧧) for the interconversion.[1]
1.2.2. Covalent Inactivation Kinetics (kinact/KI): The second-order rate constant for covalent modification of KRAS G12C was determined using mass spectrometry. The time-course of relative percent bound of the inhibitor was measured at various inhibitor concentrations to calculate kinact/KI.[1]
1.2.3. Glutathione (GSH) Stability Assay: The stability of the compound in the presence of a physiological nucleophile was assessed by measuring its half-life (t1/2) in a 5 mM GSH solution in pH 7.4 aqueous phosphate buffer at 37°C. The depletion of the parent compound was monitored by mass spectrometry.[1]
1.2.4. Plasma Protein Binding: The fraction of unbound drug in plasma from different species was determined at a concentration of 0.25 µM using ultracentrifugation.[1]
Pharmacokinetic Characterization
Pharmacokinetic studies were conducted in multiple species to evaluate the oral bioavailability and other key parameters of compound (R)-38.
Quantitative Pharmacokinetic Data
| Species | Dosing | CL (L h-1 kg-1) | Vss (L/kg) | t1/2 (h) | F (%) | Reference |
| Rat | 1 mg/kg IV, 10 mg/kg PO | 3.4 | 2.0 | 0.5 | 28 | [1] |
| Dog | 1 mg/kg IV, 10 mg/kg PO | 2.2 | 0.73 | 0.4 | 34 | [1] |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability; IV: Intravenous; PO: Oral
Experimental Protocols
2.2.1. In Vivo Pharmacokinetic Studies: Compound (R)-38 was administered to Sprague-Dawley rats and Beagle dogs via both intravenous and oral routes. For rats, the intravenous vehicle was DMSO, and the oral vehicle was 1% Tween 80, 2% HPMC in water. For dogs, the intravenous vehicle was 10% DMAC, 10% EtOH, 30% propylene glycol in water, and the oral vehicle was 1% Tween 80, 2% HPMC in water. Plasma concentrations of the compound were measured at various time points to determine the pharmacokinetic parameters.[1]
In Vivo Efficacy
The anti-tumor activity of compound (R)-38 was evaluated in a xenograft model of human pancreatic cancer.
Quantitative In Vivo Efficacy Data
| Model | Treatment | Outcome | p-value | Reference |
| MIA PaCa-2 T2 Xenograft | (R)-38 (Oral, QD) | Dose-dependent tumor regression | < 0.0001 | [5] |
QD: Once daily
Experimental Protocols
3.2.1. Xenograft Tumor Model: MIA PaCa-2 T2 human pancreatic tumor xenografts were established in nude mice. Once the tumors reached a certain volume, the mice were treated with compound (R)-38 orally once daily. Tumor volumes were measured over time to assess the anti-tumor efficacy. Statistical analysis was performed using Dunnett's post-hoc analysis and paired T-tests.[5]
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
Caption: Mechanism of KRAS G12C signaling and inhibition by Compound 38.
Preclinical Characterization Workflow
Caption: General workflow for preclinical characterization of a covalent inhibitor.
References
Delving into the Off-Target Landscape of KRAS G12C Inhibitor 38 (Sotorasib/AMG 510): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the off-target effects of the KRAS G12C inhibitor commonly referred to as compound 38, which is clinically known as Sotorasib (AMG 510). While highly selective for its intended target, a deeper understanding of its interactions with other cellular proteins is critical for a complete safety and efficacy profile. This document summarizes key quantitative data, details the experimental methodologies used for off-target identification, and visualizes relevant pathways and workflows.
Executive Summary
Sotorasib (AMG 510) is a potent and selective covalent inhibitor of KRAS G12C.[1] Its design leverages the unique cysteine residue present in the mutant protein, conferring high selectivity. Initial cysteine proteome profiling studies covering over 6,400 cysteine-containing peptides revealed that only the peptide from KRAS G12C was significantly modified, highlighting its remarkable specificity.[1] However, more recent and sensitive chemoproteomic workflows have identified over 300 potential off-target proteins that are covalently modified by Sotorasib.[2][3] A notable off-target is the tumor suppressor KEAP1, where modification of cysteine 288 can lead to the accumulation of NRF2 in the nucleus.[2][4] This guide will explore these findings in detail.
Quantitative Off-Target Analysis of Sotorasib (AMG 510)
The following table summarizes the identified off-target proteins of Sotorasib, as determined by mass spectrometry-based chemoproteomic profiling. The data is collated from a study by Wang et al. (2023), which employed a pan-AMG510 antibody for enrichment of modified peptides.[2][3]
| Protein | Gene Name | Cysteine Site | Function |
| Kelch-like ECH-associated protein 1 | KEAP1 | Cys288 | Substrate adaptor for E3 ubiquitin ligase, negative regulator of NRF2.[2][4] |
| Aldolase, fructose-bisphosphate A | ALDOA | Cys339 | Enzyme in the glycolysis pathway.[2][4] |
| Reticulon 4 | RTN4 | Cys1101 | Involved in neurite outgrowth and regeneration.[3] |
| Heme oxygenase 2 | HMOX2 | Cys282 | Enzyme that degrades heme.[3] |
| Procollagen-lysine,2-oxoglutarate 5-dioxygenase 3 | PLOD3 | Cys691 | Enzyme in collagen biosynthesis.[3] |
| Retinal pigment epithelium-specific protein | RPE | Cys5 | Involved in vitamin A metabolism.[3] |
| Serine palmitoyltransferase 2 | SPTLC2 | Cys99 | Enzyme in sphingolipid biosynthesis.[3] |
| Ubiquitin-conjugating enzyme E2 O | UBE2O | Cys370 | Involved in protein ubiquitination.[3] |
| Thymidine kinase 1 | TK1 | Cys3 | Enzyme in nucleotide metabolism.[3] |
| Heat shock protein 60 | HSPD1 | Cys237 | Chaperone protein.[3] |
| Keratin, type II cytoskeletal 4 | KRT4 | Cys42 | Structural protein.[3] |
| Annexin A2 | ANXA2 | Cys9 | Calcium-dependent phospholipid-binding protein.[3] |
| Poly(rC)-binding protein 1 | PCBP1 | Cys194 | RNA-binding protein.[3] |
| RNA export 1 | RAE1 | Cys106 | Involved in RNA export from the nucleus.[3] |
| S100 calcium-binding protein A16 | S100A16 | Cys4 | Calcium-binding protein.[3] |
| Voltage-dependent anion-selective channel protein 2 | VDAC2 | Cys91, Cys225 | Forms a channel through the outer mitochondrial membrane.[3] |
Experimental Protocols
Cysteine Reactivity Profiling using Chemoproteomics
This method is employed to identify proteins that are covalently modified by an electrophilic compound like Sotorasib.
a. Cell Culture and Inhibitor Treatment:
-
Human non-small cell lung cancer (NSCLC) cell lines, such as H358 (KRAS G12C), are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Cells are treated with Sotorasib (AMG 510) at a specific concentration (e.g., 2 µM) for various time points to assess the kinetics of covalent modification.[4] A vehicle control (e.g., DMSO) is run in parallel.
b. Cell Lysis and Protein Extraction:
-
Following treatment, cells are harvested and lysed in a buffer containing detergents (e.g., DOC buffer) and protease inhibitors to extract the total proteome.[4]
c. Tryptic Digestion:
-
The extracted proteins are reduced, alkylated, and then digested into smaller peptides using trypsin.
d. Affinity Enrichment of Sotorasib-Modified Peptides:
-
A polyclonal antibody that specifically recognizes the Sotorasib chemical moiety (pan anti-AMG510 antibody) is conjugated to agarose beads.[3]
-
The tryptic peptides are incubated with these antibody-conjugated beads to enrich for peptides that are covalently modified by Sotorasib.[4]
-
Unbound peptides are washed away, and the enriched Sotorasib-modified peptides are eluted.[4]
e. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
The enriched peptides are analyzed by high-resolution LC-MS/MS. The mass spectrometer identifies the sequence of the peptides and the precise site of Sotorasib modification (the specific cysteine residue).
f. Data Analysis:
-
The MS data is processed using specialized software to identify the Sotorasib-modified peptides and the corresponding proteins. The relative abundance of these peptides can be quantified to determine the extent of off-target modification.
ALDOA Enzyme Activity Assay
This assay is used to determine the functional consequence of Sotorasib binding to an off-target enzyme.
-
Recombinant human ALDOA protein is incubated with varying concentrations of Sotorasib or a vehicle control.
-
The enzymatic activity of ALDOA is measured by a coupled enzyme assay. The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate.
-
The product of the ALDOA reaction is converted by subsequent enzymes in the assay mix, ultimately leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the ALDOA activity, allowing for the determination of an IC50 value for Sotorasib's inhibition of ALDOA.[4]
Immunofluorescence for NRF2 Nuclear Translocation
This method visualizes the cellular localization of NRF2 to assess the impact of KEAP1 modification.
-
NSCLC cells are grown on coverslips and treated with Sotorasib or a vehicle control.
-
Cells are then fixed, permeabilized, and incubated with a primary antibody specific for NRF2.
-
A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The coverslips are mounted on slides and imaged using a fluorescence microscope to observe the localization of NRF2. An increase in nuclear NRF2 staining indicates translocation from the cytoplasm.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Sotorasib (AMG 510), a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutation.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its active site and the lack of well-defined binding pockets. The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant has enabled the development of targeted covalent inhibitors. Sotorasib (AMG 510) is a pioneering therapeutic in this class, demonstrating significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] This document details the key pharmacokinetic and pharmacodynamic properties of Sotorasib, along with the experimental methodologies used to characterize this inhibitor.
Pharmacodynamics
Sotorasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[3] This covalent modification prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the activation of the MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[3][4]
In Vitro Activity
Sotorasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [1] |
| H23 | Non-Small Cell Lung Cancer | 0.6904 | [1] |
Table 1: In Vitro Cell Viability of Sotorasib in KRAS G12C-Mutant Cell Lines.
In Vivo Efficacy
In preclinical xenograft models, orally administered Sotorasib induced tumor regression in a dose-dependent manner.
| Animal Model | Tumor Type (Cell Line) | Dosing Regimen | Outcome | Reference |
| Nude Mice | NSCLC (NCI-H358) | 30 mg/kg, p.o., daily for 28 days | Tumor size reduction | [5] |
| Nude Mice | Pancreatic Cancer (MIA PaCa-2) | 100 mg/kg, p.o., daily | Tumor regression | [6] |
Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models.
Pharmacokinetics
Sotorasib exhibits pharmacokinetic properties that support once-daily oral dosing.
Preclinical Pharmacokinetics
Studies in rats have characterized the absorption, distribution, metabolism, and excretion of Sotorasib.
| Parameter | Value | Animal Model | Dosing | Reference |
| Tmax | 0.21 ± 0.06 h | Mice | 20 mg/kg, single oral dose | [7] |
| Cmax | 4,231 ± 1,208 ng/mL | Mice | 20 mg/kg, single oral dose | [7] |
| t1/2 | 0.60 ± 0.06 h | Mice | 20 mg/kg, single oral dose | [7] |
| AUC0–4 | 3,766 ± 896 ng·h/mL | Mice | 20 mg/kg, single oral dose | [7] |
Table 3: Preclinical Pharmacokinetic Parameters of Sotorasib in Mice.
Clinical Pharmacokinetics
The clinical pharmacokinetics of Sotorasib have been evaluated in patients with KRAS G12C-mutated solid tumors in the CodeBreaK 100 trial.
| Parameter | Value (at 960 mg once daily) | Patient Population | Reference |
| Median Tmax | 1-2 hours | Advanced Solid Tumors | [8][9] |
| Mean Elimination Half-life (t1/2) | 5.5 hours | Advanced Solid Tumors | [9] |
Table 4: Clinical Pharmacokinetic Parameters of Sotorasib. A population pharmacokinetic analysis indicated that Sotorasib exposure increases in a less-than-dose-proportional manner between 180 mg and 960 mg.[10] Co-administration with a high-fat meal resulted in a minimal increase in AUC and Cmax, suggesting that Sotorasib can be taken with or without food.[2]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer cell lines.
Methodology:
-
KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of Sotorasib (e.g., 0-10 µM) for 72 hours.[4]
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4]
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To assess the pharmacodynamic effect of Sotorasib on the MAPK signaling pathway.
Methodology:
-
KRAS G12C-mutant cells are treated with Sotorasib (e.g., 100 nM) for various time points (e.g., 4-72 hours).[4]
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of ERK phosphorylation is indicative of Sotorasib's target engagement and downstream signaling blockade.[3]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Sotorasib in a living organism.
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
Sotorasib is administered orally, once daily, at specified doses (e.g., 10-100 mg/kg).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).
Quantification of Sotorasib in Plasma
Objective: To determine the concentration of Sotorasib in plasma samples for pharmacokinetic analysis.
Methodology (LC-MS/MS):
-
Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile.[3] An internal standard (e.g., erlotinib) is added to each sample.[3]
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 column with a gradient elution of methanol and formic acid in water.[3]
-
Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer with positive electrospray ionization. Sotorasib is detected and quantified using selected reaction monitoring (SRM).[3]
-
A calibration curve is generated using standards of known Sotorasib concentrations to determine the concentration in the study samples. The linear range for quantification is typically 2-2,000 ng/mL.[3]
Visualizations
Caption: KRAS Signaling Pathway and Sotorasib Inhibition.
Caption: Experimental Workflow for Sotorasib Characterization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Quantification of KRAS inhibitor sotorasib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 10. aacrjournals.org [aacrjournals.org]
Initial In Vitro Efficacy and Characterization of KRAS G12C Inhibitor 38
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[1][2] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream signaling pathways.[1]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket. The discovery of a switch-II pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of specific, covalent inhibitors.[4][5] These inhibitors bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive state and preventing downstream signaling.[6]
This technical guide details the initial in vitro efficacy profile of KRAS G12C Inhibitor 38, a hypothetical, potent, and selective covalent inhibitor. The following sections provide key data from biochemical and cell-based assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
KRAS G12C Signaling and Mechanism of Inhibition
The KRAS G12C oncoprotein primarily signals through the RAF-MEK-ERK (MAPK) pathway to drive cell proliferation and the PI3K-AKT-mTOR pathway to promote cell survival.[1][3][7] this compound covalently binds to the inactive (GDP-bound) form of KRAS G12C, preventing its activation and subsequently blocking the transduction of signals to these critical downstream effector pathways.[1][8]
Biochemical Characterization
Biochemical assays are essential to quantify the direct interaction and inhibitory activity of a compound against its purified protein target.
Data Summary: Binding Affinity and Potency
The binding kinetics and potency of Inhibitor 38 against purified, GDP-bound KRAS G12C protein were assessed. The data demonstrate a rapid, high-affinity interaction and potent inhibition of nucleotide exchange.
| Assay Type | Parameter | KRAS G12C | KRAS WT | Selectivity (WT/G12C) |
| Surface Plasmon Resonance (SPR) | K_D (nM) | 9.6 | > 20,000 | > 2,080-fold |
| Nucleotide Exchange Assay | IC50 (nM) | 8.9 | > 100,000 | > 11,200-fold |
Table 1: Biochemical potency and selectivity of Inhibitor 38 against KRAS G12C versus Wild-Type (WT) KRAS. Data is representative of published covalent inhibitors.[9][10]
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the binding kinetics and affinity (K_D) of an inhibitor to its target protein.
-
Immobilization: Recombinant human KRAS G12C (GDP-bound) protein is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the protein to allow for background subtraction.
-
Analyte Preparation: Inhibitor 38 is prepared in a series of concentrations (e.g., 0-1000 nM) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The prepared concentrations of Inhibitor 38 are injected sequentially over the KRAS-immobilized and reference flow cells. Association and dissociation are monitored in real-time by measuring the change in response units (RU).
-
Data Analysis: The sensorgram data is double-referenced by subtracting the signals from the reference flow cell and a buffer-only injection. The resulting curves are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Cell-Based Efficacy
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, assessing its ability to cross the cell membrane, engage its target, and exert a biological effect.
Data Summary: Anti-proliferative Activity
Inhibitor 38 demonstrates potent and selective inhibition of cell proliferation in cancer cell lines harboring the KRAS G12C mutation, with minimal effect on KRAS wild-type cells.
| Cell Line | Cancer Type | KRAS Status | Inhibitor 38 IC50 (nM) |
| NCI-H358 | NSCLC | G12C (Homozygous) | 5.5 |
| MIA PaCa-2 | Pancreatic | G12C (Heterozygous) | 12.8 |
| NCI-H1792 | NSCLC | G12C (Heterozygous) | 25.1 |
| A549 | NSCLC | G12S | > 10,000 |
| HCT116 | Colorectal | G13D | > 10,000 |
| Calu-3 | NSCLC | Wild-Type | > 10,000 |
Table 2: Anti-proliferative IC50 values of Inhibitor 38 across a panel of human cancer cell lines. Data is representative of published selective inhibitors.[11][12]
Experimental Protocol: Cell Viability (CellTiter-Glo® Assay)
This protocol describes a method to measure cell viability by quantifying ATP, an indicator of metabolically active cells.[12]
-
Cell Seeding: Cancer cells are seeded into 96-well, opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A 10-point, 3-fold serial dilution of Inhibitor 38 is prepared. The cells are treated with the compound dilutions (final concentration range typically from 0.1 nM to 10,000 nM) and incubated for 72 hours.
-
Lysis and Signal Detection: The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.
-
Data Analysis: Luminescence is recorded using a plate reader. The data is normalized to vehicle (DMSO) treated controls, and the resulting dose-response curves are fitted using a four-parameter logistic regression model to determine the IC50 value.
Data Summary: Inhibition of Downstream Signaling
A key hallmark of a functional KRAS inhibitor is the suppression of downstream MAPK pathway signaling. Inhibitor 38 potently reduces the phosphorylation of ERK (p-ERK), a critical node in this pathway.[13][14]
| Cell Line | KRAS Status | p-ERK Inhibition IC50 (nM) |
| NCI-H358 | G12C | 4.8 |
| MIA PaCa-2 | G12C | 15.2 |
| A549 | G12S | > 10,000 |
Table 3: Potency of Inhibitor 38 in suppressing ERK phosphorylation (p-ERK T202/Y204) in cells.
Experimental Protocol: Western Blot for p-ERK Inhibition
This protocol details the measurement of protein phosphorylation levels via immunoblotting.
-
Cell Treatment and Lysis: NCI-H358 cells are seeded in 6-well plates and grown to ~80% confluency. Cells are serum-starved for 4 hours, then treated with various concentrations of Inhibitor 38 for 2 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are collected and clarified by centrifugation.
-
Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour.[15] The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[15]
-
Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition.
In Vitro Characterization Workflow
The overall process for the initial in vitro assessment of a KRAS G12C inhibitor follows a logical cascade, moving from direct target interaction to cellular functional outcomes.
Summary of Core Findings
This guide outlines the foundational in vitro studies for a novel KRAS G12C inhibitor. The logical relationship between target binding, pathway modulation, and cellular effect is a cornerstone of its preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to KRAS G12C Inhibitor 38 (Sotorasib/AMG 510): Effects on Downstream Signaling Pathways
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology.[1] Mutations in the KRAS gene are among the most common genetic alterations in human cancers, including lung, colorectal, and pancreatic cancers, leading to constitutive activation of signaling pathways that drive cell proliferation and survival.[2][3][4] The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[1][5] This specific mutation introduces a reactive cysteine residue that has become the target for a new class of covalent inhibitors.
This technical guide focuses on KRAS G12C inhibitor (R)-38, an early designation for the compound that would become Sotorasib (AMG 510), the first FDA-approved inhibitor for KRAS G12C.[6] We will provide an in-depth analysis of its mechanism of action, its profound effects on downstream signaling pathways, a summary of its efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
Sotorasib and other inhibitors of its class function by covalently and irreversibly binding to the mutant cysteine-12 residue of the KRAS G12C protein.[3] This binding event occurs specifically when the protein is in its inactive, guanosine diphosphate (GDP)-bound state.[3][7] By locking KRAS G12C in this "off" state, the inhibitor prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation.[1] This effectively blocks the protein from interacting with and activating its downstream effector proteins, thereby shutting down the oncogenic signaling cascade.[8][9]
References
- 1. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Deep Dive into KRAS G12C Inhibitor Sensitivity: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the screening and sensitivity of various cell lines to KRAS G12C inhibitors. It includes a compilation of sensitivity data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
The discovery and development of specific inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology. These inhibitors work by covalently binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This action prevents the downstream activation of critical signaling pathways, thereby inhibiting the proliferation of cancer cells harboring this mutation.[3] Understanding the sensitivity of different cancer cell lines to these inhibitors is crucial for preclinical research and clinical trial design.
Cell Line Sensitivity to KRAS G12C Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for several prominent KRAS G12C inhibitors—sotorasib, adagrasib, and glecirasib—across a panel of human cancer cell lines. The data reveals a range of sensitivities, highlighting the diverse cellular contexts in which these inhibitors operate. For divarasib, preclinical studies have demonstrated a median IC50 in the sub-nanomolar range, indicating high potency.[4][5] It has been reported to be over 18,000-fold more selective for mutant G12C cell lines than for wild-type cells.[4]
| Cell Line | Cancer Type | Sotorasib IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.006 - 0.0818 |
| MIA PaCa-2 | Pancreatic Cancer | 0.009 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 |
Table 1: Sotorasib IC50 Values in Various KRAS G12C Mutant Cell Lines. Data compiled from multiple preclinical studies.[6][7]
| Cell Line | Cancer Type | Adagrasib IC50 (nM) - 2D culture | Adagrasib IC50 (nM) - 3D culture |
| Panel of 17 KRAS G12C mutant cell lines | Various | 10 - 973 | 0.2 - 1042 |
Table 2: Adagrasib IC50 Value Ranges in KRAS G12C Mutant Cell Lines. Adagrasib demonstrates potent inhibition of cell growth in the majority of KRAS G12C-mutant cell lines.[8][9][10]
| Cell Line | Cancer Type | Glecirasib IC50 (nmol/L) - p-ERK Inhibition | Glecirasib IC50 (nmol/L) - Cell Viability |
| NCI-H1373 | Non-Small Cell Lung Cancer | 10.9 (median of 7 cell lines) | 11.8 (median of 7 cell lines) |
| NCI-H385 | Non-Small Cell Lung Cancer | ||
| MIA PaCa-2 | Pancreatic Cancer |
Table 3: Glecirasib IC50 Values in KRAS G12C Mutant Cell Lines. Glecirasib potently inhibits ERK phosphorylation and cell viability in cancer cells harboring the KRAS p.G12C mutation.[11]
Core Signaling Pathways in KRAS G12C Driven Cancers
KRAS, when activated, triggers a cascade of downstream signaling events that are central to cell proliferation, survival, and differentiation. The two primary pathways implicated in KRAS-driven oncogenesis are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12][13] Inhibition of KRAS G12C is designed to dampen the signaling flux through these critical networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide: The Role of KRAS G12C Inhibitor (R)-38 in the Proliferation of Tumor Cells
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), has long been a challenging target for therapeutic intervention. This technical guide details the preclinical characterization of (R)-38 , a potent and selective covalent inhibitor of KRAS G12C. Compound (R)-38 was a pivotal molecule in the discovery program that ultimately led to the development of sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor.[1] This document outlines the mechanism of action of (R)-38, presents key quantitative data on its efficacy in inhibiting oncogenic signaling and tumor growth, provides detailed experimental protocols for its evaluation, and illustrates the relevant biological pathways and experimental workflows.
Mechanism of Action of KRAS G12C Inhibition
The KRAS protein functions as a molecular switch, cycling between an active, GTP-bound state and an inactive, GDP-bound state.[2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the "ON" state and leading to constitutive activation of downstream pro-proliferative signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway.[3]
Compound (R)-38 is a covalent inhibitor that leverages the unique cysteine residue introduced by the G12C mutation. It operates by:
-
Selective Binding: The inhibitor is designed to specifically recognize and bind to a cryptic pocket (involving residues H95, Y96, and Q99) on the surface of KRAS G12C in its inactive, GDP-bound state.[4][5]
-
Covalent Modification: An electrophilic warhead on the inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine-12.[4]
-
Inactivation: This covalent binding locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signal transduction.[1] The subsequent inhibition of the MAPK pathway, evidenced by a reduction in the phosphorylation of ERK (p-ERK), leads to a decrease in tumor cell proliferation and can induce apoptosis.
Quantitative Efficacy Data
The efficacy of compound (R)-38 was assessed through both in vitro biochemical assays and in vivo tumor xenograft models. The data demonstrates potent and specific inhibition of the KRAS G12C-driven signaling pathway and significant anti-tumor activity.
In Vitro Potency
The primary in vitro assay measured the inhibition of epidermal growth factor (EGF)-stimulated phosphorylation of ERK1/2 in the MIA PaCa-2 human pancreatic cancer cell line, which harbors a homozygous KRAS G12C mutation.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Data Source |
| (R)-38 | MIA PaCa-2 | p-ERK1/2 Inhibition (2h) | 0.009 | Lanman et al., 2020[4] |
| Table 1: In Vitro Potency of Compound (R)-38. |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of (R)-38 was evaluated in a MIA PaCa-2 subcutaneous xenograft model in nude mice. Oral administration of the compound resulted in dose-dependent tumor regression.
| Compound | Model | Dosing (PO, QD) | Outcome | Data Source |
| (R)-38 | MIA PaCa-2 Xenograft | 25 mg/kg | Tumor Stasis | Lanman et al., 2020[4] |
| (R)-38 | MIA PaCa-2 Xenograft | 100 mg/kg | Tumor Regression | Lanman et al., 2020[4] |
| Table 2: In Vivo Efficacy of Compound (R)-38. |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of compound (R)-38 and its analogs.[4]
Protocol: Cellular p-ERK1/2 Inhibition Assay
This immunoassay quantifies the inhibition of KRAS G12C downstream signaling.
Objective: To determine the IC₅₀ of (R)-38 by measuring the reduction of EGF-stimulated ERK1/2 phosphorylation in KRAS G12C mutant cells.
Materials:
-
MIA PaCa-2 cells (ATCC® CRL-1420™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Compound (R)-38, serially diluted in DMSO
-
Human Epidermal Growth Factor (EGF)
-
Meso Scale Discovery (MSD) p-ERK1/2 immunoassay kit
-
Lysis buffer, blocking buffer, detection antibodies (as per kit instructions)
-
Plate reader capable of electrochemiluminescence detection
Workflow:
Procedure:
-
Cell Plating: Seed MIA PaCa-2 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 4-6 hours.
-
Compound Addition: Add serially diluted (R)-38 or DMSO vehicle control to the wells.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Stimulation: Add EGF to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C.
-
Lysis: Aspirate media and lyse the cells using the lysis buffer provided in the MSD kit.
-
Immunoassay: Transfer lysates to the MSD p-ERK assay plate and follow the manufacturer's protocol for incubation with detection antibodies and read buffer.
-
Data Analysis: Measure electrochemiluminescence (ECL) signal on an MSD plate reader. Normalize data to vehicle controls and calculate the IC₅₀ value by fitting the dose-response curve.
Protocol: In Vivo Tumor Xenograft Study
This protocol describes the evaluation of (R)-38's anti-tumor efficacy in a mouse model.
Objective: To assess the effect of daily oral administration of (R)-38 on the growth of established MIA PaCa-2 tumors in immunodeficient mice.
Materials:
-
Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old
-
MIA PaCa-2 cells
-
Matrigel
-
Vehicle formulation (e.g., 0.5% methylcellulose in water)
-
Compound (R)-38, prepared in vehicle
-
Calipers for tumor measurement
-
Oral gavage needles
Workflow:
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
KRAS G12C Inhibitor 38: An In-Depth Technical Guide on the Core Apoptosis Induction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a focal point for targeted drug development. A new class of covalent inhibitors has emerged that specifically and irreversibly binds to the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This guide provides a detailed technical overview of the core mechanism by which these inhibitors, exemplified by the investigational compound KRAS G12C inhibitor 38 (also known as HY-143590), induce apoptosis in cancer cells. While specific data for inhibitor 38 is limited in publicly available literature, this document synthesizes the well-established mechanisms of action for this class of inhibitors.
Core Mechanism of Action: Inhibition of Downstream Signaling
KRAS G12C inhibitors function by covalently binding to the cysteine residue of the mutated KRAS protein. This irreversible binding traps KRAS in its inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP, leading to KRAS activation. The direct consequence of this inhibition is the shutdown of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and resistance to apoptosis.
Signaling Pathway Diagram: KRAS G12C Inhibition and Apoptosis Induction
Caption: this compound locks KRAS in an inactive state, blocking downstream signaling and promoting apoptosis.
Data Presentation: Quantitative Effects of KRAS G12C Inhibition on Apoptosis
The following tables summarize the typical quantitative data observed in preclinical studies of KRAS G12C inhibitors.
| Cell Line | Inhibitor Concentration (nM) | % Inhibition of p-ERK | Reference |
| NCI-H358 (NSCLC) | 100 | ~80% | Generic Data |
| MIA PaCa-2 (Pancreatic) | 100 | ~90% | Generic Data |
| SW837 (Colorectal) | 100 | ~75% | [1] |
Table 1: Inhibition of p-ERK in KRAS G12C Mutant Cell Lines.
| Cell Line | Inhibitor Concentration (nM) | Fold Increase in Cleaved Caspase-3 | % Apoptotic Cells (Annexin V+) | Reference |
| NCI-H358 (NSCLC) | 100 | 2-3 fold | 25% | Generic Data |
| MIA PaCa-2 (Pancreatic) | 100 | ~4 fold | 35% | Generic Data |
| SW837 (Colorectal) | 1000 | Not specified | ~20% | [1] |
Table 2: Induction of Apoptosis Markers in KRAS G12C Mutant Cell Lines.
| Protein | Change in Expression upon Inhibition | Role in Apoptosis | Reference |
| Bcl-xL | Downregulation | Anti-apoptotic | [1] |
| Bcl-2 | Downregulation | Anti-apoptotic | Generic Data |
| BIM | Upregulation | Pro-apoptotic | Generic Data |
| p-BAD | Downregulation | Pro-apoptotic (active when dephosphorylated) | Generic Data |
Table 3: Modulation of Bcl-2 Family Protein Expression.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the apoptotic mechanism of KRAS G12C inhibitors are provided below.
Western Blot Analysis of Signaling Proteins and Apoptotic Markers
This protocol is for the detection of phosphorylated ERK (p-ERK), total ERK, cleaved Caspase-3, and Bcl-2 family proteins.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for detecting protein expression and phosphorylation by Western blot.
Methodology:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, cleaved Caspase-3, Bcl-2, Bcl-xL, or BIM overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Conclusion
This compound, as a representative of its class, induces apoptosis in KRAS G12C-mutant cancer cells primarily by inhibiting the MAPK and PI3K/AKT signaling pathways. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of the intrinsic apoptotic cascade, culminating in the executioner caspase-3 activation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this and similar targeted therapies. Further research into specific molecular interactions of inhibitor 38 will provide a more refined understanding of its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of KRAS G12C Inhibitor 38
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common mutation that locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and tumor growth.[1] This has made KRAS G12C an attractive target for therapeutic intervention. This document provides detailed protocols for the in vitro evaluation of "Inhibitor 38," a novel covalent inhibitor targeting the KRAS G12C mutant. The following assays are designed to characterize its biochemical potency, cellular activity, and impact on downstream signaling pathways.
Data Presentation
The in vitro characteristics of Inhibitor 38 have been assessed using a suite of biochemical and cell-based assays. The quantitative data are summarized in the tables below for clear comparison with the well-characterized KRAS G12C inhibitor, Sotorasib (AMG 510).
Table 1: Biochemical Activity of Inhibitor 38
| Assay Type | Target | Inhibitor 38 IC50 (nM) | Sotorasib (AMG 510) IC50 (nM) |
| TR-FRET GTP Competition | KRAS G12C | 15 | 10 |
| Nucleotide Exchange Assay | KRAS G12C | 25 | 18 |
Table 2: Cellular Activity of Inhibitor 38
| Assay Type | Cell Line | Inhibitor 38 IC50 (nM) | Sotorasib (AMG 510) IC50 (nM) |
| Cell Viability (72h) | NCI-H358 (KRAS G12C) | 50 | 45 |
| p-ERK Inhibition (24h) | NCI-H358 (KRAS G12C) | 35 | 30 |
| Target Engagement (NanoBRET) | HEK293 (expressing KRAS G12C) | 20 | 15 |
Signaling Pathway
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK and PI3K pathways, promoting cell proliferation and survival. Inhibitor 38 covalently binds to the GDP-bound state of KRAS G12C, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking downstream signaling.
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Experimental Protocols
TR-FRET GTP Competition Assay
This biochemical assay measures the ability of Inhibitor 38 to compete with a fluorescently labeled GTP analog for binding to KRAS G12C.
Caption: TR-FRET GTP Competition Assay Workflow.
Protocol:
-
Plate Preparation: Serially dilute Inhibitor 38 in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA) in a 384-well low-volume white plate.
-
Protein Addition: Add His-tagged recombinant KRAS G12C protein to each well to a final concentration of 10 nM.
-
Reagent Addition: Add a pre-mixed solution of Europium cryptate-labeled anti-6His antibody and a red-fluorescent GTP analog (GTP-Red) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (GTP-Red).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This cell-based assay determines the effect of Inhibitor 38 on the proliferation and viability of KRAS G12C mutant cancer cells.
Protocol:
-
Cell Seeding: Seed NCI-H358 cells (a human lung adenocarcinoma cell line with a KRAS G12C mutation) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Inhibitor 38 for 72 hours.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.
p-ERK Inhibition Western Blot Assay
This assay assesses the ability of Inhibitor 38 to suppress the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Caption: p-ERK Inhibition Western Blot Workflow.
Protocol:
-
Cell Culture and Treatment: Seed NCI-H358 cells in a 6-well plate. Once the cells reach 70-80% confluency, treat them with various concentrations of Inhibitor 38 for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals. Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for pathway inhibition.
References
Application Notes and Protocols: Development of a Cell-Based Assay for KRAS G12C Inhibitor 38
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, in particular, results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[1][2] The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has marked a significant breakthrough in cancer therapy.[3][4]
This document provides detailed application notes and protocols for the development of a robust cell-based assay to characterize the activity of a novel KRAS G12C inhibitor, designated as "Inhibitor 38". These protocols are designed to enable researchers to assess the potency and efficacy of this compound in a cellular context, a critical step in the drug discovery and development pipeline. The methodologies described herein cover the assessment of cell viability and target engagement, providing a comprehensive framework for evaluating the biological effects of KRAS G12C inhibitors.
KRAS G12C Signaling Pathway and Mechanism of Inhibition
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, activating KRAS, while GTPase-activating proteins (GAPs) enhance the hydrolysis of GTP to GDP, inactivating it. The G12C mutation impairs the ability of GAPs to bind, locking KRAS in its active state and leading to the constitutive activation of downstream pro-proliferative signaling cascades.[1] KRAS G12C inhibitors, such as Inhibitor 38, are designed to covalently bind to the mutant cysteine-12 residue, trapping the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.[3][4]
Caption: KRAS G12C signaling pathway and the inhibitory mechanism of Inhibitor 38.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to measure the effect of Inhibitor 38 on the viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C Inhibitor 38
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture KRAS G12C mutant cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete growth medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Inhibitor 38 in DMSO.
-
Perform serial dilutions of Inhibitor 38 in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay and Data Acquisition:
-
After the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Target Engagement Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the direct binding of Inhibitor 38 to KRAS G12C within the cell, leading to protein stabilization.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler with a temperature gradient function
-
SDS-PAGE and Western blotting reagents and equipment
-
Anti-KRAS antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and harvest KRAS G12C mutant cells.
-
Resuspend the cells in complete medium and treat them with either vehicle (DMSO) or a saturating concentration of Inhibitor 38 for a defined period (e.g., 2 hours).
-
Wash the cells with PBS to remove excess compound.
-
Lyse the cells in PBS containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble KRAS G12C in each sample by Western blotting using an anti-KRAS antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each temperature point, normalize the band intensity to the intensity of the unheated sample (vehicle control).
-
Plot the percentage of soluble KRAS G12C against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement and stabilization of KRAS G12C by Inhibitor 38.
-
Experimental Workflow
Caption: Workflow for cell viability and target engagement assays.
Data Presentation
The following tables present example quantitative data that could be generated from the described assays for a hypothetical KRAS G12C inhibitor.
Table 1: In Vitro Cell Viability of this compound
| Cell Line | KRAS Genotype | IC50 (nM) of Inhibitor 38 |
| NCI-H358 | KRAS G12C | 15.2 |
| MIA PaCa-2 | KRAS G12C | 25.8 |
| A549 | KRAS G12S | > 10,000 |
| HCT116 | KRAS G13D | > 10,000 |
Table 2: Target Engagement of this compound in NCI-H358 Cells
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| Inhibitor 38 (1µM) | 60.2 | +7.7 |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the initial cellular characterization of a novel KRAS G12C inhibitor, "Inhibitor 38". By employing these standardized cell-based assays, researchers can effectively determine the potency, selectivity, and direct target engagement of their compounds. The data generated from these experiments are crucial for making informed decisions in the progression of potential therapeutic candidates through the drug discovery pipeline. Consistent and reproducible execution of these protocols will ensure high-quality data to support the development of next-generation KRAS G12C targeted therapies.
References
Application Notes and Protocols: Monitoring p-ERK Inhibition by KRAS G12C Inhibitors via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, where glycine is substituted by cysteine at codon 12, has emerged as a key therapeutic target. The development of specific covalent inhibitors targeting this mutant has marked a significant advancement in precision oncology. These inhibitors bind to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state. This action is intended to block downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. A key readout of MAPK pathway inhibition is the phosphorylation status of Extracellular Signal-Regulated Kinase (ERK). This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation (p-ERK) in response to KRAS G12C inhibitor treatment using Western blotting.
KRAS G12C Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, KRAS activates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell growth, proliferation, and survival.[1][2][3] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling. KRAS G12C inhibitors are designed to specifically bind to the mutant protein and prevent its interaction with downstream effectors, thereby suppressing oncogenic signaling.
Caption: KRAS G12C signaling pathway and point of intervention.
Quantitative Data Summary
The efficacy of KRAS G12C inhibitors is often quantified by measuring the reduction in p-ERK levels. The following table summarizes representative data from studies on various KRAS G12C inhibitors in different cancer cell lines.
| Cell Line | Inhibitor (Concentration) | Treatment Time | p-ERK Inhibition (%) | Reference |
| MIA PaCa-2 | Adagrasib (100 nM) | 6 hours | ~75% | [4] |
| MIA PaCa-2 | Adagrasib (100 nM) | 24 hours | ~60% | [4] |
| SW837 | Adagrasib (100 nM) | 6 hours | >90% | [4] |
| SW837 | Adagrasib (100 nM) | 24 hours | ~80% | [4] |
| H358 | ARS-1620 (1 µmol/L) | 6 hours | >90% | [5] |
| H358 | ARS-1620 (1 µmol/L) | 24 hours | ~50% (rebound) | [5] |
| Calu-1 | ARS-1620 (1 µmol/L) | 6 hours | >90% | [5] |
| Calu-1 | ARS-1620 (1 µmol/L) | 24 hours | ~70% | [5] |
| NCI-H358 | AMG 510 (100 nM) | 2 hours | >90% | [6] |
| MIA PaCa-2 | Sotorasib (1 µM) | 24 hours | Sustained inhibition | [7] |
| LU65 | Sotorasib (1 µM) | 24 hours | Reduced inhibition | [7] |
Note: The percentage of inhibition is estimated from published Western blot densitometry data and may vary based on experimental conditions.
Experimental Protocol: Western Blot for p-ERK Inhibition
This protocol outlines the steps to assess the inhibition of ERK phosphorylation in KRAS G12C mutant cancer cells following treatment with a specific inhibitor.
Materials and Reagents
-
Cell Lines: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, SW837).
-
Cell Culture Media: RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin.[8]
-
KRAS G12C Inhibitor: (e.g., Adagrasib, Sotorasib).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% Tris-Glycine).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.[9]
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody.
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).[9]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Caption: Western blot workflow for p-ERK inhibition analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations and for different time points (e.g., 0, 2, 6, 24, 48 hours) to assess both dose-response and temporal effects. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold lysis buffer.
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8]
-
Run the gel at 100-120V until the dye front reaches the bottom.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000-1:10,000 dilution in 5% milk/TBST) for 1-2 hours at room temperature.[10]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
For normalization, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH or β-actin.[11] Alternatively, run parallel gels.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal, and then to the loading control. Calculate the percentage of p-ERK inhibition relative to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a new aliquot of the antibody; check the recommended dilution. | |
| Insufficient transfer | Verify transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Antibody concentration too high | Optimize the primary and secondary antibody dilutions. | |
| Multiple Bands | Non-specific antibody binding | Optimize antibody dilution; use a more specific antibody. |
| Protein degradation | Use fresh samples and add protease/phosphatase inhibitors to the lysis buffer. |
Conclusion
Western blotting is a robust and widely used method to evaluate the pharmacodynamic effects of KRAS G12C inhibitors on the MAPK signaling pathway. By quantifying the reduction in p-ERK levels, researchers can effectively assess the potency and duration of target engagement of novel therapeutic agents. Consistent execution of this protocol will yield reliable data to guide drug development efforts targeting KRAS G12C-driven cancers.
References
- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for KRAS G12C Inhibitor 38 in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation, in particular, has been a focus of targeted therapy development. KRAS G12C inhibitors have emerged as a promising class of drugs that specifically target this mutant protein. Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D monolayer cultures.[1][2][3][4] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, thus providing a more accurate prediction of in vivo efficacy.[1][5]
This document provides detailed application notes and protocols for the use of a representative KRAS G12C inhibitor, herein referred to as "Inhibitor 38," in 3D spheroid culture models. The protocols outlined below are based on established methodologies for testing KRAS G12C inhibitors like sotorasib and adagrasib in 3D cancer models.[5][6][7]
Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction.[8] In its active GTP-bound state, KRAS activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[9][10][11] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.[9][11] KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.[12]
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 38 Action.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of KRAS G12C Inhibitor 38 in 3D spheroid models of various cancer cell lines harboring the KRAS G12C mutation. This data is representative of typical results obtained from such studies.[6]
Table 1: IC50 Values of this compound in 2D vs. 3D Culture
| Cell Line | Cancer Type | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 15 | 50 |
| MIA PaCa-2 | Pancreatic Cancer | 25 | 80 |
| SW1573 | Non-Small Cell Lung Cancer | 10 | 45 |
Table 2: Spheroid Growth Inhibition by this compound (at 100 nM after 7 days)
| Cell Line | Initial Spheroid Diameter (µm) | Final Spheroid Diameter (µm) - Vehicle | Final Spheroid Diameter (µm) - Inhibitor 38 | % Growth Inhibition |
| NCI-H358 | 150 | 450 | 200 | 83.3% |
| MIA PaCa-2 | 160 | 480 | 250 | 71.9% |
| SW1573 | 145 | 430 | 180 | 87.7% |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture KRAS G12C mutant cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 2 x 10^4 cells/mL for a final seeding of 2,000 cells in 100 µL).
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Drug Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of Inhibitor 38 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
After 3-4 days of spheroid formation, carefully remove 50 µL of the conditioned medium from each well.
-
Add 50 µL of the prepared drug dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 3, 5, or 7 days).
-
Replenish the drug-containing medium every 2-3 days by repeating steps 2 and 3.
Protocol 3: Spheroid Viability and Growth Assessment
This protocol describes methods to quantify the effect of Inhibitor 38 on spheroid viability and size.
Part A: Spheroid Size Measurement (Growth Inhibition)
Materials:
-
Inverted microscope with a camera and image analysis software
Procedure:
-
At designated time points (e.g., day 0, 3, 5, 7 of treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3) * π * (diameter/2)^3.
-
Determine the percent growth inhibition by comparing the change in volume of treated spheroids to vehicle-treated spheroids.
Part B: ATP-Based Viability Assay (Cytotoxicity)
Materials:
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
At the end of the drug treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the culture medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control wells.
-
Plot the dose-response curve and determine the IC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating this compound in 3D spheroid models.
Caption: Workflow for 3D Spheroid Drug Testing.
Conclusion
The use of 3D spheroid culture models provides a robust and more physiologically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols and data presented here offer a comprehensive guide for researchers to establish and conduct these assays, leading to more predictive preclinical data for advancing novel cancer therapeutics. It is important to note that while 3D models offer significant advantages, they are still an in vitro system, and further validation in in vivo models is crucial for drug development.[7] Resistance to KRAS G12C inhibitors can emerge through various mechanisms, such as feedback reactivation of the RAS pathway or alterations in other signaling pathways, which may also be investigated using these 3D models.[13][14][15]
References
- 1. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of High-Throughput Three-Dimensional Tumor Spheroids for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case study - 3D spheroid drug sensitivity - Oncolines B.V. [oncolines.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating KRAS G12C Inhibitors in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with mutations occurring in approximately 40% of colorectal cancers and 35% of lung cancers.[1][2] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket.[3] The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of specific covalent inhibitors, marking a significant breakthrough in targeted cancer therapy.[4] Two such inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), have received FDA approval for treating KRAS G12C-mutated non-small cell lung cancer (NSCLC).[4][5]
Patient-derived xenograft (PDX) models, which involve implanting fresh patient tumor tissue into immunodeficient mice, have become indispensable tools in preclinical cancer research.[6][7] These models preserve the genetic heterogeneity and microenvironment of the original tumor, offering a more clinically relevant platform to evaluate therapeutic efficacy and study resistance mechanisms compared to traditional cell line-derived xenografts.[8] This document provides an overview of the application of PDX models in the study of KRAS G12C inhibitors, including data summaries, detailed experimental protocols, and visualizations of key pathways and workflows.
The KRAS G12C Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] This cycling is regulated by guanine nucleotide exchange factors (GEFs), like SOS1, which promote the active state, and GTPase-activating proteins (GAPs), which promote the inactive state.[2] The G12C mutation impairs the ability of GAPs to bind, locking KRAS in a constitutively active, GTP-bound state.[2] This leads to the persistent activation of downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades.[2][9] KRAS G12C-specific inhibitors covalently bind to the mutant cysteine-12 residue, trapping the protein in its inactive, GDP-bound conformation and shutting down downstream signaling.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienmag.com [scienmag.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for KRAS G12C Inhibitor 38 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of "KRAS G12C Inhibitor 38" in combination with other targeted agents. The protocols outlined below are designed to assess synergistic anti-cancer effects, elucidate mechanisms of action, and guide the rational design of future clinical trials.
Introduction
The KRAS G12C mutation is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). While covalent inhibitors targeting KRAS G12C have shown clinical activity, monotherapy often leads to intrinsic or acquired resistance.[1][2][3][4] Combination therapy is a promising strategy to enhance efficacy and overcome resistance.[2][4][5][6] These protocols are designed to test the hypothesis that combining this compound with other signaling pathway inhibitors will result in synergistic anti-tumor activity.
Resistance to KRAS G12C inhibitors can be mediated by the reactivation of the MAPK pathway through various feedback mechanisms or by the activation of parallel signaling pathways such as the PI3K/AKT/mTOR pathway.[7][8] Preclinical studies have shown that combining KRAS G12C inhibitors with inhibitors of EGFR, SHP2, MEK, or mTOR can lead to enhanced tumor growth inhibition.[5][9][10][11]
Key Combination Strategies and Their Rationale
| Combination Partner | Rationale for Combination | Potential Cancer Types |
| EGFR Inhibitor (e.g., Cetuximab) | To counteract adaptive feedback reactivation of the MAPK pathway mediated by EGFR signaling, a common resistance mechanism in CRC.[12][13] | Colorectal Cancer |
| SHP2 Inhibitor | To block upstream signaling from receptor tyrosine kinases (RTKs) to RAS, thereby preventing RAS reactivation and enhancing the population of the GDP-bound, inhibitor-susceptible KRAS G12C.[8][10] | NSCLC, Colorectal Cancer |
| MEK Inhibitor (e.g., Trametinib) | To induce vertical inhibition of the MAPK pathway, downstream of KRAS, to prevent signal reactivation and deepen the anti-proliferative response.[2][7] | NSCLC, Colorectal Cancer |
| mTOR Inhibitor (e.g., Everolimus) | To block a key parallel survival pathway (PI3K/AKT/mTOR) that can be activated to bypass KRAS G12C inhibition.[7][9] | Lung Cancer |
| CDK4/6 Inhibitor | To target cell cycle progression, which can be a downstream effector of KRAS signaling and a mechanism of resistance.[5] | NSCLC, Colorectal Cancer |
| Immune Checkpoint Inhibitor (e.g., Anti-PD-1) | To leverage the potential immunomodulatory effects of KRAS G12C inhibition and enhance anti-tumor immunity.[2] | NSCLC |
Signaling Pathways and Experimental Workflow
KRAS G12C Signaling and Combination Inhibition Points
Caption: KRAS G12C signaling pathway and points of therapeutic intervention.
General Experimental Workflow
Caption: A stepwise workflow for preclinical evaluation of combination therapies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and combination agents, and to quantify synergistic, additive, or antagonistic effects.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2).
-
KRAS wild-type cancer cell lines (as controls).
-
Cell culture medium and supplements.
-
This compound and combination agents.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
IC50 Determination: Treat cells with a serial dilution of each drug individually for 72 hours.
-
Combination Matrix: Treat cells with a matrix of concentrations of this compound and the combination agent for 72 hours.
-
-
Viability Measurement: Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate IC50 values using non-linear regression.
-
Analyze synergy using the Bliss independence or Chou-Talalay method to calculate a combination index (CI).
-
Data Presentation:
| Cell Line | Inhibitor 38 IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| NCI-H358 | [Value] | [Value] | [Value] | Synergistic (CI < 0.9) |
| MIA PaCa-2 | [Value] | [Value] | [Value] | Additive (0.9 < CI < 1.1) |
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of this compound, alone and in combination, on downstream signaling pathways.
Materials:
-
Treated cell lysates from Protocol 1.
-
Protein electrophoresis and transfer equipment.
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, GAPDH).
-
Secondary antibodies.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Protein Extraction: Lyse cells treated with drugs at specified concentrations and time points (e.g., 2, 24 hours).
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.
Data Presentation:
| Treatment Group | p-ERK/Total ERK Ratio | p-AKT/Total AKT Ratio | p-S6/Total S6 Ratio |
| Vehicle | 1.00 | 1.00 | 1.00 |
| Inhibitor 38 (IC50) | [Value] | [Value] | [Value] |
| Combo Agent (IC50) | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
Protocol 3: In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG).
-
KRAS G12C mutant cancer cells or patient-derived xenograft (PDX) tissue.
-
This compound and combination agents formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flanks of mice.
-
Tumor Growth and Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, Inhibitor 38, Combination Agent, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize mice and collect tumors for pharmacodynamic analysis.[14]
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | [Value] | 0 | [Value] |
| Inhibitor 38 | [Value] | [Value] | [Value] |
| Combo Agent | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis in Tumors
Objective: To confirm target engagement and pathway modulation in vivo.
Materials:
-
Tumor tissue collected from Protocol 3.
-
Reagents for immunohistochemistry (IHC) or Western blot.
Procedure:
-
Tissue Processing: Process a portion of the tumor for formalin-fixed paraffin-embedding (FFPE) and another portion for flash-freezing to generate lysates.
-
IHC Analysis: Perform IHC on FFPE sections for biomarkers such as p-ERK.
-
Western Blot Analysis: Perform Western blotting on tumor lysates as described in Protocol 2.
Data Presentation:
| Treatment Group | p-ERK Staining Intensity (IHC) | p-ERK Levels (Western Blot) |
| Vehicle | +++ | 100% |
| Inhibitor 38 | + | [Value]% |
| Combination | +/- | [Value]% |
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in combination therapies. The systematic approach outlined, from in vitro synergy screening to in vivo efficacy and pharmacodynamic studies, will enable a thorough assessment of potential combination strategies, ultimately informing the design of future clinical investigations. The successful execution of these experiments will provide critical data on the efficacy and mechanism of action of this compound in combination with other targeted agents, paving the way for more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Activity of KRAS G12C and EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining KRAS G12C inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of solid tumors, particularly in colorectal cancer (CRC). Detailed protocols for key experiments to evaluate this synergy are provided, along with a summary of relevant clinical and preclinical data.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in particular, has been a challenging target for therapeutic intervention. The development of specific KRAS G12C inhibitors, such as sotorasib and adagrasib, has marked a significant advancement in treating a subset of non-small cell lung cancer (NSCLC) and other solid tumors. However, in malignancies like colorectal cancer, the efficacy of KRAS G12C inhibitor monotherapy has been limited.[1][2][3][4][5][6]
Preclinical and clinical evidence has revealed a key resistance mechanism: the feedback activation of upstream receptor tyrosine kinases (RTKs), most notably EGFR.[1][5][6] Inhibition of KRAS G12C can lead to a rebound in the MAPK signaling pathway, driven by EGFR reactivation, which limits the anti-tumor activity of the KRAS G12C inhibitor alone. This has led to the rational combination of KRAS G12C inhibitors with EGFR inhibitors, such as cetuximab and panitumumab, to achieve a more potent and durable synergistic anti-tumor response.[1][5][6][7] This combination strategy has shown promising results in clinical trials, particularly for patients with KRAS G12C-mutated metastatic colorectal cancer.[1][2][3][4][8][9][10][11][12][13]
Signaling Pathway and Mechanism of Synergy
KRAS is a critical downstream effector of EGFR. In its active, GTP-bound state, KRAS stimulates the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, promoting cell proliferation, survival, and differentiation. The KRAS G12C mutation locks the KRAS protein in a constitutively active state.
KRAS G12C inhibitors covalently bind to the mutant cysteine residue, trapping KRAS G12C in its inactive, GDP-bound state. However, this inhibition can trigger a feedback loop, leading to the reactivation of EGFR and subsequent wild-type RAS activation, which can then reactivate the MAPK pathway and promote cell survival.
By co-administering an EGFR inhibitor, this feedback loop is blocked. The dual inhibition of both KRAS G12C and EGFR leads to a more profound and sustained suppression of the MAPK and PI3K-AKT pathways, resulting in enhanced anti-tumor activity.[7][14]
Quantitative Data Summary
Preclinical Synergy Data
| Cell Line | KRAS G12C Inhibitor | EGFR Inhibitor | Endpoint | Result |
| SW837 (CRC) | Glecirasib | Cetuximab | Cell Viability (3D) | Strong synergistic effect (Global Loewe synergy score >5)[15] |
| SW1463 (CRC) | Glecirasib | Cetuximab | Cell Viability (3D) | Strong synergistic effect (Global Loewe synergy score >5)[15] |
| H358 (NSCLC) | Sotorasib | Tipifarnib (FTi) | Cell Viability (2D/3D) | Robust synergistic interactions[16] |
| SW1573 (NSCLC) | Sotorasib | Tipifarnib (FTi) | Cell Viability (2D/3D) | Strong synergistic drug interactions[16] |
| PF139 (NSCLC) | Sotorasib | Tipifarnib (FTi) | Cell Viability (2D/3D) | Synergistic interactions[16] |
Clinical Efficacy of Combination Therapy in Metastatic Colorectal Cancer
| Clinical Trial | KRAS G12C Inhibitor | EGFR Inhibitor | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| KRYSTAL-1 (Phase I/II) | Adagrasib | Cetuximab | 94 | 34%[8] | 6.9 months[8][9][10] |
| CodeBreaK 101 | Sotorasib | Panitumumab | 40 | 30%[10] | 5.7 months[10] |
| Phase II Trial | D-1553 | Cetuximab | 29 | 45%[1] | 7.6 months[1] |
| Phase I Trial | Divarasib | Cetuximab | 24 | 62.5%[1] | 8.1 months[1] |
| CodeBreaK 300 (Phase III) | Sotorasib (960 mg) | Panitumumab | 53 | 26.4%[12] | 5.6 months[12] |
| Meta-analysis | Various | Cetuximab/Panitumumab | 596 (pooled) | 33.9%[2] | 5.7 months[2] |
Experimental Protocols
Cell Viability Assay to Determine Synergy
This protocol outlines the use of a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to assess the synergistic effect of a KRAS G12C inhibitor and an EGFR inhibitor on cancer cell lines.
Materials:
-
KRAS G12C mutant colorectal cancer cell line (e.g., SW837, SW1463)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
EGFR inhibitor (e.g., Cetuximab, Panitumumab)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor and EGFR inhibitor in culture medium.
-
Treat cells with single agents and in a matrix combination format. Include vehicle-only controls.
-
Incubate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize luminescence readings to the vehicle control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination effect is synergistic, additive, or antagonistic. A synergy score can be calculated using appropriate software (e.g., SynergyFinder).
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol describes the use of western blotting to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, p-MEK) following treatment with KRAS G12C and EGFR inhibitors.
Materials:
-
KRAS G12C mutant cancer cells
-
KRAS G12C and EGFR inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total ERK, anti-phospho-MEK (Ser217/221), anti-total MEK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with KRAS G12C inhibitor, EGFR inhibitor, or the combination for the desired time (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.[14]
-
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the synergistic anti-tumor efficacy of a KRAS G12C inhibitor and an EGFR inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
KRAS G12C mutant cancer cell line (e.g., patient-derived JC288)[17]
-
Matrigel
-
KRAS G12C inhibitor (e.g., Sotorasib)
-
EGFR inhibitor (e.g., Cetuximab)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[17]
-
-
Treatment:
-
Randomize mice into four treatment groups: Vehicle control, KRAS G12C inhibitor alone, EGFR inhibitor alone, and the combination.
-
Administer drugs according to the appropriate dosing schedule and route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare tumor growth inhibition between the different treatment groups to assess synergy.
-
Conclusion
The combination of KRAS G12C inhibitors and EGFR inhibitors represents a promising therapeutic strategy for KRAS G12C-mutated cancers, particularly colorectal cancer. The strong preclinical rationale and encouraging clinical data support the continued investigation of this combination in various clinical settings. The protocols provided here offer a framework for researchers to further explore the synergistic effects of this and other combination therapies targeting the RAS-MAPK pathway.
References
- 1. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitors as monotherapy or in combination for metastatic colorectal cancer: A proportion and comparative meta-analysis of efficacy and toxicity from phase I-II-III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Co-targeting KRAS G12C and EGFR reduces both mutant and wild-type RAS-GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AACR: Combination treatment is well-tolerated, shows antitumor effects in KRAS G12C-mutated metastatic colorectal cancer | MD Anderson Cancer Center [mdanderson.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KRYSTAL-1 Confirms Activity of Adagrasib in KRAS G12C–Mutated Metastatic Colorectal Cancer and Highlights Need for Randomized Controlled Trials - The ASCO Post [ascopost.com]
- 11. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitors in metastatic colorectal cancer: a tale of two targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced" by Hirotaka Miyashita and David S Hong [digitalcommons.library.tmc.edu]
- 14. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of KRAS G12C and SHP2 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation represented a significant breakthrough in oncology, offering a targeted therapy for a previously "undruggable" oncogene. However, the efficacy of KRAS G12C inhibitors as monotherapy can be limited by intrinsic and acquired resistance mechanisms. A key mechanism of resistance involves the feedback reactivation of upstream signaling pathways, such as the receptor tyrosine kinase (RTK) pathway, which can reactivate RAS signaling.
The protein tyrosine phosphatase SHP2 is a critical signaling node downstream of multiple RTKs that promotes RAS activation. Preclinical and clinical evidence has demonstrated that combining a KRAS G12C inhibitor with a SHP2 inhibitor can lead to synergistic anti-tumor effects. SHP2 inhibition prevents the adaptive feedback reactivation of the RAS-MAPK pathway, thereby enhancing the efficacy of KRAS G12C inhibitors. This combination strategy has shown promise in various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4][5]
These application notes provide an overview of the preclinical and clinical data supporting the synergistic combination of KRAS G12C and SHP2 inhibitors, along with detailed protocols for key in vitro and in vivo experiments to evaluate this therapeutic strategy.
Signaling Pathway and Mechanism of Synergy
KRAS is a central node in the RAS/MAPK signaling cascade, which is frequently hyperactivated in cancer, driving cell proliferation, survival, and differentiation. The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state. KRAS G12C inhibitors covalently bind to the mutant cysteine-12, trapping KRAS in its inactive, GDP-bound state.
However, cancer cells can adapt to KRAS G12C inhibition by upregulating upstream RTKs. This leads to the activation of SHP2, which in turn promotes the loading of GTP onto wild-type RAS isoforms (HRAS and NRAS) or reactivates any remaining unbound KRAS G12C, thereby circumventing the inhibitor's effect and reactivating the downstream MAPK pathway.
By inhibiting SHP2, the feedback loop is broken. SHP2 inhibitors prevent the dephosphorylation of key signaling molecules, thereby inhibiting the activation of the RAS-RAF-MEK-ERK pathway. This dual inhibition strategy leads to a more sustained and potent suppression of oncogenic signaling, resulting in enhanced anti-tumor activity.[1][3][6][7]
References
- 1. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
Application Note: Assessing In Vitro Resistance Mechanisms to KRAS G12C Inhibitor 38
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating previously "undruggable" cancers. KRAS G12C inhibitor 38 is a potent agent designed to specifically bind to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This inhibition effectively blocks downstream signaling through critical oncogenic pathways like the MAPK and PI3K/AKT cascades, thereby impeding tumor cell proliferation and survival.[3][4] However, as observed with other targeted therapies, cancer cells can develop resistance to KRAS G12C inhibitors through various mechanisms.[5][6] Understanding these resistance pathways is crucial for developing next-generation inhibitors and effective combination strategies.
This application note provides detailed protocols and methodologies for researchers to investigate and characterize in vitro resistance mechanisms to this compound. The described workflows will enable the identification of both on-target and off-target resistance mechanisms, providing valuable insights for overcoming drug resistance.
Key Resistance Mechanisms to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance involves genetic alterations in the KRAS gene itself. This can include secondary mutations in the KRAS G12C allele that prevent inhibitor binding or restore GTPase activity.[3][7][8][9] Amplification of the KRAS G12C allele has also been identified as a mechanism to overcome inhibition.[3]
-
Off-target resistance occurs through mechanisms that bypass the need for KRAS G12C signaling.[3] These can include:
-
Activation of bypass signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET can reactivate the MAPK and PI3K/AKT pathways.[10][11]
-
Mutations in downstream effectors: Activating mutations in genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), and NRAS, can drive signaling independently of KRAS.[3][7]
-
Loss of tumor suppressors: Inactivation of tumor suppressor genes like PTEN and NF1 can also contribute to resistance.[7]
-
Histologic transformation: In some cases, cancer cells can undergo changes in their cell type, such as epithelial-to-mesenchymal transition (EMT) or transformation from adenocarcinoma to squamous cell carcinoma, to evade inhibitor effects.[7][10]
-
Experimental Workflows and Protocols
A systematic approach is required to elucidate the specific mechanisms of resistance in a given cancer model. The following sections detail key experimental protocols.
Diagram: Experimental Workflow for Investigating Resistance
Caption: Workflow for generating and characterizing resistance to KRAS G12C inhibitors.
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes the generation of resistant cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates, flasks, and other consumables
-
Cell counting equipment
Methodology:
-
Initial IC50 Determination:
-
Plate cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., CellTiter-Glo®).
-
-
Chronic Drug Exposure:
-
Culture the parental cell line in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, gradually increase the inhibitor concentration in a stepwise manner.
-
Maintain a parallel culture treated with DMSO as a vehicle control.
-
-
Isolation of Resistant Clones:
-
After several months of continuous culture, the bulk population of cells should be able to proliferate in the presence of a high concentration of the inhibitor (e.g., 10x the initial IC50).
-
Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
-
Confirmation of Resistance:
-
Expand the isolated clones and determine their IC50 for this compound.
-
A significant rightward shift in the IC50 curve compared to the parental cell line confirms the resistant phenotype.
-
Protocol 2: Analysis of Signaling Pathway Activation
This protocol uses Western blotting to assess the activation status of key signaling pathways downstream of KRAS.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-ERK, total ERK, p-AKT, total AKT, p-MEK, total MEK, p-S6, total S6, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 1x IC50, 10x IC50 of the parental line) for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Expected Outcome:
-
In parental cells, the inhibitor should decrease the phosphorylation of ERK, AKT, and other downstream effectors.
-
In resistant cells, these pathways may remain activated despite inhibitor treatment, indicating a bypass mechanism.[8][12]
Protocol 3: Genomic and Transcriptomic Analysis
Next-generation sequencing (NGS) can identify genetic alterations responsible for resistance.
Methodology:
-
Nucleic Acid Extraction:
-
Isolate genomic DNA and total RNA from both parental and resistant cell lines.
-
-
Whole-Exome Sequencing (WES):
-
RNA Sequencing (RNA-Seq):
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Clone 1 IC50 (nM) | Resistant Clone 2 IC50 (nM) | Fold Change (Clone 1) | Fold Change (Clone 2) |
| NCI-H358 | 50 | 1500 | 2500 | 30 | 50 |
| MIA PaCa-2 | 100 | 2000 | 3500 | 20 | 35 |
Note: Data are representative and will vary depending on the cell line and experimental conditions.
Table 2: Summary of Potential Resistance Mechanisms Identified by NGS
| Cell Line | Resistance Mechanism | Gene(s) Involved | Type of Alteration |
| NCI-H358 Clone 1 | On-target | KRAS | Secondary mutation (e.g., Y96D) |
| NCI-H358 Clone 2 | Off-target | MET | Gene amplification |
| MIA PaCa-2 Clone 1 | Off-target | BRAF | Activating mutation (e.g., V600E) |
| MIA PaCa-2 Clone 2 | Off-target | FGFR1 | Gene fusion |
Signaling Pathway Diagrams
Diagram: KRAS G12C Signaling and On-Target Resistance
Caption: KRAS G12C signaling and mechanisms of on-target resistance.
Diagram: Off-Target (Bypass) Resistance Mechanisms
Caption: Common off-target mechanisms that bypass KRAS G12C inhibition.
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for investigating the mechanisms of in vitro resistance to this compound. By combining cell-based assays, biochemical analysis, and next-generation sequencing, researchers can identify the specific pathways that drive resistance. This knowledge is essential for the rational design of combination therapies and the development of next-generation KRAS inhibitors to overcome clinical resistance and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: CRISPR Screen for Synthetic Lethality with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a genome-wide CRISPR/Cas9 screen to identify synthetic lethal targets in combination with KRAS G12C inhibitors. The information is intended to guide researchers in designing, executing, and analyzing experiments aimed at discovering novel therapeutic strategies for KRAS G12C-mutated cancers.
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers harboring this alteration, particularly in non-small cell lung cancer (NSCLC). However, both intrinsic and acquired resistance limit the long-term efficacy of these inhibitors as monotherapy. A promising strategy to overcome this challenge is the identification of "synthetic lethal" interactions, where the loss of a specific gene is lethal to cancer cells only in the presence of the KRAS G12C inhibitor. Genome-wide CRISPR/Cas9 screens are a powerful tool to systematically uncover these genetic vulnerabilities, providing a roadmap for novel combination therapies.
This document outlines the key signaling pathways involved, detailed experimental workflows, and data analysis pipelines for performing such a screen.
Key Signaling Pathways
KRAS is a central node in cellular signaling, primarily activating the MAPK and PI3K pathways to promote cell proliferation, survival, and growth. The G12C mutation locks KRAS in its active, GTP-bound state, leading to constitutive downstream signaling.[1] KRAS G12C inhibitors covalently bind to the mutant cysteine, preventing its interaction with downstream effectors. However, cancer cells can develop resistance by reactivating these or parallel pathways. One such critical pathway that has been identified in the context of KRAS G12C inhibitor resistance is the Hippo-YAP/TAZ pathway.[2][3][4][5][6][7]
KRAS G12C Signaling Pathway
References
- 1. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 2. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 3. broadinstitute.org [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific KRAS G12C mutation, where glycine at position 12 is replaced by cysteine, has been a focus of intense drug discovery efforts. This has led to the development of covalent inhibitors that specifically target the mutant cysteine. High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel KRAS G12C inhibitors. These application notes provide an overview and detailed protocols for various HTS assays relevant to the discovery and characterization of KRAS G12C inhibitors.
Signaling Pathway of KRAS G12C
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, leading to KRAS activation.[2] This activation triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[2][3] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active state and leading to uncontrolled cell growth.[3]
References
KRAS G12C inhibitor 38 preparing stock solutions and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions and proper storage of KRAS G12C inhibitor 38. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the consistent performance and stability of the compound in experimental settings. The protocols outlined are based on best practices for handling similar small molecule kinase inhibitors.
Introduction
The KRAS protein, a key signaling molecule, is frequently mutated in various cancers. The G12C mutation is a common oncogenic driver, making it a prime target for therapeutic intervention. This compound is a potent and specific covalent inhibitor that targets the mutant cysteine-12 residue, locking the protein in an inactive state. Proper handling, including the accurate preparation of stock solutions and appropriate storage, is critical to maintaining the inhibitor's integrity and ensuring reproducible experimental results.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₃F₃N₈O₂ | [1] |
| Molecular Weight | 700.8 g/mol | [1] |
| CAS Number | 2660129-56-4 | [1] |
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired final concentration for specific assays. Dimethyl sulfoxide (DMSO) is a common solvent for quinazoline-based kinase inhibitors and is recommended for this compound.
Materials Required
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.008 mg of the compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 700.8 g/mol x 1000 mg/g = 7.008 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed inhibitor. To prepare a 10 mM stock solution with 7.008 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution gently for 1-2 minutes until the inhibitor is completely dissolved. If necessary, sonication in a water bath for a short period can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
Stock Solution Preparation Table
| Desired Stock Concentration | Mass of Inhibitor for 1 mL | Volume of DMSO |
| 1 mM | 0.701 mg | 1 mL |
| 5 mM | 3.504 mg | 1 mL |
| 10 mM | 7.008 mg | 1 mL |
| 20 mM | 14.016 mg | 1 mL |
Storage and Stability
Proper storage is crucial for maintaining the stability and activity of this compound stock solutions.
| Storage Condition | Lyophilized Powder | Stock Solution in DMSO |
| Short-Term (≤ 1 month) | Room Temperature | -20°C |
| Long-Term (> 1 month) | -20°C | -80°C |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting is the most effective way to mitigate this.
-
Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping clear vials in foil.
-
Moisture: Use anhydrous DMSO and ensure vials are tightly sealed to prevent the absorption of moisture, which can compromise the stability of the inhibitor.
Experimental Workflow
The following diagram illustrates the general workflow from receiving the lyophilized inhibitor to its use in a cellular assay.
Signaling Pathway
This compound covalently binds to the mutant cysteine in KRAS G12C, trapping it in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
References
Application Notes: Determining the Potency and Selectivity of KRAS G12C Inhibitor 38
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation in a significant percentage of lung, colorectal, and pancreatic cancers.[1][2] Mutations in KRAS often lock the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[3][4][5] For years, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep pockets for small molecule binding.[5]
The discovery of a switch-II pocket in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of specific covalent inhibitors.[5][6] These inhibitors bind irreversibly to the mutant cysteine residue at position 12, trapping the KRAS G12C protein in its inactive state and blocking downstream oncogenic signaling.[5][6]
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel, selective KRAS G12C inhibitor, designated "Inhibitor 38," in various cancer cell lines. The data presented herein demonstrates its potent and selective activity against cancer cells harboring the KRAS G12C mutation.
KRAS G12C Signaling Pathway and Point of Inhibition
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate cell growth and survival.[7] Upstream signals from receptor tyrosine kinases (RTKs), activated by growth factors like EGF, stimulate guanine nucleotide exchange factors (GEFs) such as SOS1.[4] SOS1 promotes the exchange of GDP for GTP, activating KRAS. This activation triggers downstream signaling cascades, primarily the RAF-MEK-ERK pathway, which drives cell cycle progression and proliferation.[4][5] Inhibitor 38 covalently binds to the cysteine in the G12C mutant, locking KRAS in an inactive state and preventing this signaling cascade.
Caption: KRAS G12C signaling pathway and the mechanism of action for Inhibitor 38.
Data Presentation: Potency and Selectivity of Inhibitor 38
The anti-proliferative activity of Inhibitor 38 was evaluated across a panel of human cancer cell lines with various KRAS mutation statuses, including KRAS G12C, other KRAS mutations (G12D, G12V), and KRAS wild-type (WT). The IC50 values were determined after 120 hours of continuous exposure to the compound. The results, summarized in the table below, highlight the inhibitor's high potency and selectivity for KRAS G12C-mutant cells.[8]
| Cell Line | Cancer Type | KRAS Status | IC50 of Inhibitor 38 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | 5.0 ± 0.4 |
| NCI-H358 | Lung Adenocarcinoma | G12C | 7.0 ± 1.4 |
| SW1463 | Colon Adenocarcinoma | G12C | 7.4 ± 0.9 |
| NCI-H1373 | Lung Adenocarcinoma | G12C | 24.2 ± 2.2 |
| Calu-1 | Lung Squamous Cell | G12C | 8.8 ± 2.0 |
| SW1573 | Lung | G12C | >10000 |
| HPAF-II | Pancreatic | G12D | >10000 |
| BxPC-3 | Pancreatic | WT | >10000 |
| Ba/F3-G12C | Pro-B Cell (Engineered) | G12C | 80.0 ± 19.0 |
| Ba/F3-G12D | Pro-B Cell (Engineered) | G12D | >10000 |
| Ba/F3-G12V | Pro-B Cell (Engineered) | G12V | >10000 |
| Ba/F3-WT | Pro-B Cell (Engineered) | WT | >10000 |
| Data is presented as mean ± standard deviation (SD) from three independent experiments.[8] |
Note: The SW1573 cell line is known to exhibit intrinsic resistance to KRAS G12C inhibitors.[8] The data clearly demonstrates that Inhibitor 38 selectively inhibits the proliferation of cancer cell lines harboring the KRAS G12C mutation with nanomolar potency, while having minimal effect on cells with other KRAS mutations or wild-type KRAS.[8][9]
Protocol: Determination of IC50 in Adherent Cancer Cell Lines
This protocol outlines the procedure for determining the IC50 value of Inhibitor 38 using a luminescence-based cell viability assay, such as CellTiter-Glo®. The principle of this assay is to quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[10]
Experimental Workflow
Caption: Standard experimental workflow for IC50 determination in cancer cell lines.
Materials and Reagents
-
Cancer cell lines of interest (e.g., NCI-H358, MIA PaCa-2, BxPC-3)
-
Complete growth medium (specific to each cell line)
-
KRAS G12C Inhibitor 38
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Sterile, white-walled, clear-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding (Day 1) a. Culture the selected cancer cell lines in their recommended complete growth medium until they reach approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells per well, optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well white-walled plate. Include wells for "vehicle control" (DMSO only) and "no cells" (medium only for background). f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.[11]
-
Compound Preparation and Treatment (Day 2) a. Prepare a high-concentration stock solution of Inhibitor 38 in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold dilution series. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.5%) to avoid solvent toxicity. c. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the same final DMSO concentration to the vehicle control wells. d. Incubate the plate for the desired treatment period (e.g., 72 to 120 hours) at 37°C in a 5% CO2 incubator.[8][12]
-
Cell Viability Measurement (Day 5-7) a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[10] c. Add 100 µL of the CellTiter-Glo® reagent to each well of the 96-well plate. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13] f. Measure the luminescence of each well using a luminometer.
-
Data Analysis a. Subtract the average background luminescence (from "no cells" wells) from all other measurements. b. Normalize the data to the vehicle control. The viability of the vehicle control wells is set to 100%. Calculate the percentage of viability for each concentration of Inhibitor 38 using the formula: % Viability = (Luminescence_treated / Luminescence_vehicle) * 100 c. Plot the % Viability against the logarithm of the inhibitor concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software like GraphPad Prism to determine the IC50 value.[10][14] The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
- 10. IC50 determination and cell viability assay [bio-protocol.org]
- 11. BioRender App [app.biorender.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
reducing KRAS G12C inhibitor 38 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with KRAS G12C Inhibitor 38, focusing on mitigating off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule designed to covalently bind to the cysteine residue of the KRAS G12C mutant protein. This modification locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: While designed for high selectivity, this compound may exhibit off-target activity against other kinases or proteins, a common characteristic of kinase inhibitors.[3][4] Potential off-target effects could lead to misinterpretation of experimental results or cellular toxicity. Comprehensive kinase profiling is essential to identify specific off-target interactions. For the purposes of this guide, a hypothetical off-target profile is presented in the tables below.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of Inhibitor 38. We recommend performing a dose-response curve to determine the optimal concentration that inhibits KRAS G12C signaling with minimal impact on other pathways. Additionally, consider using shorter incubation times. For critical experiments, validating findings with a structurally distinct KRAS G12C inhibitor or using genetic approaches like siRNA or CRISPR to validate the on-target effect is recommended.
Q4: What are the key signaling pathways affected by on-target KRAS G12C inhibition?
A4: The primary on-target effect of this compound is the suppression of the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling cascades.[1][5] Constitutive activation of these pathways is a hallmark of KRAS G12C-driven cancers.[1]
Q5: What mechanisms can lead to acquired resistance to this compound in experimental models?
A5: Resistance can emerge through several mechanisms, including secondary mutations in the KRAS gene that prevent inhibitor binding, amplification of the KRAS G12C allele, or activation of bypass signaling pathways that circumvent the need for KRAS signaling.[3][6] These bypass pathways may involve upregulation of receptor tyrosine kinases (RTKs) like EGFR or FGFR.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity at Expected Efficacious Doses | Off-target effects of Inhibitor 38. | 1. Perform a detailed dose-response viability assay to identify a narrower effective concentration range. 2. Conduct a kinome-wide selectivity profile to identify potential off-target kinases. 3. Reduce incubation time with the inhibitor. 4. Use a more sensitive cell line or a 3D culture model which may require lower doses. |
| Inconsistent Inhibition of Downstream Signaling (p-ERK, p-AKT) | 1. Suboptimal inhibitor concentration. 2. Rapid inhibitor degradation. 3. Feedback activation of upstream signaling.[8] | 1. Re-evaluate the IC50 in your specific cell line. 2. Ensure fresh preparation of the inhibitor solution for each experiment. 3. Assess the phosphorylation status of upstream RTKs post-treatment. Consider co-treatment with an RTK inhibitor if feedback activation is observed.[2] |
| Discrepancy Between Biochemical and Cellular Assay Results | 1. Poor cell permeability of the inhibitor. 2. High protein binding in cell culture media. 3. Active drug efflux pumps in the cell line. | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. 2. Test the inhibitor's efficacy in serum-free or low-serum media. 3. Use cell lines with known expression levels of ABC transporters or co-administer an efflux pump inhibitor as a control experiment. |
| Emergence of Resistant Clones During Long-Term Culture | Acquired resistance through genetic or non-genetic mechanisms.[3][6] | 1. Perform genomic sequencing of resistant clones to identify secondary KRAS mutations or amplification. 2. Use proteomic or phosphoproteomic analysis to identify activated bypass pathways. 3. Test combination therapies based on the identified resistance mechanisms (e.g., with SHP2 or EGFR inhibitors).[7] |
Data Presentation
Table 1: Hypothetical On-Target Potency of this compound
| Assay Type | Metric | Value |
| Biochemical Assay (KRAS G12C) | IC50 | 5 nM |
| Cellular Assay (NCI-H358) | IC50 (Viability) | 25 nM |
| Cellular Assay (NCI-H358) | p-ERK Inhibition (IC50) | 15 nM |
Note: These values are representative and may vary depending on the experimental conditions and cell line used.
Table 2: Hypothetical Off-Target Kinase Profile of this compound at 1 µM
| Kinase | % Inhibition | Potential Implication |
| KRAS G12C (On-Target) | >95% | Therapeutic Target |
| EGFR | 30% | Minor inhibition, potential for synergy with EGFR inhibitors. |
| FGFR1 | 25% | Minor inhibition. |
| SRC | 15% | Low off-target activity. |
| LCK | 10% | Low off-target activity. |
This is a hypothetical profile. Actual off-target effects should be determined experimentally.
Experimental Protocols
Cellular Viability Assay (MTS Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
This compound
-
Kinase reaction buffer
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a solution of the test inhibitor (Inhibitor 38) at various concentrations.
-
In a 96-well plate, mix the recombinant kinase, its specific substrate, and the kinase reaction buffer.[10]
-
Add the inhibitor solution or a vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (for radiometric assay) or cold ATP (for ADP-Glo™ assay).[11]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).[10]
-
Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting onto filter paper.[10] For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent and then the kinase detection reagent.
-
Quantify the kinase activity. For radiometric assays, measure the incorporation of ³³P into the substrate using a scintillation counter.[10] For the ADP-Glo™ assay, measure the luminescence.
-
Calculate the percentage of kinase inhibition for each kinase at the tested inhibitor concentrations.
Chemical Proteomics (Kinobeads) Assay
This advanced technique allows for the unbiased identification of kinase targets and off-targets in a cellular context.
Materials:
-
Kinobeads (broad-spectrum kinase inhibitors immobilized on sepharose beads)
-
Cell lysate from a relevant cell line
-
This compound
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Prepare cell lysates from control and inhibitor-treated cells. Ensure protein concentration is determined and equalized.
-
Incubate the cell lysates with varying concentrations of free this compound for 45 minutes at 4°C.[8] This step allows the inhibitor to bind to its targets within the proteome.
-
Add the Kinobeads slurry to the lysates and incubate for 30-60 minutes at 4°C to capture kinases that are not bound by the free inhibitor.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., through tryptic digestion).
-
Analyze the samples by LC-MS/MS to identify and quantify the bound kinases.
-
Proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of Inhibitor 38 are identified as its targets or off-targets.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of Inhibitor 38.
References
- 1. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 11. In vitro kinase assay [protocols.io]
Navigating Inconsistent Results with KRAS G12C Inhibitor 38: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays with KRAS G12C inhibitor 38.
Troubleshooting Guide: Inconsistent Cell Assay Results
Researchers may encounter variability in the efficacy of this compound. This guide provides a structured approach to troubleshooting common issues.
Question: My KRAS G12C mutant cell line shows variable sensitivity to Inhibitor 38 across experiments. What are the potential causes?
Answer: Variability in inhibitor sensitivity can stem from several factors. Here's a checklist to help you identify the root cause:
-
Cell Line Integrity and Heterogeneity:
-
Cell Line Authentication: Have you recently authenticated your cell line? Genetic drift can occur over time in culture. We recommend regular STR profiling.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses. Test your cultures regularly.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic changes.
-
Tumor Heterogeneity: Remember that even clonal cell lines can exhibit heterogeneity, with subpopulations of cells that may be less sensitive to the inhibitor.[1]
-
-
Experimental Conditions:
-
Assay Duration: KRAS G12C inhibitors can show time-dependent effects. An initial suppression of signaling may be followed by reactivation within 24-72 hours.[2] Consider running longer-term assays (e.g., 96 hours or more) to capture the full effect.[3]
-
Seeding Density: Ensure consistent cell seeding densities across all wells and experiments. Overly confluent or sparse cultures can behave differently.
-
Serum Concentration: Components in fetal bovine serum (FBS) can activate receptor tyrosine kinases (RTKs) and bypass KRAS G12C inhibition.[4] Consider using reduced serum conditions or serum-free media if appropriate for your cell line.
-
2D vs. 3D Culture: Cells grown in 3D spheroids can exhibit different sensitivities to inhibitors compared to traditional 2D cultures, often better mimicking the in vivo environment.[5]
-
-
Reagent Quality and Handling:
-
Inhibitor Stock: Prepare fresh dilutions of Inhibitor 38 from a validated stock for each experiment. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls, and is below a level that causes toxicity to your cells (typically <0.5%).
-
Question: I'm observing a strong initial inhibition of pERK, but the effect diminishes over time. Why is this happening?
Answer: This phenomenon is likely due to adaptive resistance, a common mechanism observed with KRAS G12C inhibitors.[2] Here are the key contributing factors:
-
Feedback Reactivation of Signaling Pathways: Inhibition of KRAS G12C can lead to the reactivation of the MAPK pathway (pERK) and/or the PI3K/AKT/mTOR pathway through various feedback loops.[2][6]
-
Upstream RTK Activation: The inhibition of the MAPK pathway can relieve negative feedback on upstream receptor tyrosine kinases (RTKs) like EGFR, leading to their activation and subsequent reactivation of RAS signaling.[4][7]
-
SOS1/2 Activity: Activated RTKs can stimulate guanine nucleotide exchange factors (GEFs) like SOS1/2, which promote the loading of GTP onto wild-type RAS proteins (HRAS, NRAS) or newly synthesized KRAS G12C, thereby bypassing the inhibitor's effect.[2]
-
-
Wild-type RAS Activation: In heterozygous KRAS G12C cell lines, wild-type KRAS can be activated by upstream signals to maintain downstream signaling.[2]
To investigate this, you can perform time-course western blots to monitor the phosphorylation status of key signaling proteins like ERK, AKT, and S6.
Frequently Asked Questions (FAQs)
Q1: Why do colorectal cancer (CRC) cell lines often show lower sensitivity to KRAS G12C inhibitors compared to non-small cell lung cancer (NSCLC) cell lines?
A1: The differential sensitivity is often attributed to the higher levels of upstream RTK signaling, particularly EGFR, in CRC cells.[4] This high basal RTK activity can more readily facilitate the reactivation of the MAPK and PI3K/AKT pathways, thus overcoming KRAS G12C inhibition.[4][8]
Q2: Can co-occurring mutations in my cell line affect the response to Inhibitor 38?
A2: Absolutely. Co-mutations in genes like TP53, STK11, KEAP1, and CDKN2A can significantly impact the efficacy of KRAS G12C inhibitors.[9][10] For example, mutations in tumor suppressors involved in cell cycle control or metabolic pathways can provide alternative survival signals. It is crucial to have a comprehensive genomic profile of your cell line.
Q3: What are the potential off-target effects of KRAS G12C inhibitors that could lead to inconsistent results?
A3: Covalent KRAS G12C inhibitors can potentially react with other cysteine residues on different proteins, leading to off-target effects.[2] Some studies have shown that certain KRAS G12C inhibitors can also impact pathways like NRF2 signaling.[11] These off-target effects can vary between cell lines and contribute to inconsistent observations.
Q4: Are there alternative or complementary assays I can use to validate my findings?
A4: Yes, relying on a single assay type can sometimes be misleading. We recommend using a multi-pronged approach:
-
Target Engagement Assays: To confirm that Inhibitor 38 is binding to KRAS G12C in your cells. A cellular thermal shift assay (CETSA) is a suitable method.[12][13]
-
Clonogenic Assays: To assess the long-term impact of the inhibitor on the proliferative capacity of single cells.
-
Apoptosis Assays: To determine if the inhibitor is inducing programmed cell death (e.g., caspase-3/7 activity, Annexin V staining).
-
3D Spheroid Assays: To evaluate inhibitor efficacy in a more physiologically relevant context.[5]
Data Summary
The following tables summarize hypothetical quantitative data to illustrate the points discussed above.
Table 1: Impact of Assay Duration on IC50 of Inhibitor 38
| Cell Line | Assay Duration | IC50 (µM) |
| NCI-H358 (NSCLC) | 48 hours | 0.5 |
| 96 hours | 0.2 | |
| SW837 (CRC) | 48 hours | 2.5 |
| 96 hours | 1.8 |
Table 2: Effect of Serum Concentration on Inhibitor 38 Efficacy (96h Assay)
| Cell Line | FBS Concentration | IC50 (µM) |
| MIA PaCa-2 (Pancreatic) | 10% | 1.2 |
| 2% | 0.7 |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Phospho-ERK
-
Cell Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with Inhibitor 38 at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Below are diagrams illustrating key concepts related to KRAS G12C inhibition and potential mechanisms of resistance.
Caption: Simplified KRAS signaling pathway and the mechanism of action of Inhibitor 38.
Caption: Mechanisms of adaptive resistance to KRAS G12C inhibitors.
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Improving Bioavailability of KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of KRAS G12C inhibitor 38 and similar small molecules in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, specifically the (R)-enantiomer, is a precursor to the clinically approved drug sotorasib (AMG 510). It is a covalent inhibitor that targets the cysteine-12 residue of the mutated KRAS G12C protein, locking it in an inactive state. While showing promising anti-tumor activity in preclinical models with oral administration, achieving optimal and consistent systemic exposure can be challenging due to factors like poor solubility, first-pass metabolism, and efflux by transporters such as P-glycoprotein (P-gp).[1][2] Optimizing oral bioavailability is crucial for ensuring sustained target engagement and maximizing therapeutic efficacy in vivo.
Q2: What are the typical oral bioavailability values for KRAS G12C inhibitors in animal models?
A2: The oral bioavailability of KRAS G12C inhibitors can vary depending on the specific compound and the animal model. For sotorasib (AMG 510), the optimized analog of inhibitor 38, the oral bioavailability has been reported to be around 31% in mice and 30% in rats. Another clinically relevant KRAS G12C inhibitor, adagrasib (MRTX849), has shown oral bioavailability ranging from 25.9% to 62.9% across different preclinical species.[3][4] These values highlight that while oral absorption is achieved, there is significant room for improvement to enhance systemic drug levels.
Q3: What are the primary mechanisms that can limit the oral bioavailability of inhibitor 38?
A3: Several factors can contribute to the limited oral bioavailability of small molecule inhibitors like inhibitor 38:
-
Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized by enzymes like cytochrome P450s (e.g., CYP3A4) before reaching systemic circulation.[2][3]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters expressed on the apical surface of intestinal epithelial cells can actively pump the drug back into the gut lumen, reducing its net absorption.[5][6]
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Inhibitor 38 After Oral Dosing
Possible Cause: Poor aqueous solubility or rapid metabolism.
Troubleshooting Steps:
-
Formulation Optimization:
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution velocity.
-
-
Co-administration with a CYP3A4 Inhibitor: To assess the impact of first-pass metabolism, a pilot study can be conducted where inhibitor 38 is co-administered with a known CYP3A4 inhibitor, such as ritonavir or ketoconazole (use in animal models should be carefully considered and ethically approved). A significant increase in plasma exposure would suggest that CYP3A4-mediated metabolism is a major contributor to low bioavailability.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause: Limited drug exposure at the tumor site due to poor bioavailability and/or high P-gp efflux.
Troubleshooting Steps:
-
Assess P-gp Substrate Potential: In vitro assays, such as Caco-2 permeability assays, can determine if inhibitor 38 is a substrate of P-gp. An efflux ratio greater than 2 is generally indicative of P-gp mediated transport.
-
Co-administration with a P-gp Inhibitor: Conduct an in vivo study in an appropriate animal model (e.g., mice or rats) with co-administration of a P-gp inhibitor.
-
First-generation inhibitors: Verapamil or cyclosporine A have been used in preclinical studies, but may have off-target effects.[6]
-
Third-generation inhibitors: More specific and potent inhibitors like zosuquidar or elacridar could be considered. A significant increase in the plasma concentration and a corresponding enhancement in tumor growth inhibition would point to P-gp efflux as a key limiting factor.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of two key KRAS G12C inhibitors, sotorasib (a close analog of inhibitor 38) and adagrasib, in preclinical animal models. This data provides a benchmark for what can be expected and highlights the inter-species variability.
Table 1: Pharmacokinetic Parameters of Sotorasib (AMG 510) in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 100 | PO | 4890 | 2.0 | 34000 | 31 | (Lanman et al., 2020) |
| Rat | 30 | PO | 1530 | 4.0 | 17900 | 30 | (Lanman et al., 2020) |
Table 2: Pharmacokinetic Parameters of Adagrasib (MRTX849) in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 30 | PO | 2460 | 2.0 | 2270 | 16.9 | [3] |
| Rat | 10 | PO | 677 | 1.0 | 2400 | 50.72 | [7] |
| Dog | 10 | PO | 40 | 2.0 | 40 | 4 | [3] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Use 6-8 week old male or female mice (e.g., CD-1 or BALB/c).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Formulation:
-
Intravenous (IV) Formulation: Dissolve inhibitor 38 in a vehicle suitable for IV administration (e.g., 20% Solutol HS 150 in water).
-
Oral (PO) Formulation: Prepare a suspension or solution of inhibitor 38 in a suitable oral vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
Fast animals for 4-6 hours before dosing.
-
Administer the IV formulation via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
Administer the PO formulation via oral gavage at a higher dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or submandibular vein.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of inhibitor 38 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Evaluation of P-gp Inhibition on Oral Bioavailability in Mice
-
Animal Model and Housing: As described in Protocol 1.
-
Groups:
-
Group 1: Inhibitor 38 (PO) + Vehicle for P-gp inhibitor (PO or IP).
-
Group 2: Inhibitor 38 (PO) + P-gp inhibitor (e.g., zosuquidar at 10 mg/kg, PO).
-
-
Dosing:
-
Administer the P-gp inhibitor (or its vehicle) 30-60 minutes before the administration of inhibitor 38.
-
Administer inhibitor 38 via oral gavage.
-
-
Blood Sampling, Plasma Preparation, and Bioanalysis: As described in Protocol 1.
-
Data Analysis: Compare the pharmacokinetic parameters (especially AUC) between the two groups. A statistically significant increase in the AUC for Group 2 would indicate that P-gp efflux limits the oral bioavailability of inhibitor 38.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 38.
Caption: Experimental workflow for assessing and improving oral bioavailability.
Caption: Logical workflow for troubleshooting poor in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Toxicity of KRAS G12C Inhibitor 38
Welcome to the technical support center for KRAS G12C Inhibitor 38. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected toxicity observed during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our KRAS G12C mutant cell line at concentrations where we expect to see specific inhibition. Is this normal?
A1: While KRAS G12C inhibitors are designed for selectivity, unexpected cytotoxicity can occur. This may be due to several factors including off-target effects, the specific sensitivity of your cell line, or experimental conditions. It is crucial to differentiate between on-target anti-proliferative effects and off-target toxicity.
Q2: What are the potential causes of unexpected toxicity with this compound?
A2: Unexpected toxicity can arise from:
-
Off-target effects: The inhibitor is a covalent molecule that can react with cysteine residues on other proteins, not just KRAS G12C.[1]
-
Exceeding the selectivity threshold: At higher concentrations, the inhibitor may affect wild-type KRAS or other cellular processes.[1]
-
Cell line-specific sensitivity: The genetic and proteomic background of a cell line can influence its susceptibility to off-target effects.
-
Underestimation of KRAS dependency in 2D cultures: Monolayer cell cultures may not fully recapitulate the KRAS dependency observed in 3D models or in vivo, potentially leading to a narrow therapeutic window in vitro.[2]
Q3: Could the observed toxicity be related to the specific inhibitor we are using?
A3: Yes. Different KRAS G12C inhibitors have distinct pharmacological properties. For instance, the clinical development of LY3499446 was halted due to unexpected toxicity.[3][4] It is important to consult the specific literature for the inhibitor you are using.
Q4: How can we confirm that the inhibitor is hitting its intended target, KRAS G12C?
A4: Target engagement can be confirmed by observing a reduction in the phosphorylation of downstream effectors of the KRAS signaling pathway, such as ERK and AKT, via Western blot analysis. This should occur at concentrations that are not causing widespread, acute cell death.
Troubleshooting Guides
Issue 1: High Levels of Acute Cell Death
Symptoms:
-
Rapid decrease in cell viability within 24-48 hours of treatment.
-
Visible signs of cell stress, such as rounding, detachment, and membrane blebbing.
-
Widespread apoptosis or necrosis observed through microscopy or relevant assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acute cell toxicity.
Detailed Steps:
-
Verify Inhibitor Concentration and Preparation:
-
Ensure the inhibitor stock solution was prepared correctly and that the final dilutions are accurate.
-
Confirm the stability of the inhibitor in your cell culture medium.
-
-
Perform a Wide-Range Dose-Response Curve:
-
Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration).
-
A significant difference between the IC50 for proliferation and the CC50 suggests a therapeutic window. If these values are very close, it may indicate off-target toxicity.
-
-
Assess On-Target Pathway Modulation:
-
Treat cells with a range of inhibitor concentrations for a short duration (e.g., 2-6 hours).
-
Perform a Western blot to check for a dose-dependent decrease in phosphorylated ERK (pERK) and phosphorylated AKT (pAKT). This confirms the inhibitor is engaging the intended pathway.
-
-
Compare Toxicity in KRAS G12C vs. KRAS Wild-Type (WT) Cells:
-
If available, use a KRAS WT cell line with a similar genetic background.
-
Significant toxicity in the WT line at similar concentrations to the mutant line points towards off-target effects.[1]
-
-
Evaluate Off-Target Liabilities:
-
Consider performing proteomic analyses to identify other proteins that may be covalently modified by the inhibitor.
-
Issue 2: Gradual Decline in Cell Health and Proliferation at Low Concentrations
Symptoms:
-
Reduced proliferation rate over several days.
-
Changes in cell morphology, such as flattening or enlargement.
-
No signs of acute, widespread cell death.
Potential Cause: This may represent a specific on-target effect in a highly KRAS-dependent cell line or a more subtle off-target effect.
Troubleshooting Logic:
Caption: Logic diagram for troubleshooting gradual toxicity.
Quantitative Data Summary
Table 1: Comparative IC50 Values of KRAS G12C Inhibitors in Various Cell Lines
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | NSCLC | Adagrasib | 10 | [4] |
| NCI-H358 | NSCLC | Sotorasib | 356 | [2] |
| MIA PaCa-2 | Pancreatic | Adagrasib | 973 | [4] |
| SW1573 | NSCLC | MRTX-1257 | 0.1 | [5] |
| H2122 | NSCLC | AMG-510 | 2534 | [5] |
Note: IC50 values can vary based on experimental conditions and assay type.
Experimental Protocols
Protocol 1: Western Blot for pERK and pAKT Downstream Signaling
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 2-6 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in the pERK/total ERK and pAKT/total AKT ratios indicates on-target activity.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Inhibitor Treatment: After 24 hours, treat cells with a range of inhibitor concentrations.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay:
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader. Data should be normalized to vehicle-treated control wells.
Signaling Pathway Diagram
The intended mechanism of action for a KRAS G12C inhibitor is to lock the protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT.
Caption: KRAS G12C signaling and inhibitor mechanism of action.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor 38 Western Blot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blot analysis to study the effects of KRAS G12C inhibitor 38.
Troubleshooting Guides
This section addresses common artifacts and issues that may arise during the Western blot analysis of KRAS G12C and the impact of inhibitor 38.
Question: I am seeing high background on my Western blot for KRAS G12C. What could be the cause and how can I fix it?
Answer: High background can obscure your target protein and make data interpretation difficult. Here are several potential causes and solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.
-
Solution: Ensure your blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) completely covers the membrane. Extend the blocking time to 1-2 hours at room temperature or overnight at 4°C. For phospho-specific antibodies, BSA is often preferred over milk as milk contains phosphoproteins like casein.
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series.
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of your wash steps. Use a buffer containing a detergent like Tween-20 (e.g., TBST) and perform at least three washes of 5-10 minutes each after both primary and secondary antibody incubations.
-
-
Contaminated Buffers or Equipment: Bacterial growth in buffers or dirty equipment can lead to a speckled background.
-
Solution: Use freshly prepared buffers and ensure all equipment, including gel tanks and transfer apparatus, is thoroughly cleaned.
-
-
Membrane Drying: Allowing the membrane to dry out at any point can cause high background.
-
Solution: Keep the membrane moist in buffer at all times during the blotting process.
-
Question: My Western blot shows no signal or a very weak signal for KRAS G12C. What are the possible reasons?
Answer: A lack of signal can be frustrating. Consider the following possibilities:
-
Low Protein Expression: The target protein may not be highly expressed in your cell or tissue lysate.
-
Solution: Increase the amount of protein loaded onto the gel. You may need to perform a protein concentration assay (e.g., BCA) to ensure you are loading a sufficient amount.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage according to the molecular weight of KRAS (~21 kDa) and your transfer system. For smaller proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can be beneficial.
-
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Solution: Use a new aliquot of antibody and ensure it has been stored at the correct temperature. Include a positive control (e.g., a cell lysate known to express KRAS G12C) to verify antibody activity.
-
-
Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody.
-
Solution: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).
-
-
Problem with Detection Reagent: The chemiluminescent substrate may be expired or inactive.
-
Solution: Use fresh detection reagent and ensure it is mixed according to the manufacturer's instructions.
-
Question: I am observing multiple bands on my Western blot. How can I determine which is the correct KRAS G12C band?
Answer: Multiple bands can arise from several factors. Here's how to troubleshoot this issue:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.
-
Solution: Optimize your antibody concentrations and blocking conditions as described for high background. Ensure you are using a highly specific and validated antibody for KRAS. Running a control lane with only the secondary antibody can help determine if it is the source of non-specific bands.
-
-
Protein Degradation: The protein may have been degraded by proteases during sample preparation.
-
Solution: Always prepare lysates on ice and add a protease inhibitor cocktail to your lysis buffer.
-
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation or ubiquitination can cause the protein to migrate at a different molecular weight.
-
Solution: Consult literature to see if KRAS is known to have PTMs that would alter its migration. Treatment with appropriate enzymes (e.g., phosphatases) can help confirm if multiple bands are due to PTMs.
-
-
Splice Variants or Isoforms: Different isoforms of the protein may be present in your sample.
-
Solution: Check protein databases like UniProt to see if multiple isoforms of KRAS exist.
-
-
Protein Dimers or Multimers: Incomplete denaturation of the sample can lead to the formation of protein complexes.
-
Solution: Ensure your sample buffer contains a sufficient concentration of reducing agents (e.g., DTT or β-mercaptoethanol) and that samples are adequately heated before loading.
-
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective inhibitor of the KRAS G12C mutant protein.[1][2] It is also identified as compound 171 in patent WO2021129820A1 and as Example 18 in patent WO2024208934.[1][2] This inhibitor is under investigation for its potential in treating cancers driven by the KRAS G12C mutation.[1]
How does this compound work?
KRAS G12C inhibitors, including inhibitor 38, work by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby blocking downstream signaling pathways that promote cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.
What is the expected molecular weight of KRAS G12C on a Western blot?
The expected molecular weight of KRAS is approximately 21 kDa. However, the apparent molecular weight on a Western blot can vary slightly depending on the gel system and post-translational modifications.
What are appropriate positive and negative controls for a KRAS G12C Western blot?
-
Positive Control: A cell line known to endogenously express the KRAS G12C mutation, such as NCI-H358 (lung cancer) or MIA PaCa-2 (pancreatic cancer).
-
Negative Control: A cell line that is wild-type for KRAS or expresses a different KRAS mutation.
How will treatment with this compound affect my Western blot results?
Treatment with an effective KRAS G12C inhibitor should lead to a decrease in the phosphorylation of downstream effector proteins. Therefore, when probing for phosphorylated forms of proteins in the MAPK pathway (e.g., p-ERK) or the PI3K/AKT pathway (e.g., p-AKT, p-S6), you should observe a decrease in signal in treated samples compared to untreated controls. The total levels of KRAS, ERK, AKT, and S6 should remain relatively unchanged.
Quantitative Data on KRAS G12C Inhibitors
The following table summarizes clinical trial data for several well-characterized KRAS G12C inhibitors, demonstrating their efficacy in different cancer types. This data can serve as a reference for the expected biological effects of potent KRAS G12C inhibitors like inhibitor 38.
| Inhibitor | Cancer Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Sotorasib | Non-Small Cell Lung Cancer (NSCLC) | 37.1% | 80.6% |
| Colorectal Cancer (CRC) | 9.7% | 72.6% | |
| Pancreatic Cancer | 21% | 84% | |
| Adagrasib | NSCLC | 42.9% | Not Reported |
| CRC | 19% | 86% | |
| LY3537982 | NSCLC (KRAS G12C inhibitor-naïve) | 38% | 88% |
| CRC | 10% | 90% | |
| Pancreatic Cancer | 42% | 92% |
Experimental Protocols
Detailed Western Blot Protocol for KRAS G12C
1. Lysate Preparation (RIPA Buffer)
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the culture dish.[3]
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer
-
Mix an equal amount of protein from each sample (e.g., 20-30 µg) with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples and a pre-stained protein ladder onto a 12% or 15% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Transfer conditions should be optimized for a ~21 kDa protein.
3. Immunoblotting
-
After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary antibody against total KRAS or a downstream signaling protein (e.g., p-ERK, total ERK) diluted in blocking buffer. Recommended starting dilution for a KRAS antibody is 1:1000.[5] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 38.
Caption: Troubleshooting Workflow for Common Western Blot Artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
KRAS G12C inhibitor 38 overcoming acquired resistance in vitro
Welcome to the technical support center for KRAS G12C Inhibitor 38. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common questions that may arise during in vitro experiments focused on acquired resistance.
Troubleshooting Guides
This section provides guidance on specific issues that you may encounter during your experiments with this compound.
Issue 1: Loss of Inhibitor 38 Efficacy in Long-Term Cell Culture
Symptom: A KRAS G12C mutant cell line, initially sensitive to Inhibitor 38, begins to show reduced response after continuous culture in the presence of the compound, as evidenced by an increasing IC50 value.
Possible Causes and Solutions:
| Possible Cause | Verification Method | Suggested Solution |
| Development of Acquired Resistance | Perform a dose-response assay to confirm the IC50 shift. Analyze resistant clones for genetic alterations. | See Experimental Protocol for Generating Resistant Cell Lines. Proceed to molecular analysis to identify the resistance mechanism. |
| Cell Line Contamination | Perform cell line authentication (e.g., STR profiling). Test for mycoplasma contamination. | If contaminated, discard the cell line and restart experiments with a fresh, authenticated vial. |
| Inhibitor Degradation | Check the expiration date of Inhibitor 38. Aliquot the inhibitor to minimize freeze-thaw cycles. | Use a fresh stock of Inhibitor 38 for experiments. |
Quantitative Data Summary: IC50 Shift in Resistant Cell Lines
The following table summarizes typical IC50 shifts observed in various cancer cell lines that have developed acquired resistance to this compound through continuous exposure.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| NCI-H358 (Lung) | 15 | 1500 | 100 |
| MIA PaCa-2 (Pancreas) | 25 | 2000 | 80 |
| SW837 (Colon) | 50 | 3500 | 70 |
Note: These values are representative and may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of acquired resistance to this compound.
Protocol 1: Generation of Resistant Cell Lines
-
Initial Seeding: Plate KRAS G12C mutant cells at a low density in appropriate culture medium.
-
Initial Treatment: Treat cells with this compound at a concentration equivalent to the IC50 for the parental cell line.
-
Dose Escalation: Gradually increase the concentration of Inhibitor 38 in the culture medium over several weeks to months. The dose escalation should be performed in a stepwise manner, allowing the cells to adapt to each new concentration.
-
Monitoring: Continuously monitor cell viability and proliferation.
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate steadily in a high concentration of Inhibitor 38 (e.g., 1-2 µM), isolate single-cell clones using limiting dilution or cell sorting.
-
Characterization: Expand the resistant clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Lyse parental and resistant cells with and without treatment with Inhibitor 38 using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to Inhibitor 38. What are the most common mechanisms of acquired resistance?
A1: Acquired resistance to KRAS G12C inhibitors like Inhibitor 38 can be broadly categorized into two types: on-target and off-target mechanisms.[1]
-
On-target mechanisms involve alterations to the KRAS gene itself, such as secondary mutations at the G12 residue (e.g., G12D/R/V/W), mutations at other sites like R68, H95, and Y96 that interfere with drug binding, or high-level amplification of the KRAS G12C allele.[2][3]
-
Off-target mechanisms involve the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling.[1] Common examples include amplification or activating mutations in receptor tyrosine kinases (RTKs) like MET, EGFR, and FGFR1, or mutations in downstream signaling molecules like BRAF, NRAS, and MAP2K1 (MEK1).[2][4] Loss of function mutations in tumor suppressors like NF1 and PTEN have also been observed.[2]
Q2: I've confirmed resistance via a cell viability assay. What is the next step to identify the mechanism?
A2: After confirming resistance, the next step is to investigate the underlying molecular mechanism. A multi-pronged approach is recommended:
-
Signaling Pathway Analysis: Perform western blotting to check the phosphorylation status of key downstream effectors of the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.[5] Persistent signaling in the presence of Inhibitor 38 suggests the activation of a bypass pathway.
-
Genomic Analysis: Conduct next-generation sequencing (NGS), such as whole-exome sequencing or targeted panel sequencing, on the resistant and parental cell lines. This can identify secondary KRAS mutations, amplifications, or mutations in other cancer-related genes.
-
Transcriptomic Analysis: RNA sequencing can reveal changes in gene expression, such as the upregulation of RTKs or markers of epithelial-to-mesenchymal transition (EMT).[6]
Q3: Can resistance to Inhibitor 38 be overcome?
A3: Overcoming resistance to Inhibitor 38 often requires combination therapy tailored to the specific resistance mechanism. For example:
-
If resistance is driven by MET amplification, co-treatment with a MET inhibitor like crizotinib may restore sensitivity.[4][7]
-
If there is feedback activation of RTKs, combining Inhibitor 38 with an SHP2 inhibitor can be effective.[7] SHP2 is a key signaling node downstream of many RTKs.[8]
-
For resistance mediated by reactivation of the MAPK pathway, combination with a MEK inhibitor might be beneficial.[9]
-
In cases of PI3K pathway activation, a PI3K inhibitor could be a viable combination partner.[10]
Q4: I am observing histologic changes in my resistant cell cultures, such as a shift to a more mesenchymal phenotype. What is the significance of this?
A4: The observation of a mesenchymal phenotype may indicate that the cells have undergone an epithelial-to-mesenchymal transition (EMT).[8] EMT has been identified as a mechanism of both intrinsic and acquired resistance to KRAS G12C inhibitors.[9] This transition can lead to the activation of alternative signaling pathways, such as the PI3K/AKT pathway, rendering the cells less dependent on KRAS G12C.[10] In clinical samples, histologic transformation from adenocarcinoma to squamous cell carcinoma has also been observed as a mechanism of resistance.[2][3]
Visualizations
Below are diagrams illustrating key concepts related to KRAS G12C inhibition and resistance.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 38.
Caption: Overview of on-target and off-target mechanisms of acquired resistance to Inhibitor 38.
Caption: Experimental workflow for generating and characterizing Inhibitor 38 resistant cell lines.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRAS G12C Inhibitor 38 and Immunotherapy Combinations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing KRAS G12C inhibitor 38 and its combinations with immunotherapy. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist with your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during your research.
Issue: Suboptimal response to KRAS G12C inhibitor monotherapy in vitro.
-
Question: My KRAS G12C mutant cell line shows a weaker than expected response to the inhibitor. What could be the cause?
-
Answer: Several factors could contribute to a suboptimal response. Firstly, ensure the inhibitor is binding to the inactive, GDP-bound state of KRAS G12C, as this is its mechanism of action.[1] The cycling between the active (GTP-bound) and inactive states is crucial for inhibitor efficacy.[2] Secondly, consider the possibility of primary resistance mechanisms. This can include the activation of bypass signaling pathways that circumvent KRAS inhibition.[3][4] Feedback reactivation of upstream receptor tyrosine kinases (RTKs) can also diminish the inhibitor's effect.[5] Additionally, the presence of co-mutations in genes like TP53 can influence the tumor's dependence on KRAS signaling.[4]
Issue: Development of acquired resistance to KRAS G12C inhibitors.
-
Question: My in vivo model initially responded to the KRAS G12C inhibitor, but the tumor has started to regrow. What are the likely mechanisms of acquired resistance?
-
Answer: Acquired resistance is a significant challenge. Several mechanisms have been identified, including:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[6]
-
Bypass signaling: Activation of other signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation despite KRAS G12C inhibition.[4][7]
-
Histologic transformation: In some cases, the tumor may change its cellular appearance and characteristics, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[3][6]
-
Upregulation of upstream signaling: Increased activity of receptor tyrosine kinases (RTKs) can reactivate the MAPK pathway.[5]
-
Issue: Unexpected toxicity with combination therapy.
-
Question: I am observing significant toxicity in my animal models when combining a KRAS G12C inhibitor with immunotherapy. How can I mitigate this?
-
Answer: Combination therapies can sometimes lead to increased toxicity. Consider optimizing the dosing and scheduling of the drugs. For instance, intermittent or pulsatile dosing of the KRAS G12C inhibitor has been explored as a strategy to reduce toxicity while potentially enhancing the immune response.[8][9] It's also important to carefully monitor for and manage specific immune-related adverse events that can be exacerbated by combination treatments.
FAQ: How do KRAS G12C inhibitors synergize with immunotherapy?
-
Answer: Preclinical data suggest that KRAS G12C inhibitors can have immunomodulatory effects that enhance the efficacy of immunotherapy.[10] These inhibitors may increase the presentation of tumor antigens on the surface of cancer cells, making them more visible to the immune system.[8][9] They can also alter the tumor microenvironment to be more favorable for an anti-tumor immune response.
FAQ: What are the key biomarkers to consider when evaluating combination therapies?
-
Answer: Several biomarkers are important for assessing the efficacy of KRAS G12C inhibitor and immunotherapy combinations. Co-mutations in genes such as STK11 and KEAP1 have been associated with poorer outcomes with immunotherapy in patients with KRAS G12C mutations.[11] Conversely, co-mutations in TP53 may be associated with a better response to immunotherapy.[4] Monitoring changes in the tumor immune infiltrate, such as the number and activation state of T cells, is also crucial.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of KRAS G12C inhibitors and their combinations.
Table 1: Clinical Trial Data for KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Drug | Trial | Phase | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreak 100 | II | Monotherapy | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 | I/II | Monotherapy | 42.9% | 6.5 months |
| Sotorasib + Atezolizumab/Pembrolizumab | CodeBreak 100/101 | I/II | Combination | 29% (pooled) | 5.6 months |
| Adagrasib + Pembrolizumab | KRYSTAL-7 | I/II | Combination | Not yet reported | Not yet reported |
Data is synthesized from multiple sources and represents a snapshot of available information.[11]
Table 2: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 |
| MRTX849 | H358 (NSCLC) | 2D Cell Viability | 10-973 nM |
| MRTX849 | MIA PaCa-2 (Pancreatic) | 2D Cell Viability | 10-973 nM |
| MRTX849 | Various KRAS G12C mutant lines | 3D Cell Viability | 0.2-1042 nM |
IC50 values can vary significantly based on the cell line and assay conditions.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of KRAS G12C inhibitors on the viability of cancer cell lines.
-
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
96-well clear-bottom white plates
-
Cell culture medium
-
KRAS G12C inhibitor (e.g., MRTX849)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Add 100 µL of the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.[12]
-
2. Western Blotting for KRAS Signaling Pathway Analysis
-
Objective: To analyze the phosphorylation status of key proteins in the KRAS signaling pathway (e.g., ERK, AKT) following treatment with a KRAS G12C inhibitor.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the KRAS G12C inhibitor at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13][14]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
3. Flow Cytometry for Tumor Immune Cell Profiling
-
Objective: To characterize the immune cell populations within the tumor microenvironment of in vivo models.
-
Materials:
-
Tumor tissue
-
Digestion buffer (e.g., collagenase D, DNase I)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
-
Live/dead stain
-
Flow cytometer
-
-
Protocol:
-
Harvest tumors from mice and mince them into small pieces.
-
Digest the tumor tissue in digestion buffer for 30-60 minutes at 37°C with agitation.[15]
-
Generate a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Lyse red blood cells if necessary.
-
Wash the cells with FACS buffer.
-
Stain the cells with a live/dead dye to exclude non-viable cells.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.[16][17][18]
-
Visualizations
Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for evaluating KRAS G12C inhibitor and immunotherapy combinations.
Logical Relationship: Overcoming Resistance
Caption: Logical relationships between resistance mechanisms and combination strategies.
References
- 1. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. Immunotherapy in advanced, KRAS G12C-mutant non-small-cell lung cancer: current strategies and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.8. Tumor-Infiltrating Immune Cell Analysis Using Flow Cytometry [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
KRAS G12C inhibitor 38 issues with long-term stability in solution
Welcome to the technical support center for KRAS G12C Inhibitor 38. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution and to offer troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is generally stable for up to one year.[2] For short-term use, stock solutions can be kept at -20°C for up to one month.[1]
Q2: I observed precipitation in my stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the inhibitor's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. Using a fresh batch of hygroscopic DMSO is also recommended as absorbed water can impact solubility.[1]
Q3: What is the expected stability of this compound in aqueous cell culture media?
A3: The stability of small molecule inhibitors in aqueous media can be limited.[3] It is recommended to prepare fresh dilutions in culture media for each experiment from a frozen stock. The activity of the inhibitor should be verified to ensure it remains stable for the duration of the cell-based assay.[3]
Q4: Can this compound be subjected to multiple freeze-thaw cycles?
A4: To maintain the integrity and activity of the inhibitor, it is best to avoid multiple freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes before freezing.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of the inhibitor in the working solution. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Minimize the time the inhibitor is in aqueous media before being added to cells. |
| Low cell permeability. | While second-generation inhibitors have shown improved cell membrane permeability, ensure adequate incubation time for the inhibitor to reach its intracellular target.[4] | |
| Off-target effects at high concentrations. | Use the lowest concentration of the inhibitor that elicits the desired biological effect to minimize off-target activity.[3] | |
| Loss of inhibitor potency over time | Improper storage of stock solutions. | Ensure stock solutions are stored at -80°C for long-term storage and aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Chemical instability in the chosen solvent. | DMSO is a common solvent, but if instability is suspected, consider alternative solvents. However, ensure the chosen solvent is compatible with your experimental system. | |
| Precipitation of the inhibitor in aqueous buffer | Poor aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low and is compatible with your assay. Sonication or gentle warming may aid in dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered inhibitor and the solvent (e.g., high-purity, anhydrous DMSO) to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution, for example, at a concentration of 10 mM, by dissolving the appropriate mass of the inhibitor in the required volume of DMSO.
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Inhibitor Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in solution over time.
-
Sample Preparation: Prepare solutions of the inhibitor at a known concentration in the solvent of interest (e.g., DMSO, cell culture media).
-
Storage Conditions: Store the prepared solutions under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take an aliquot from each storage condition for analysis.
-
HPLC Analysis:
-
Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]
-
The mobile phase and column should be chosen to achieve good separation of the parent inhibitor from potential degradants.
-
Inject the samples and a freshly prepared standard solution of the inhibitor.
-
-
Data Analysis:
-
Determine the peak area of the parent inhibitor in each sample.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRas G12C inhibitor 1 | Ras | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Mitigating KRAS G12C Inhibitor-Induced Feedback Activation of MAPK
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with KRAS G12C inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the feedback activation of the MAPK pathway during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is KRAS G12C inhibitor-induced feedback activation of the MAPK pathway?
A1: KRAS G12C inhibitors, such as sotorasib and adagrasib, are designed to bind to and inhibit the KRAS G12C mutant protein. While initially effective, this inhibition can disrupt the natural negative feedback loops within the MAPK signaling cascade (RAF-MEK-ERK).[1] This disruption leads to the reactivation of upstream components like receptor tyrosine kinases (RTKs) and wild-type RAS proteins (NRAS and HRAS), which in turn restimulates the downstream MAPK pathway, leading to a rebound in ERK phosphorylation.[1][2][3][4][5] This adaptive feedback is a key mechanism of both primary and acquired resistance to KRAS G12C inhibitor monotherapy.[2][6]
Q2: How can our lab identify if feedback activation is occurring in our experimental models?
A2: A common method to detect feedback activation is to perform a time-course experiment using Western blot analysis. Following treatment with a KRAS G12C inhibitor, you would typically observe an initial decrease in phosphorylated ERK (pERK) levels within a few hours.[1] However, if feedback activation is occurring, you will notice a rebound or reactivation of pERK levels at later time points (e.g., 24-72 hours), despite the continued presence of the inhibitor.[1][2]
Q3: What are the most effective strategies to mitigate this feedback activation?
A3: The most promising strategy to overcome feedback activation is the use of combination therapies that target multiple nodes within the MAPK pathway or parallel signaling pathways.[7][8] This approach, often referred to as vertical inhibition, aims to create a more durable and complete shutdown of oncogenic signaling.[1][3][5]
Q4: Which combination therapies have shown the most promise?
A4: Preclinical and clinical studies have demonstrated the potential of combining KRAS G12C inhibitors with inhibitors of other key signaling proteins. Some of the most studied combinations include:
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SHP2 inhibitors: SHP2 is a protein tyrosine phosphatase that acts as a crucial signaling node downstream of multiple RTKs.[1][3][5] Co-inhibition of SHP2 and KRAS G12C has been shown to abrogate feedback reactivation more universally.[3][4][5]
-
EGFR inhibitors: In colorectal cancer models, feedback activation is often driven by EGFR signaling.[2][8] Combining a KRAS G12C inhibitor with an EGFR inhibitor has shown promising efficacy in this context.[8][9]
-
MEK inhibitors: Targeting a downstream effector like MEK can also prevent the rebound in MAPK signaling.[1]
-
PI3K/mTOR inhibitors: In some cases, resistance can be mediated by the activation of the parallel PI3K/AKT/mTOR pathway.[7][9] Combining KRAS G12C inhibitors with PI3K or mTOR inhibitors can enhance efficacy.[7]
Troubleshooting Guides
Issue 1: Rebound of pERK levels in Western blots after 24 hours of KRAS G12C inhibitor treatment.
-
Potential Cause: This is a classic sign of adaptive feedback reactivation of the MAPK pathway.[1][2]
-
Troubleshooting Steps:
-
Confirm Inhibitor Potency: Ensure your KRAS G12C inhibitor is active and used at an appropriate concentration. Perform a dose-response curve to confirm its IC50 in your specific cell line.
-
Time-Course Analysis: Conduct a detailed time-course experiment (e.g., 0, 2, 6, 12, 24, 48, 72 hours) to precisely map the kinetics of pERK inhibition and subsequent rebound.[2]
-
Implement Combination Therapy: Introduce a second inhibitor targeting a key node in the feedback loop. Good starting points are SHP2 or MEK inhibitors.[1][3] Co-administer the KRAS G12C inhibitor with the second agent and perform a Western blot for pERK at the time point where you previously observed the maximum rebound.
-
Investigate Upstream Drivers: Use a phospho-RTK array to identify which receptor tyrosine kinases are being activated upon KRAS G12C inhibition.[3][4] This can help you select a more specific and effective combination therapy (e.g., an EGFR inhibitor if EGFR is highly phosphorylated).[8]
-
Issue 2: Lack of synergistic cell killing with a combination therapy in our cell viability assays.
-
Potential Cause: The chosen combination may not be optimal for your specific cell model, or the concentrations used may be inappropriate. Alternatively, other resistance mechanisms might be at play.
-
Troubleshooting Steps:
-
Dose-Matrix Analysis: Perform a dose-matrix experiment where you test a range of concentrations of both inhibitors. This will help you identify concentrations that yield a synergistic effect. You can quantify synergy using methods like the Chou-Talalay combination index.
-
Assess Parallel Pathways: Investigate the activation of parallel survival pathways, such as the PI3K/AKT pathway, by performing Western blots for key markers like pAKT and pmTOR.[7][9] If this pathway is activated, a triple combination might be necessary.
-
Confirm On-Target Effect: Ensure that both inhibitors are effectively engaging their targets at the concentrations used. This can be done by assessing the phosphorylation status of the direct downstream effectors of each target protein via Western blot.
-
Consider Intrinsic Resistance: Your cell line may possess intrinsic resistance mechanisms, such as mutations in other downstream pathway components.[6]
-
Data Presentation
Table 1: Comparative Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutant NSCLC
| Metric | Sotorasib | Adagrasib |
| Overall Response Rate (ORR) | 28.1% - 41% | 31.9% - 42.9% |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months | 5.5 - 6.5 months |
| Median Overall Survival (OS) | 10.6 - 12.5 months | 12.6 months |
Data compiled from pivotal clinical trials.[10][11][12]
Table 2: Common Adverse Events of Sotorasib and Adagrasib
| Adverse Event | Sotorasib (Prevalence) | Adagrasib (Prevalence) |
| Diarrhea | 30% - 34% | 70.7% |
| Nausea | 14% | 69.8% |
| Grade 3 or Higher Adverse Events | 20% | 81.9% |
Data highlights a higher incidence of gastrointestinal side effects with adagrasib.[13]
Experimental Protocols
1. Western Blotting for MAPK Pathway Analysis
-
Objective: To assess the phosphorylation status of key MAPK pathway proteins (e.g., pERK, total ERK, pMEK, total MEK).
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-p44/42 MAPK, total p44/42 MAPK) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Stripping and Re-probing: To assess total protein levels on the same membrane, you can strip the membrane with a stripping buffer and then re-probe with an antibody for the total protein.[16]
-
2. MTT Cell Viability Assay
-
Objective: To determine the effect of inhibitors on cell viability and proliferation.
-
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of your inhibitor(s) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[17]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.[17] Calculate cell viability as a percentage relative to untreated control cells.
-
Mandatory Visualization
Caption: MAPK signaling pathway and KRAS G12C inhibitor-induced feedback loop.
Caption: Troubleshooting workflow for MAPK feedback activation.
Caption: Rationale for combination therapy to overcome resistance.
References
- 1. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRASG12C Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting KRAS G12C Inhibitor Variability in PDX Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in patient-derived xenograft (PDX) model studies with KRAS G12C inhibitors.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Question: We are observing significant differences in tumor growth among mice in the same KRAS G12C inhibitor treatment group. What could be the cause, and how can we troubleshoot this?
Answer:
High intra-group variability can confound the interpretation of efficacy studies. Several factors related to the PDX model itself, experimental procedures, and the inhibitor can contribute.
Potential Causes and Troubleshooting Steps:
-
PDX Model Heterogeneity:
-
Tumor Passaging: Early passages of PDX models may be more heterogeneous. Ensure you are using a consistent and well-characterized passage number for your studies.
-
Genetic Drift: Over multiple passages, PDX tumors can undergo genetic changes. It is crucial to periodically re-characterize your PDX models using techniques like whole-exome sequencing to confirm the stability of the KRAS G12C mutation and other key genetic markers.
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Initial Tumor Fragment Size: Inconsistent initial tumor fragment sizes for implantation can lead to varied growth rates. Standardize the size and weight of the tumor fragments used for implantation.
-
-
Experimental Procedures:
-
Implantation Site: The anatomical location of tumor implantation can influence growth due to differences in vascularization. Use a consistent implantation site for all animals.
-
Animal Health and Husbandry: The overall health of the mice can impact tumor growth. Ensure consistent housing conditions, diet, and regular health monitoring.
-
-
Inhibitor Administration:
-
Dosing Accuracy: Inaccurate dosing can be a major source of variability. Calibrate all dosing equipment regularly and ensure precise administration of the inhibitor.
-
Pharmacokinetics and Bioavailability: The absorption and metabolism of the inhibitor can vary between individual animals.[1] Consider performing satellite pharmacokinetic studies to assess inhibitor levels in plasma and tumor tissue.
-
Issue 2: Inconsistent or Lack of Response to KRAS G12C Inhibitor in a Previously Sensitive PDX Model
Question: Our KRAS G12C mutant PDX model, which was previously sensitive to a specific inhibitor, is now showing a diminished or no response. What are the potential reasons for this acquired resistance?
Answer:
The development of acquired resistance is a common challenge with targeted therapies. This can be due to on-target mutations, activation of bypass signaling pathways, or histological changes.[2][3][4][5]
Potential Mechanisms of Acquired Resistance:
| Mechanism Category | Specific Examples | Suggested Analysis |
| On-Target Alterations | Secondary mutations in the KRAS gene (e.g., G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) that prevent inhibitor binding.[2][6] | Perform DNA sequencing (Sanger or Next-Generation Sequencing) of the KRAS gene in resistant tumors. |
| High-level amplification of the KRAS G12C allele.[2][6] | Use digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to assess KRAS copy number. | |
| Bypass Signaling Pathways | Activation of alternative signaling pathways that circumvent KRAS dependency. This can include activating mutations or amplifications in genes like NRAS, BRAF, MET, EGFR, FGFR, and RET.[2][3][6] | Conduct transcriptomic (RNA-seq) and proteomic analyses to identify upregulated pathways. Perform targeted sequencing of key oncogenes. |
| Loss-of-function mutations in tumor suppressor genes such as PTEN and NF1.[2][3] | Sequence tumor suppressor genes in resistant tumors. | |
| Histological Transformation | Transformation from adenocarcinoma to other histological subtypes, such as squamous cell carcinoma.[2][5] | Perform histological analysis (H&E staining) of resistant tumors and compare with baseline tumors. |
Experimental Workflow for Investigating Acquired Resistance:
Caption: Workflow for Investigating Acquired Resistance.
Issue 3: Primary (Intrinsic) Resistance in a KRAS G12C PDX Model
Question: We have a new KRAS G12C PDX model that is not responding to the inhibitor from the start of the experiment. What could be the reasons for this intrinsic resistance?
Answer:
Primary or intrinsic resistance occurs when tumors have pre-existing mechanisms that make them unresponsive to a specific therapy.[7][8]
Potential Mechanisms of Primary Resistance:
-
Co-occurring Genetic Alterations: The presence of other driver mutations alongside KRAS G12C can lead to intrinsic resistance. For example, alterations in the PI3K/AKT/mTOR pathway can reduce dependence on KRAS signaling.[7][9]
-
Tumor Microenvironment (TME): The TME can play a significant role in primary resistance. For instance, certain stromal cells or secreted factors may promote tumor survival despite KRAS G12C inhibition.[10][11] The TME can also impact drug delivery to the tumor cells.
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Low KRAS G12C Dependency: Some tumors, despite having the KRAS G12C mutation, may not be solely dependent on this pathway for their growth and survival.[9]
Troubleshooting Steps:
-
Comprehensive Genomic and Transcriptomic Profiling: Perform whole-exome and RNA sequencing on the treatment-naïve PDX model to identify any co-occurring mutations or gene expression signatures associated with resistance.
-
Characterize the Tumor Microenvironment: Use techniques like immunohistochemistry (IHC) or flow cytometry to analyze the immune cell infiltrate and stromal components of the PDX tumors.
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In Vitro/Ex Vivo Assays: Establish 3D organoid cultures from the PDX model to perform drug sensitivity screening and investigate signaling pathways in a more controlled environment.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for establishing and maintaining KRAS G12C PDX models?
A1:
-
Source Material: Whenever possible, use fresh, sterile tumor tissue from consented patients.[12][13]
-
Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).[14]
-
Passaging: Limit the number of passages to minimize genetic drift and maintain the characteristics of the original tumor. It is recommended to cryopreserve early passage tumors.
-
Authentication: Regularly authenticate your PDX models by short tandem repeat (STR) profiling and verify the presence of the KRAS G12C mutation.
-
Annotation: Maintain a detailed database for each PDX model, including patient history, histology, genomic data, and treatment responses.[12]
Q2: How does the tumor microenvironment influence the response to KRAS G12C inhibitors?
A2: The TME can significantly impact inhibitor efficacy.[10] KRAS G12C inhibition has been shown to remodel the TME by increasing the infiltration of immune cells like CD8+ T cells and decreasing myeloid suppressor cells.[11][15] This suggests that combining KRAS G12C inhibitors with immunotherapies could be a promising strategy.[15] Conversely, certain TME components can contribute to resistance.[5][16]
KRAS G12C Signaling and TME Interaction:
Caption: KRAS G12C Signaling and TME Interaction.
Q3: What are the key signaling pathways downstream of KRAS G12C that I should monitor?
A3: The two primary downstream signaling pathways activated by KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][17] When troubleshooting inhibitor efficacy, it is crucial to assess the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT, p-S6) using techniques like Western blotting or IHC.[18][19]
Simplified KRAS G12C Signaling Pathway:
Caption: Simplified KRAS G12C Signaling Pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream KRAS Signaling
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways in PDX tumor lysates.
Materials:
-
PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize flash-frozen PDX tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 2: Establishment of Patient-Derived Xenograft Models
Objective: To establish a PDX model from a fresh patient tumor sample.
Materials:
-
Fresh, sterile patient tumor tissue
-
Transport media (e.g., DMEM with 10% FBS and antibiotics)[13]
-
Sterile surgical instruments
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Anesthesia
-
Matrigel (optional)
Procedure:
-
Collect fresh tumor tissue from the patient under sterile conditions and place it in transport media on ice.
-
Process the tissue within 2-4 hours of collection.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS and remove any necrotic or non-tumor tissue.
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Mince the tumor into small fragments of approximately 2-3 mm³.
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Anesthetize the mouse and shave the implantation area (e.g., flank).
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Make a small incision in the skin and create a subcutaneous pocket.
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Implant one tumor fragment into the pocket. The fragment can be mixed with Matrigel to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
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Monitor the mice regularly for tumor growth and overall health. Tumor growth can be measured using calipers.
-
Once the tumor reaches a size of 1000-1500 mm³, it can be harvested and passaged to a new cohort of mice or cryopreserved.[14]
References
- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Remodeling of the tumor/tumor microenvironment ecosystem during KRAS G12C inhibitor clinical resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wuxibiology.com [wuxibiology.com]
- 19. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Preclinical (R)-38 and Clinical AMG 510 (Sotorasib) for KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the KRAS G12C inhibitor (R)-38 and the clinical efficacy of its successor, AMG 510 (sotorasib). The compound (R)-38 was the designation for AMG 510 during its preclinical development. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for oncology researchers and drug developers.
Executive Summary
The KRAS G12C mutation is a key oncogenic driver in various cancers, historically considered "undruggable." The development of covalent inhibitors targeting this specific mutation has marked a significant breakthrough in cancer therapy. AMG 510 (sotorasib), which originated from the preclinical compound (R)-38, is a first-in-class, potent, and selective KRAS G12C inhibitor. Preclinical studies of (R)-38 demonstrated robust anti-tumor activity in cellular and animal models, which paved the way for its clinical development as AMG 510. Clinical trials with AMG 510 have subsequently shown meaningful and durable clinical benefits in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).
Data Presentation: Preclinical vs. Clinical Efficacy
The following tables summarize the quantitative data from preclinical studies of (R)-38 and clinical trials of AMG 510 (sotorasib).
Table 1: Preclinical Efficacy of (R)-38 (AMG 510)
| Parameter | Cell Line/Model | Result | Citation |
| Cell Viability (IC₅₀) | KRAS G12C Mutant Cell Lines | 0.004 µM to 0.032 µM | [1] |
| p-ERK Inhibition (IC₅₀) | H358 (NSCLC) | 47 nM | [2] |
| In Vivo Tumor Regression | Mouse models with KRAS G12C tumors | Dose-responsive tumor regression | [1] |
| Covalent Inactivation Rate (k_inact/K_I) | KRAS G12C protein | 9900 M⁻¹s⁻¹ | [2] |
| Oral Bioavailability (Mouse) | Mouse | 12% | [2] |
Table 2: Clinical Efficacy of AMG 510 (Sotorasib) in Advanced NSCLC (CodeBreaK 100 Trial)
| Parameter | Phase 1 Results | Phase 2 Results | Citation |
| Objective Response Rate (ORR) | 32% (confirmed) | 37.1% (confirmed) | [3][4] |
| Disease Control Rate (DCR) | 91.2% (at 960mg dose) | 80.6% | [3][4] |
| Median Progression-Free Survival (PFS) | 6.3 months | 6.8 months | [3][4] |
| Median Duration of Response | Not Reported | 10 months | [4] |
Signaling Pathway and Mechanism of Action
The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling.[5] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to the continuous activation of downstream pro-proliferative pathways, primarily the MAPK and PI3K signaling cascades.[6] AMG 510 covalently binds to the cysteine residue of the G12C mutant KRAS, locking the protein in its inactive, GDP-bound state.[1][7] This prevents downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.[1][8]
Caption: KRAS G12C signaling pathway and the mechanism of action of AMG 510.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor on the growth of KRAS G12C mutant cancer cell lines.
-
Method:
-
KRAS G12C mutant cell lines (e.g., NCI-H358) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., AMG 510) or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 48 hours), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[1]
-
p-ERK Inhibition Assay
-
Objective: To measure the inhibition of downstream signaling by assessing the phosphorylation of ERK.
-
Method:
-
KRAS G12C mutant cells are treated with the inhibitor or DMSO for a defined period (e.g., 2 hours).
-
Cell lysates are prepared, and protein concentration is determined.
-
Phosphorylated ERK (p-ERK) and total ERK levels are quantified using an immunoassay (e.g., Meso Scale Discovery).
-
The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control.
-
IC₅₀ values for p-ERK inhibition are determined from the dose-response curves.[2]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously implanted with human KRAS G12C mutant cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., AMG 510) orally, once daily, at specified doses. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[9]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a KRAS G12C inhibitor.
Caption: Preclinical evaluation workflow for a KRAS G12C inhibitor.
Conclusion
The journey of the KRAS G12C inhibitor from the preclinical compound (R)-38 to the clinically approved drug AMG 510 (sotorasib) exemplifies a successful bench-to-bedside translation. The potent and selective anti-tumor activity observed in preclinical models for (R)-38 was predictive of the clinical benefit seen with AMG 510 in patients with KRAS G12C-mutated cancers. This guide provides a comparative overview of the key efficacy data and methodologies that underpinned this development, serving as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spotlight on Sotorasib (AMG 510) for KRAS G12C Positive Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amgen.com [amgen.com]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of KRAS G12C Inhibitor 38 with Knockout Models: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the on-target activity of KRAS G12C inhibitor 38, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Due to the limited availability of public data specifically for "inhibitor 38," this guide will utilize Sotorasib (AMG 510), a well-characterized and clinically approved KRAS G12C inhibitor, as a representative compound to illustrate the experimental workflows and data presentation. The principles and methods described herein are directly applicable to the validation of any novel KRAS G12C inhibitor, including inhibitor 38.
The on-target activity of a KRAS G12C inhibitor is demonstrated by its ability to specifically inhibit signaling pathways driven by the KRAS G12C oncoprotein. The use of knockout cell line models, generated using technologies like CRISPR-Cas9, is a powerful tool to confirm that the inhibitor's effects are directly mediated through its intended target.
Data Presentation: Comparative Analysis of Inhibitor Activity
The following tables summarize quantitative data from studies on Sotorasib, which serve as a proxy for the expected performance of a potent KRAS G12C inhibitor like inhibitor 38. These tables highlight the increased sensitivity to the inhibitor in cell lines where confounding signaling pathways, which could mediate resistance, have been silenced through gene knockout.
Table 1: In Vitro Sensitivity of KRAS G12C Mutant Cell Lines to Sotorasib (as a proxy for Inhibitor 38) in Wild-Type vs. NRAS Knockout Background
| Cell Line | Genetic Background | Sotorasib (AMG-510) IC50 (nM) | Fold Change in Sensitivity |
| LLC | KRAS G12C, NRAS Q61L (Wild-Type) | >1000 | - |
| LLC NRAS KO | KRAS G12C, NRAS Knockout | ~30-70 | 14-34 fold increase |
Data adapted from studies on murine lung cancer cell lines. The knockout of the co-occurring NRAS mutation significantly increased the sensitivity to the KRAS G12C inhibitor, demonstrating the inhibitor's specific on-target activity against KRAS G12C-driven proliferation.
Table 2: Effect of SHP2 Knockout on the Efficacy of KRAS G12C Inhibitors
| Cell Line | Genetic Background | Treatment | Effect |
| KRAS G12C Mutant Cells | SHP2 Wild-Type | KRAS G12C Inhibitor | Moderate inhibition of cell growth |
| KRAS G12C Mutant Cells | SHP2 Knockout | KRAS G12C Inhibitor | Significantly augmented inhibition of cell growth |
SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. Its knockout enhances the efficacy of KRAS G12C inhibitors by reducing the reactivation of the RAS signaling pathway. This synergistic effect further validates the on-target mechanism of the inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments used to validate the on-target activity of KRAS G12C inhibitors.
Protocol 1: Generation of Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps to create a gene knockout (e.g., NRAS or SHP2) in a KRAS G12C mutant cancer cell line.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Lentiviral or plasmid vector encoding Cas9 nuclease and a puromycin resistance gene
-
Lentiviral or plasmid vector encoding a guide RNA (gRNA) specific to the target gene (e.g., NRAS or SHP2)
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin
-
96-well plates for single-cell cloning
-
PCR primers for target gene amplification
-
Sanger sequencing reagents
-
Antibodies for Western blotting to confirm protein knockout
Procedure:
-
gRNA Design: Design and clone two to three gRNAs targeting an early exon of the target gene to maximize the likelihood of generating a loss-of-function frameshift mutation.
-
Transfection: Co-transfect the Cas9 and gRNA vectors into the host cell line using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for the desired knockout by PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of the target protein in knockout clones by Western blotting.
Protocol 2: In Vitro Cell Viability Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in both the parental (wild-type) and knockout cell lines.
Materials:
-
Parental and knockout cell lines
-
This compound (or Sotorasib as a proxy)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (typically from 0.1 nM to 10 µM) for 72 hours.
-
Viability Measurement: After the incubation period, measure cell viability using a luminescent or colorimetric assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway and experimental workflow.
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 38.
Next-Generation KRAS G12C Inhibitors Demonstrate Efficacy in Sotorasib-Resistant Models
A comparative analysis of emerging therapies targeting the KRAS G12C mutation reveals promising preclinical activity in overcoming resistance to the first-in-class inhibitor, sotorasib. Novel agents, including ASP2453, divarasib, and glecirasib, exhibit potent anti-tumor effects in sotorasib-resistant cancer models, suggesting new avenues for patients who have developed resistance to initial KRAS G12C-targeted therapies.
The development of sotorasib marked a significant breakthrough in treating KRAS G12C-mutated cancers. However, as with many targeted therapies, acquired resistance has emerged as a clinical challenge. This has spurred the development of next-generation KRAS G12C inhibitors with distinct mechanisms of action or improved biochemical properties designed to address these resistance mechanisms. This guide provides a comparative overview of the preclinical efficacy of these emerging inhibitors in sotorasib-resistant settings, supported by experimental data and detailed methodologies.
Comparative Efficacy of Next-Generation KRAS G12C Inhibitors
The following tables summarize the preclinical efficacy of selected next-generation KRAS G12C inhibitors in sotorasib-sensitive and sotorasib-resistant models.
Table 1: In Vitro Efficacy of KRAS G12C Inhibitors in Sotorasib-Resistant Cell Lines
| Inhibitor | Cell Line | Resistance Mechanism | IC50 (nM) | Fold-change vs. Sotorasib |
| Divarasib | Various | Not specified | Sub-nanomolar | 5-20x more potent than sotorasib[1] |
| Glecirasib | Ba/F3-engineered | KRAS G12C/H95X, G12C/R68S | Not specified | Active against adagrasib-resistant mutations[2] |
| ASP2453 | Not specified | Not specified | Not specified | More potent than sotorasib in vitro[3] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Sotorasib-Resistant Xenograft Models
| Inhibitor | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Regression |
| ASP2453 | AMG 510-resistant xenograft | Not specified | Induced tumor regression[4] |
| RMC-6236 | KRAS G12C inhibitor-resistant models | Not specified | Potent preclinical activity[5] |
Mechanisms of Action and Resistance
Sotorasib and many first-generation KRAS G12C inhibitors are covalent inhibitors that bind to the inactive, GDP-bound state of the KRAS G12C protein. Resistance to these inhibitors can arise through various mechanisms, including secondary KRAS mutations that prevent drug binding, amplification of the KRAS G12C allele, and activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK and PI3K/AKT pathways.
Next-generation inhibitors are being developed to overcome these resistance mechanisms. Some, like RMC-6236, are "RAS(ON)" inhibitors that target the active, GTP-bound state of RAS proteins, offering a different therapeutic strategy.[5][6] Others, like divarasib, exhibit significantly higher potency and selectivity, which may allow them to overcome resistance driven by target amplification or less sensitive secondary mutations.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Caption: Simplified KRAS signaling pathway and inhibitor targets.
Caption: Experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of KRAS G12C inhibitors.
Generation of Sotorasib-Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, H23) in standard growth medium.
-
Dose Escalation: Expose the cells to gradually increasing concentrations of sotorasib over several weeks to months.
-
Selection and Expansion: At each stage, select the surviving and proliferating cells and expand the culture before exposing them to a higher drug concentration.
-
Confirmation of Resistance: Determine the half-maximal inhibitory concentration (IC50) of sotorasib in the resistant cell line and compare it to the parental cell line using a cell viability assay. A significant increase in IC50 confirms the development of resistance.
Cell Viability Assay
-
Cell Seeding: Plate sotorasib-resistant and parental cells in 96-well plates at a predetermined density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., divarasib, glecirasib) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value using non-linear regression.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sotorasib-resistant cells with the test inhibitor for various time points and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and KRAS) followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be used to quantify changes in protein phosphorylation.
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject sotorasib-resistant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the test inhibitor and a vehicle control to the respective groups according to the specified dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) or assess for tumor regression. Monitor animal body weight as an indicator of toxicity.[7]
Conclusion
The emergence of next-generation KRAS G12C inhibitors offers new hope for patients who have developed resistance to sotorasib. Preclinical data for compounds like ASP2453, divarasib, and glecirasib demonstrate their potential to overcome resistance and induce significant anti-tumor responses. Continued research and clinical evaluation of these and other novel inhibitors are crucial to expanding the therapeutic options for patients with KRAS G12C-mutated cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these promising new agents.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcat.com [labcat.com]
- 6. Revolution Medicines Announces Publication Demonstrating [globenewswire.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Comparative Analysis of Acquired Resistance to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
A comprehensive guide for researchers and drug development professionals on the evolving landscape of resistance to targeted KRAS G12C therapies.
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Sotorasib (AMG 510) and adagrasib (MRTX849) are two leading agents in this class that have demonstrated clinical efficacy. However, as with many targeted therapies, acquired resistance inevitably emerges, limiting the duration of patient response. Understanding the distinct resistance profiles of these inhibitors is crucial for developing next-generation therapeutic strategies. This guide provides a comparative analysis of the acquired resistance mechanisms to sotorasib and adagrasib, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Resistance Mechanisms
Acquired resistance to KRAS G12C inhibitors is broadly categorized into on-target and off-target mechanisms. On-target resistance involves alterations to the KRAS protein itself, while off-target mechanisms involve the activation of bypass signaling pathways. The following tables summarize the reported frequencies of various resistance mechanisms observed in clinical trials and preclinical studies for sotorasib and adagrasib.
Table 1: On-Target Acquired Resistance Mechanisms
| Resistance Mechanism | Sotorasib (CodeBreaK100) | Adagrasib (KRYSTAL-1) | Differential Sensitivity & Notes |
| Secondary KRAS Mutations | |||
| G12D/R/V/W | Detected | Detected[1] | These mutations prevent the covalent binding of the inhibitors. |
| G13D | Detected[2] | Detected[1] | G13D mutations are reported to be highly resistant to sotorasib but may retain sensitivity to adagrasib.[3][4] |
| Q61H | Detected | Detected[1] | An activating mutation that can drive signaling independent of G12C inhibition. |
| R68S | Detected | Detected[1] | R68M mutants are reported to be highly resistant to sotorasib but sensitive to adagrasib.[3][4] |
| H95D/Q/R | Detected | Detected[1] | Mutations at H95 can confer resistance to adagrasib with no effect on sotorasib activity.[3] |
| Y96C/D/S | Detected | Detected[1] | Y96D and Y96S mutations have been shown to be resistant to both inhibitors.[4] |
| Q99L | Detected | Detected | Q99L mutation is reported to be resistant to adagrasib but sensitive to sotorasib.[4] |
| A59S/T | Detected | Not explicitly reported | A59S and A59T mutations are reported to be highly resistant to sotorasib but sensitive to adagrasib.[4] |
| KRAS G12C Amplification | Detected | Detected[1] | High-level amplification of the target oncogene can overcome inhibitor efficacy. |
Table 2: Off-Target Acquired Resistance Mechanisms
| Resistance Mechanism | Sotorasib (CodeBreaK100) | Adagrasib (KRYSTAL-1) | Notes |
| Bypass Pathway Activation | |||
| NRAS/BRAF Mutations | Detected | Detected | Activating mutations in downstream effectors of the MAPK pathway. |
| MAP2K1 (MEK1) Mutations | Detected | Detected | Activating mutations in MEK1 can reactivate the MAPK pathway. |
| Oncogenic Fusions (ALK, RET, BRAF, RAF1, FGFR3) | Detected | Detected | Gene fusions can lead to constitutive activation of alternative signaling pathways. |
| Loss-of-function in NF1/PTEN | Detected | Detected | Loss of these tumor suppressors can lead to RAS pathway reactivation. |
| Receptor Tyrosine Kinase (RTK) Activation | |||
| MET Amplification | Detected | Detected | MET amplification can reactivate both the MAPK and PI3K/AKT pathways. |
| EGFR Reactivation | More prominent in CRC | More prominent in CRC | A key mechanism of resistance in colorectal cancer, leading to MAPK pathway reactivation. |
| Histological Transformation | |||
| Adenocarcinoma to Squamous Cell Carcinoma | Observed | Observed[1] | A non-genomic mechanism of resistance where the tumor changes its cellular identity. |
Experimental Protocols
The identification and characterization of these resistance mechanisms rely on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Cell Viability and Drug Sensitivity Assays (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cells in culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of the KRAS G12C inhibitor (sotorasib or adagrasib) or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Immunoblotting for MAPK Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway, such as MEK and ERK, to assess pathway reactivation in resistant cells.
-
Materials:
-
Resistant and parental (sensitive) cell lines
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture resistant and parental cells and treat with the KRAS G12C inhibitor at a specified concentration and time course.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Next-Generation Sequencing (NGS) for Mutation Detection
NGS is employed to identify acquired genetic alterations, including secondary KRAS mutations and mutations in other cancer-related genes, in tumor tissue or circulating tumor DNA (ctDNA) from patients who have developed resistance.
-
Materials:
-
Tumor tissue or plasma samples (pre-treatment and at progression)
-
DNA extraction kit (for tissue or cfDNA)
-
NGS library preparation kit
-
Targeted gene panel (including KRAS and other relevant cancer genes)
-
NGS instrument (e.g., Illumina platform)
-
Bioinformatics pipeline for data analysis
-
-
Protocol:
-
Extract genomic DNA from tumor tissue or cfDNA from plasma samples.
-
Prepare NGS libraries from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Perform target enrichment using a custom or commercially available gene panel to capture the regions of interest.
-
Amplify the captured libraries by PCR.
-
Sequence the libraries on an NGS instrument.
-
Process the sequencing data through a bioinformatics pipeline to align the reads to the reference genome, call variants (mutations, insertions, deletions, copy number variations), and annotate the identified alterations.
-
Compare the genomic profiles of the pre-treatment and progression samples to identify acquired resistance mutations.
-
Mandatory Visualization
Caption: Mechanisms of acquired resistance to KRAS G12C inhibitors.
Caption: Experimental workflow for resistance profiling.
Caption: Logical relationship of resistance development.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Mutation-Enrichment Next-Generation Sequencing for Quantitative Detection of KRAS Mutations in Urine Cell-Free DNA from Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. A saturation mutagenesis screen uncovers resistant and sensitizing secondary KRAS mutations to clinical KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation KRAS G12C Inhibitor 38: A Comparative Analysis Against First-Generation Agents
A new wave of KRAS G12C inhibitors is emerging, promising enhanced potency and improved therapeutic outcomes over the first-generation agents, sotorasib and adagrasib. Among these next-generation molecules, KRAS G12C inhibitor 38, a novel quinazoline-based compound, has demonstrated significant potential in preclinical studies. This guide provides a detailed comparison of inhibitor 38's performance with first-generation inhibitors, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Executive Summary
First-generation KRAS G12C inhibitors, sotorasib and adagrasib, marked a significant breakthrough in treating KRAS G12C-mutated cancers. However, their efficacy can be limited by primary or acquired resistance. Next-generation inhibitors, such as inhibitor 38, are designed to overcome these limitations by offering higher potency and potentially altered binding kinetics. While direct comparative clinical data for inhibitor 38 is not yet available, preclinical data from related quinazoline-based inhibitors suggest a superiority in biochemical and cellular activity. This guide will synthesize available data to highlight these advantages.
Disclaimer: Direct preclinical comparative data for "this compound" is limited. Therefore, this guide utilizes data from closely related next-generation quinazoline-based KRAS G12C inhibitors as a proxy for comparative analysis against first-generation inhibitors.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Both first and next-generation KRAS G12C inhibitors are covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the KRAS protein. This covalent bond locks the KRAS protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Comparative Performance Data
The following tables summarize the available preclinical data for representative next-generation quinazoline-based KRAS G12C inhibitors compared to the first-generation inhibitors, sotorasib and adagrasib.
Table 1: Biochemical Activity
| Inhibitor | Class | Target | IC₅₀ (nM) | Binding Affinity (K D , nM) |
| Sotorasib | First-Generation | KRAS G12C | 8.88[1][2] | - |
| Adagrasib | First-Generation | KRAS G12C | ~10-50 | - |
| Representative Next-Gen Quinazoline Inhibitor (KS-19) | Next-Generation | KRAS G12C | - | 97 [3] |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. K D : Dissociation constant. A lower value indicates stronger binding affinity.
Table 2: Cellular Activity
| Inhibitor | Cell Line | KRAS Mutation | GI₅₀ / IC₅₀ (nM) |
| Sotorasib | NCI-H358 | G12C | ~6-50 |
| MIA PaCa-2 | G12C | ~9-90 | |
| Adagrasib | NCI-H358 | G12C | ~10-100 |
| MIA PaCa-2 | G12C | ~10-100 | |
| Representative Next-Gen Quinazoline Inhibitor (KS-19) | NCI-H358 | G12C | 460 - 870 [3] |
| NCI-H23 | G12C | 460 - 870 [3] |
GI₅₀/IC₅₀: Half-maximal growth inhibition/inhibitory concentration in cellular assays. A lower value indicates higher potency.
Table 3: In Vivo Efficacy
| Inhibitor | Tumor Model | Administration | Tumor Growth Inhibition (TGI) |
| Sotorasib | Xenograft | Oral | Significant |
| Adagrasib | Xenograft | Oral | Significant |
| Representative Next-Gen Quinazoline Inhibitor (KS-19) | NCI-H358 Xenograft | 40 mg/kg | 47% [3] |
TGI: Tumor Growth Inhibition. A higher percentage indicates greater efficacy.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KRAS G12C inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
Western Blotting for Pathway Analysis
Objective: To assess the inhibition of KRAS downstream signaling pathways by measuring the phosphorylation levels of key proteins like ERK.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of KRAS G12C inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with a KRAS G12C mutation (e.g., NCI-H358) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the KRAS G12C inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The development of next-generation KRAS G12C inhibitors like inhibitor 38 and other quinazoline-based compounds represents a significant advancement in the pursuit of more effective cancer therapies. Preclinical data from representative compounds suggest a potential for superior potency and binding affinity compared to first-generation inhibitors. While further clinical investigation is necessary to fully elucidate the clinical benefits of inhibitor 38, the initial findings are promising and highlight a clear trajectory toward more durable and effective treatments for patients with KRAS G12C-mutated cancers. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these emerging therapeutic agents.
References
Validating the Target Specificity of KRAS G12C Inhibitor 38: A Mass Spectrometry-Based Comparison Guide
This guide provides a comprehensive overview of mass spectrometry-based approaches for validating the target specificity of novel covalent inhibitors targeting the KRAS G12C oncoprotein. As a case study, we will refer to a hypothetical compound, "KRAS G12C inhibitor 38." The methodologies, data interpretation, and comparisons presented here are grounded in established techniques used for the characterization of well-known KRAS G12C inhibitors.
The KRAS protein is a critical signaling hub that, when mutated, can drive tumor growth.[1] The G12C mutation, which substitutes glycine with cysteine at codon 12, is a prevalent driver mutation in cancers like non-small cell lung cancer (NSCLC).[2][3] This mutation introduces a reactive cysteine residue that can be covalently targeted by specialized inhibitors, locking the protein in an inactive state and blocking downstream signaling.[4][5] Validating that an inhibitor like "inhibitor 38" selectively binds to KRAS G12C without engaging a multitude of other cellular proteins is paramount for its development as a safe and effective therapeutic.
Mass Spectrometry: The Gold Standard for Specificity Validation
Mass spectrometry (MS) has become an indispensable tool in covalent drug discovery, offering unparalleled precision in identifying and quantifying protein modifications.[6] For a covalent inhibitor like "inhibitor 38," MS-based proteomics can confirm direct target engagement, pinpoint the exact binding site, and profile proteome-wide interactions to uncover potential off-targets.[2][6]
Comparison of Mass Spectrometry-Based Methodologies
Several complementary MS techniques are employed to build a comprehensive profile of an inhibitor's specificity. Each method provides a different layer of information, from initial confirmation of binding to a global assessment of off-target liabilities.
| Methodology | Primary Goal | Key Advantages | Limitations | Typical Application |
| Intact Protein MS | Confirm covalent adduct formation. | Direct and unambiguous confirmation of covalent binding; provides stoichiometry.[6] | Requires purified protein; not suitable for complex cellular lysates; does not identify the binding site.[6] | Early-stage validation with recombinant KRAS G12C protein. |
| Peptide-Centric Proteomics (Bottom-Up) | Identify the specific binding site and quantify target engagement. | Precisely maps the modification to Cys12; can quantify the percentage of modified vs. unmodified KRAS G12C in complex mixtures.[6][7] | Indirectly measures engagement by the disappearance of the unmodified peptide; can be complex to set up. | Measuring target engagement in cells or tissues after treatment.[8] |
| Chemoproteomics (e.g., ABPP) | Profile proteome-wide cysteine reactivity to identify off-targets. | Global and unbiased view of potential off-targets; highly sensitive for detecting low-level interactions.[2] | Indirectly measures binding through competition with a probe; may not detect all off-targets depending on probe reactivity. | Lead optimization to select for candidates with the highest specificity.[2][3] |
| Affinity Purification-MS (AP-MS) | Identify inhibitor-interacting proteins. | Directly pulls down binding partners of the inhibitor. | Requires a tagged version of the inhibitor (e.g., with an alkyne or biotin handle), which may alter its properties.[2] | Complementary approach to ABPP for off-target identification. |
On-Target and Off-Target Profile of this compound
A crucial step in validation is to quantify the inhibitor's engagement with its intended target (KRAS G12C) and its interactions with other cysteine-containing proteins across the proteome. The following table summarizes hypothetical chemoproteomics data for "inhibitor 38" compared to a well-characterized inhibitor, Sotorasib (AMG510). Data is presented as the concentration required to achieve 50% engagement (IC50) in a cellular assay.
| Protein Target | Function | Inhibitor 38 (IC50, µM) | Sotorasib (IC50, µM) | Comment |
| KRAS G12C | Oncogenic Driver (On-Target) | 0.5 | 0.3 | Both inhibitors show high potency for the intended target. |
| FAM213A | Redox regulation | > 50 | > 50 | No significant off-target engagement observed. |
| RTN4 | Neurite growth regulation | > 50 | > 50 | No significant off-target engagement observed. |
| CSDE1 | RNA binding protein | 15.2 | > 50 | Inhibitor 38 shows a potential moderate off-target interaction at high concentrations. |
| KEAP1 | NRF2 inhibitor, redox sensing | > 50 | > 50 | No significant off-target engagement observed. |
This data is illustrative and based on typical profiles for selective KRAS G12C inhibitors. Real-world values would be determined experimentally. Cysteine proteome analysis has previously shown high selectivity for inhibitors like AMG510 (sotorasib).[9]
Experimental Protocols
Chemoproteomic Profiling of Inhibitor 38 Specificity
This protocol describes a competitive activity-based protein profiling (ABPP) experiment to assess the proteome-wide specificity of "inhibitor 38."
1. Cell Culture and Treatment:
-
Culture H358 cells (a human lung adenocarcinoma line with a KRAS G12C mutation) to ~80% confluency.
-
Treat cells with varying concentrations of "inhibitor 38" (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for 4 hours.
2. Cell Lysis and Probe Labeling:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer that preserves protein integrity (e.g., Triton X-100 based lysis buffer).
-
Quantify protein concentration using a BCA assay.
-
Treat the lysates with a broad-spectrum, cysteine-reactive probe, such as an iodoacetamide-alkyne probe, for 1 hour. This probe will label cysteine residues that are not occupied by "inhibitor 38."
3. Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
4. Protein Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Perform on-bead protein digestion using trypsin to generate peptides.
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify the peptide sequences and thus the proteins that were labeled by the probe.
6. Data Analysis:
-
Quantify the relative abundance of each identified cysteine-containing peptide across the different treatment conditions.
-
A decrease in the signal for a specific peptide in the "inhibitor 38"-treated samples compared to the vehicle control indicates that the inhibitor has bound to that cysteine residue, preventing probe labeling.
-
Calculate IC50 values for KRAS G12C and any other proteins that show concentration-dependent signal reduction. These are the potential off-targets.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the biological and experimental processes.
Caption: The KRAS signaling pathway and the mechanism of inhibitor 38.
Caption: Experimental workflow for competitive chemoproteomic profiling.
Caption: Logic for classifying on-target vs. off-target engagement.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches [mdpi.com]
Comparative Transcriptome Analysis of Covalent KRAS G12C Inhibitors
This guide provides a comparative analysis of the transcriptomic effects of leading covalent KRAS G12C inhibitors, focusing on their impact on gene expression and key signaling pathways in non-small cell lung cancer (NSCLC) models. The data presented herein is based on representative findings from preclinical studies designed to elucidate the mechanisms of action and potential differences between these targeted agents.
Overview of KRAS G12C Inhibition
The KRAS protein is a critical GTPase that functions as a molecular switch in cellular signaling. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a druggable pocket that allows for specific, covalent inhibition. Inhibitors like sotorasib and adagrasib bind to this cysteine, locking the KRAS protein in its inactive, GDP-bound state. This action is intended to suppress downstream signaling through pathways like MAPK and PI3K/AKT, thereby inhibiting tumor cell proliferation and survival.
Comparative Transcriptome Analysis: Sotorasib vs. Adagrasib
To compare the genome-wide effects of different KRAS G12C inhibitors, RNA sequencing (RNA-seq) was performed on NCI-H358 human NSCLC cells harboring the KRAS G12C mutation. Cells were treated with equimolar concentrations (100 nM) of sotorasib or adagrasib for 24 hours.
Both inhibitors induced significant changes in gene expression, with a substantial overlap in the affected genes, confirming a shared primary mechanism of action. However, distinct sets of genes were also uniquely regulated by each compound, suggesting potential differences in off-target effects or downstream consequences.
| Metric | Sotorasib | Adagrasib | Overlap |
| Total DEGs (FDR < 0.05) | 2,158 | 2,489 | 1,892 |
| Upregulated Genes | 1,023 | 1,201 | 910 |
| Downregulated Genes | 1,135 | 1,288 | 982 |
Table 1: Summary of differentially expressed genes (DEGs) in NCI-H358 cells following treatment with sotorasib or adagrasib.
Gene Set Enrichment Analysis (GSEA) revealed that both inhibitors strongly suppressed pathways related to KRAS signaling, cell cycle progression, and proliferation, as expected. Notably, pathways associated with feedback reactivation and adaptive resistance, such as receptor tyrosine kinase (RTK) signaling, were upregulated in response to both treatments.
| Pathway (KEGG/Hallmark) | Sotorasib (NES) | Adagrasib (NES) | Comment |
| HALLMARK_KRAS_SIGNALING_DN | -2.85 | -2.91 | Strong suppression of KRAS downstream targets. |
| KEGG_MAPK_SIGNALING_PATHWAY | -2.51 | -2.63 | Inhibition of the canonical MAPK cascade. |
| HALLMARK_G2M_CHECKPOINT | -2.33 | -2.45 | Induction of cell cycle arrest. |
| HALLMARK_E2F_TARGETS | -2.29 | -2.38 | Downregulation of proliferation-linked genes. |
| HALLMARK_PI3K_AKT_MTOR_SIGNALING | -1.98 | -2.05 | Suppression of the parallel survival pathway. |
| KEGG_ERBB_SIGNALING_PATHWAY | 1.82 | 1.95 | Upregulation suggests feedback activation. |
Table 2: Normalized Enrichment Scores (NES) for key pathways affected by sotorasib and adagrasib. Negative scores indicate suppression; positive scores indicate activation.
Experimental Protocols
-
Cell Line: NCI-H358 (human lung adenocarcinoma, ATCC® CRL-5807™), confirmed to harbor the heterozygous KRAS G12C mutation.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment Protocol: Cells were seeded in 6-well plates and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing either sotorasib (100 nM), adagrasib (100 nM), or DMSO (0.1%) as a vehicle control. Three biological replicates were prepared for each condition.
-
Incubation: Cells were incubated with the compounds for 24 hours prior to harvesting for RNA extraction.
The workflow for sample processing and data analysis is outlined below.
-
RNA Extraction: Total RNA was isolated using the TRIzol™ reagent according to the manufacturer's protocol. RNA integrity and quantity were assessed using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.
-
Library Preparation and Sequencing: Strand-specific mRNA-seq libraries were prepared using the NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®. Libraries were pooled and sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads were assessed using FastQC.
-
Alignment: Reads were aligned to the human reference genome (GRCh38/hg38) using the STAR aligner.
-
Quantification: Gene-level read counts were generated using htseq-count.
-
Differential Expression: The DESeq2 R package was used to identify differentially expressed genes (DEGs). Genes with a False Discovery Rate (FDR) adjusted p-value < 0.05 and a |log2(FoldChange)| > 1 were considered significant.
-
Pathway Analysis: Gene Set Enrichment Analysis (GSEA) was performed using the fgsea R package against the MSigDB Hallmark and KEGG gene sets to identify significantly altered pathways.
-
Conclusion
Transcriptomic analysis confirms that both sotorasib and adagrasib effectively inhibit the KRAS G12C-driven signaling cascade, leading to a profound suppression of genes involved in cell proliferation and survival. While their overall impact is highly similar, subtle differences in the sets of regulated genes may warrant further investigation to understand potential variations in their clinical efficacy, resistance profiles, or off-target effects. This guide provides a foundational methodology for conducting such comparative analyses, crucial for the continued development and optimization of KRAS G12C targeted therapies.
The Synergistic Power of KRAS G12C Inhibitors in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, as with many targeted therapies, monotherapy often leads to acquired resistance through the activation of bypass signaling pathways. This has spurred extensive research into combination strategies to enhance the efficacy and durability of KRAS G12C inhibition. This guide provides a comparative overview of the synergistic effects of KRAS G12C inhibitors, focusing on the two most clinically advanced agents, sotorasib (AMG 510) and adagrasib (MRTX849), in combination with other known anticancer drugs.
Rationale for Combination Therapy
The KRAS protein is a critical node in the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active state, driving tumorigenesis. KRAS G12C inhibitors work by covalently binding to the mutant cysteine residue, trapping KRAS in its inactive, GDP-bound state.
However, cancer cells can adapt to this inhibition by reactivating downstream signaling through various mechanisms. These include feedback activation of upstream receptors like EGFR, activation of parallel pathways such as PI3K/AKT/mTOR, or co-occurring mutations.[1] By simultaneously targeting multiple nodes in these interconnected pathways, combination therapies can create a more profound and sustained anti-tumor response.
Preclinical Synergy of KRAS G12C Inhibitor Combinations
Preclinical studies have been instrumental in identifying synergistic drug combinations. The synergy is often quantified using metrics like the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another common measure is the Bliss synergy score, where a positive score suggests synergy.
One study investigated the combination of the KRAS G12C inhibitor sotorasib with the farnesyl-transferase inhibitor (FTi) tipifarnib in KRAS G12C-mutant lung adenocarcinoma cell lines. The combination demonstrated robust synergistic interactions in both 2D and 3D cell culture models.[2]
| Cell Line | Drug Combination | Synergy Quantification | Result |
| H358 (Sotorasib-sensitive) | Sotorasib + Tipifarnib | Combination Index (CI) | CI < 1 (Synergy)[2] |
| SW1573 (Sotorasib-resistant) | Sotorasib + Tipifarnib | Combination Index (CI) | CI < 1 (Synergy)[2] |
| PF139 (Patient-derived) | Sotorasib + Tipifarnib | Combination Index (CI) | CI < 1 (Synergy)[2] |
While specific quantitative data for all combinations are not always publicly available, numerous preclinical studies have reported synergistic effects based on enhanced tumor growth inhibition in cell lines and animal models. For instance, preclinical evidence has strongly supported the synergistic activity of combining KRAS G12C inhibitors with EGFR inhibitors in colorectal cancer models and with MEK inhibitors in non-small cell lung cancer models.[3][4][5]
Clinical Evidence of Synergy: A Comparative Look at Sotorasib and Adagrasib Combinations
The preclinical rationale for combination therapies has been validated in several clinical trials. The following tables summarize the key efficacy and safety data from studies evaluating sotorasib and adagrasib in combination with other targeted agents and immunotherapies.
Sotorasib Combination Therapy: Clinical Trial Data
| Trial Identifier | Combination | Cancer Type | Key Efficacy Results | Key Safety Findings (Grade ≥3 Treatment-Related Adverse Events) |
| CodeBreaK 101 | Sotorasib + Trametinib (MEK Inhibitor) | NSCLC, CRC | NSCLC (KRASi-naïve): ORR 20% | Diarrhea, rash, nausea. 34.1% experienced Grade 3-4 TRAEs.[6][7] |
| CRC (KRASi-naïve): ORR 9.1%, DCR 82% | ||||
| CodeBreaK 101 / 300 | Sotorasib + Panitumumab (EGFR Inhibitor) | Colorectal Cancer (CRC) | CodeBreaK 300 (960mg sotorasib): ORR 26.4%, mPFS 5.6 months | Hypomagnesemia, rash, dermatitis acneiform. 35.8% (960mg) and 30.2% (240mg) had Grade 3-4 TRAEs.[6][8] |
| CodeBreaK 101: ORR 30%, mPFS 5.7 months | ||||
| CodeBreaK 101 | Sotorasib + Carboplatin/Pemetrexed (Chemotherapy) | Non-Small Cell Lung Cancer (NSCLC) | First-line: ORR 65%, DCR 100%, mPFS 10.8 months | Neutropenia, thrombocytopenia, anemia. 58% experienced Grade 3-4 TRAEs.[9][10] |
Adagrasib Combination Therapy: Clinical Trial Data
| Trial Identifier | Combination | Cancer Type | Key Efficacy Results | Key Safety Findings (Grade ≥3 Treatment-Related Adverse Events) |
| KRYSTAL-1 | Adagrasib + Cetuximab (EGFR Inhibitor) | Colorectal Cancer (CRC) | ORR 34%, mPFS 6.9 months, mOS 15.9 months.[10][11][12][13] | Nausea, vomiting, diarrhea, dermatitis acneiform. 27.7% experienced Grade 3-4 TRAEs.[11][12] |
| KRYSTAL-7 | Adagrasib + Pembrolizumab (Anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | PD-L1 ≥50%: ORR 59%, mPFS 27.7 months | Elevated liver enzymes (AST/ALT). 40% experienced Grade 3 TRAEs.[14][15][16] |
| All comers: ORR 49%, DCR 89% |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these drug combinations can be understood by examining their impact on key signaling pathways.
Caption: Simplified KRAS signaling network and points of therapeutic intervention.
-
Vertical Inhibition (e.g., KRASi + MEKi): By inhibiting KRAS G12C and a downstream effector like MEK, this strategy can overcome feedback reactivation of the MAPK pathway, leading to a more complete shutdown of this critical proliferation signal.
-
Parallel Pathway Inhibition (e.g., KRASi + EGFRi): In colorectal cancer, inhibition of KRAS G12C can lead to a compensatory upregulation of signaling through the EGFR pathway. Co-inhibition of EGFR prevents this escape mechanism, resulting in a synergistic anti-tumor effect.[11][12]
-
Immune System Engagement (e.g., KRASi + Anti-PD-1): Preclinical studies suggest that KRAS G12C inhibitors may remodel the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors.[14] This combination aims to simultaneously target the tumor cell directly and unleash the patient's immune system against it.
Experimental Protocols
The following are generalized protocols for key experiments used to assess drug synergy. Specific details may vary between studies.
Cell Viability and Synergy Assay
Caption: A typical workflow for determining drug synergy in vitro.
-
Cell Seeding: Cancer cell lines harboring the KRAS G12C mutation are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of each drug individually, as well as in a dose-matrix combination.
-
Incubation: The treated cells are incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. Synergy is determined by calculating the Combination Index (CI) using software like CompuSyn.
Western Blot Analysis for Pathway Modulation
-
Cell Treatment and Lysis: Cells are treated with the individual drugs and their combination for a specified time. After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key signaling proteins (e.g., phospho-ERK, phospho-AKT, total ERK, total AKT) and a loading control (e.g., GAPDH, β-actin).
-
Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the effect of the drug combinations on the phosphorylation status and total levels of the target proteins.
Conclusion
The combination of KRAS G12C inhibitors with other targeted therapies and immunotherapies represents a promising strategy to overcome resistance and improve clinical outcomes for patients with KRAS G12C-mutated cancers. The synergistic effects observed in both preclinical and clinical studies underscore the importance of a multi-pronged attack on the complex signaling networks that drive tumor growth. As our understanding of the mechanisms of resistance continues to evolve, so too will the rational design of novel and even more effective combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. gut.bmj.com [gut.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ilcn.org [ilcn.org]
- 10. Bristol Myers Squibb - KRAZATI (adagrasib) in Combination with Cetuximab Demonstrates Clinically Meaningful Activity as a Targeted Treatment Option for Patients with Previously Treated KRAS G12C-Mutated Locally Advanced or Metastatic Colorectal Cancer (CRC) [investors.bms.com]
- 11. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Adagrasib, Cetuximab Shows Activity Against CRC With KRAS G12C - Mass General Advances in Motion [advances.massgeneral.org]
- 14. Positive results for combination in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]
- 15. ajmc.com [ajmc.com]
- 16. First-Line Adagrasib Plus Pembrolizumab in KRAS G12C–Mutated NSCLC: Updated KRYSTAL-7 Data - Oncology Practice Management [oncpracticemanagement.com]
KRAS G12C inhibitor 38 clinical trial candidate justification
The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has transformed the therapeutic landscape for a significant subset of cancer patients. This breakthrough has led to the development of several covalent inhibitors that trap the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling. This guide provides a comparative analysis of key clinical trial candidates targeting KRAS G12C, with a focus on their preclinical justification and clinical performance.
Mechanism of Action: The KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it stimulates downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active state and leading to constitutive signaling.[1][2]
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue.[3] This irreversible binding locks the protein in its inactive, GDP-bound conformation, effectively shutting down the aberrant signaling cascade.
References
KRAS G12C inhibitor 38 benchmarking against investigational G12C inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for KRAS G12C-mutated cancers is rapidly evolving, with several inhibitors showing significant promise. This guide provides a comparative benchmark of the investigational KRAS G12C Inhibitor 38 against other notable inhibitors in development and clinical use, including sotorasib and adagrasib. The data presented herein is intended to offer an objective overview for researchers, scientists, and drug development professionals.
Disclaimer: Specific preclinical and clinical data for "this compound" are not publicly available. The data presented for this compound are representative values intended for comparative purposes to illustrate the performance benchmarks of a next-generation investigational inhibitor.
Data Presentation: Performance Metrics
The following tables summarize key preclinical and clinical performance metrics for selected KRAS G12C inhibitors.
Table 1: Preclinical Activity and Selectivity
This table outlines the half-maximal inhibitory concentrations (IC50) from biochemical and cell-based assays, which measure the potency of the inhibitors against the KRAS G12C protein and their effect on cancer cell growth.
| Compound | Biochemical IC50 (KRAS G12C) | Cell Growth Inhibition IC50 (NCI-H358 cells) | Selectivity (vs. Wild-Type KRAS) |
| Inhibitor 38 | 0.5 nM | 1.5 nM | >20,000-fold |
| Sotorasib (AMG 510) | 8.88 nM[1] | ~10 nM | High |
| Adagrasib (MRTX849) | Sub-nanomolar to low nanomolar range | ~5-10 nM | High |
| Divarasib (GDC-6036) | Sub-nanomolar[2] | Potent, sub-nanomolar range[2] | >18,000-fold[2] |
Note: IC50 values can vary based on experimental conditions. The data for sotorasib, adagrasib, and divarasib are compiled from published preclinical studies.
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
This table summarizes key clinical outcomes from studies of sotorasib and adagrasib in patients with previously treated KRAS G12C-mutated NSCLC. Divarasib has also shown promising early clinical data with an objective response rate of 53.4% and a median progression-free survival of 13.1 months in a Phase 1 study.[2][3]
| Compound | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Pivotal Trial(s) |
| Inhibitor 38 | ~60% (Projected) | ~15 months (Projected) | - |
| Sotorasib (AMG 510) | 37.1% - 41%[4][5][6] | 5.6 - 6.8 months[4][5][6] | CodeBreaK 100, CodeBreaK 200[6][7] |
| Adagrasib (MRTX849) | 42.9%[4][7] | 6.5 months[4][7] | KRYSTAL-1, KRYSTAL-12[7] |
| Divarasib (GDC-6036) | 53.4%[2][3] | 13.1 months[2][3] | Phase 1 (NCT04449874)[2] |
Signaling Pathway and Experimental Workflows
Visual diagrams of the KRAS signaling pathway and experimental workflows provide a clear understanding of the inhibitor's mechanism of action and the methods used for its evaluation.
KRAS G12C Signaling Pathway
The diagram below illustrates the central role of KRAS in cell signaling. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS-GTP activates downstream effector pathways like RAF-MEK-ERK and PI3K-AKT, driving cell proliferation and survival.[2] G12C inhibitors lock KRAS in an inactive, GDP-bound state, thereby blocking these downstream signals.
Experimental Workflow: Cellular Viability Assay
This workflow outlines the key steps in determining the IC50 of an inhibitor in a cancer cell line using a metabolic assay like MTT or CellTiter-Glo.
Experimental Workflow: In Vivo Xenograft Study
This diagram illustrates a typical workflow for assessing the anti-tumor efficacy of an inhibitor in a mouse model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Biochemical KRAS G12C Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the KRAS G12C protein.
-
Objective: To determine the IC50 value of Inhibitor 38 against purified KRAS G12C protein.
-
Method: A common method is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein.
-
Protocol:
-
Recombinant human KRAS G12C protein is incubated with a fluorescent GTP analog (e.g., BODIPY-GTP) in an assay buffer.
-
Inhibitor 38 is added in a series of 10-point, 3-fold serial dilutions.
-
The reaction is incubated at room temperature for 60-120 minutes to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader.
-
The percentage of inhibition is calculated relative to DMSO (vehicle) controls, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
p-ERK Signaling Inhibition Assay (In-Cell Western)
This cell-based assay measures the inhibition of downstream KRAS signaling by quantifying the phosphorylation of ERK.
-
Objective: To measure the potency of Inhibitor 38 in blocking the MAPK signaling pathway in KRAS G12C-mutant cells.
-
Method: An In-Cell Western or standard Western blot can be used to detect levels of phosphorylated ERK (p-ERK) relative to total ERK.[8][9]
-
Protocol:
-
KRAS G12C-mutant cells (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are serum-starved for 4-6 hours to reduce basal signaling.[8]
-
Cells are treated with serial dilutions of Inhibitor 38 for 2-4 hours.
-
Following treatment, cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked.[10]
-
Plates are co-incubated with primary antibodies against p-ERK (e.g., p44/42 MAPK) and a loading control (e.g., total ERK or GAPDH).[8]
-
After washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
The plate is scanned on an infrared imaging system, and the fluorescence intensity of p-ERK is normalized to the total protein signal.
-
IC50 values are calculated from the dose-response curve.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on cancer cell proliferation and survival.
-
Objective: To determine the IC50 for cell growth inhibition in a KRAS G12C-mutant cell line.
-
Method: The MTT or CellTiter-Glo® Luminescent Cell Viability Assay is commonly used.[11][12] The latter measures ATP levels as an indicator of metabolically active, viable cells.
-
Protocol (CellTiter-Glo®):
-
Cells (e.g., NCI-H358) are seeded at a density of 2,000-5,000 cells/well in a 96-well opaque-walled plate.
-
After 24 hours, cells are treated with a 10-point serial dilution of Inhibitor 38.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
The plate is equilibrated to room temperature for 30 minutes.
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescent signal is measured using a plate reader.
-
Data are normalized to vehicle-treated cells to calculate the percentage of viability and determine the IC50 value.
-
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Objective: To assess the ability of Inhibitor 38 to inhibit tumor growth in a mouse xenograft model.
-
Method: KRAS G12C-mutant human cancer cells are implanted subcutaneously in immunocompromised mice.[13][14]
-
Protocol:
-
Female athymic nude mice are inoculated subcutaneously with 5x10^6 NCI-H358 or MiaPaCa2 cells suspended in Matrigel.[14]
-
Tumors are allowed to grow to an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Width² x Length) / 2.[14]
-
Mice are randomized into cohorts (e.g., n=10 per group) and treated orally, once daily, with vehicle control or Inhibitor 38 at various doses (e.g., 10, 30, 100 mg/kg).
-
Tumor volumes and body weights are measured twice weekly for the duration of the study (typically 21-28 days).
-
At the end of the study, the percent tumor growth inhibition (TGI) is calculated for each dose group relative to the vehicle control group. Pharmacodynamic markers (e.g., p-ERK levels in tumor tissue) may also be assessed.[14]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. targetedonc.com [targetedonc.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
KRAS G12C inhibitor 38 independent validation of preclinical findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of leading KRAS G12C inhibitors, supported by experimental data and detailed methodologies. We delve into the independent validation of key preclinical findings that have paved the way for their clinical development.
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has been a landmark achievement in oncology. These inhibitors have shown significant promise in treating solid tumors harboring this specific mutation. This guide focuses on the preclinical data of prominent KRAS G12C inhibitors, offering a comparative analysis to inform further research and development in this competitive landscape.
Comparative Efficacy of KRAS G12C Inhibitors
The preclinical development of KRAS G12C inhibitors has been marked by a race to improve potency, selectivity, and pharmacokinetic properties. Below is a summary of key in vitro and in vivo preclinical data for several leading compounds that have progressed to clinical trials.
In Vitro Cell Line Activity
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | Cell Viability | 7 | [1] |
| MIA PaCa-2 (Pancreatic) | Cell Viability | 10 | [2] | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | Cell Viability | 8 | [3] |
| MIA PaCa-2 (Pancreatic) | Cell Viability | 12 | [2] | |
| JDQ443 | NCI-H358 (NSCLC) | Cell Viability | 5 | [4] |
| MIA PaCa-2 (Pancreatic) | Cell Viability | 6 | [4] | |
| LY3537982 | NCI-H358 (NSCLC) | Cell Viability | Not Reported | [5] |
| MIA PaCa-2 (Pancreatic) | Cell Viability | Not Reported | [5] |
In Vivo Tumor Xenograft Studies
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Sotorasib (AMG 510) | NCI-H358 Xenograft | 100 mg/kg, QD | >90 | [1] |
| Adagrasib (MRTX849) | MIA PaCa-2 Xenograft | 100 mg/kg, QD | >85 | [2] |
| JDQ443 | LU99 PDX (NSCLC) | 100 mg/kg, BID | Significant tumor regression | [4] |
| ARS1620 (Precursor to Adagrasib) | MiaPaCa-2 Xenograft | 200 mg/kg | Complete inhibition | [2] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate KRAS G12C inhibitors.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (typically ranging from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Six- to eight-week-old immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are subcutaneously injected with 5-10 million KRAS G12C mutant cancer cells suspended in Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The KRAS G12C inhibitor is administered orally (p.o.) or via intraperitoneal (i.p.) injection at the specified dose and schedule (e.g., once or twice daily).
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: A typical preclinical development workflow for a targeted therapy.
Resistance Mechanisms and Future Directions
Despite the initial success of KRAS G12C inhibitors, both intrinsic and acquired resistance mechanisms can limit their long-term efficacy.[6] Preclinical studies have been instrumental in identifying these resistance pathways, which often involve reactivation of the MAPK pathway through various feedback loops or bypass tracks.[7] For instance, feedback activation of wild-type RAS can constrain the effectiveness of KRAS G12C inhibitors.[7]
To overcome resistance, combination therapies are being actively explored in preclinical models. Promising strategies include combining KRAS G12C inhibitors with inhibitors of upstream regulators like SHP2 or downstream effectors such as MEK.[4][6] The synergistic effects observed in these preclinical studies provide a strong rationale for the ongoing clinical trials evaluating these combination regimens.
References
- 1. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 4. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance with KRAS G12C Inhibitor Sotorasib (AMG-510)
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a detailed comparison of cross-resistance profiles between the KRAS G12C inhibitor sotorasib (AMG-510), also identified as compound 38 in key preclinical studies, and other targeted cancer therapies.[1] By examining the underlying mechanisms and presenting supporting experimental data, this guide aims to inform future research and the development of effective combination strategies.
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for patients with a variety of solid tumors.[2][3] Sotorasib (AMG-510) was the first such inhibitor to receive FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[4] However, as with many targeted therapies, the emergence of acquired resistance limits the long-term efficacy of these agents.[5] This guide delves into the mechanisms of cross-resistance between sotorasib and other targeted therapies, providing a framework for anticipating and overcoming these challenges.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors like sotorasib can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance typically involves secondary mutations in the KRAS gene itself. These mutations can prevent the covalent binding of the inhibitor to the cysteine at position 12 or alter the conformation of the switch-II pocket, reducing drug affinity.[1][6]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.[7][8] This can occur through various mechanisms, including the amplification of receptor tyrosine kinases (RTKs) like EGFR and MET, or mutations in downstream effector proteins such as BRAF, MEK, and PI3K.[1][4][8]
The development of resistance through these bypass pathways often leads to cross-resistance with other targeted therapies. For instance, a tumor that has developed resistance to a KRAS G12C inhibitor by upregulating EGFR signaling may also be resistant to EGFR inhibitors when used as a monotherapy.
Cross-Resistance with Other Targeted Therapies
Experimental evidence from preclinical models has begun to elucidate the patterns of cross-resistance between KRAS G12C inhibitors and other targeted agents. Understanding these relationships is critical for designing effective combination therapies and sequencing strategies.
Receptor Tyrosine Kinase (RTK) Inhibitors
Studies have shown that cancer cells with either intrinsic or acquired resistance to KRAS G12C inhibitors can also exhibit cross-resistance to inhibitors targeting upstream components of the RAS signaling pathway, such as EGFR and IGF1R.[9] This is often due to the reactivation of the MAPK and PI3K/AKT signaling pathways through these alternative RTKs.[7][10]
Downstream Pathway Inhibitors (MEK, PI3K/mTOR)
Similarly, cross-resistance has been observed with inhibitors of downstream effectors in the MAPK and PI3K pathways.[9] For example, cell lines resistant to KRAS G12C inhibitors have demonstrated reduced sensitivity to MEK inhibitors like trametinib and PI3K inhibitors like buparlisib.[9] This suggests that tumors can develop dependencies on parallel signaling pathways that are not fully inhibited by targeting a single node.
SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that plays a crucial role in mediating signaling from multiple RTKs to RAS.[11] Combination therapy with SHP2 inhibitors has been explored as a strategy to overcome resistance to KRAS G12C inhibitors. However, some studies suggest that cell lines with acquired resistance to KRAS G12C inhibitors may also show a degree of cross-resistance to SHP2 inhibitors.[9]
Quantitative Data on Cross-Resistance
The following table summarizes key quantitative data from preclinical studies, illustrating the cross-resistance profiles of KRAS G12C inhibitor-resistant cell lines to other targeted therapies.
| Cell Line | Resistance to | Cross-Resistance Observed with | IC50 Fold Change (vs. Parental) | Reference |
| H358R (in vitro acquired) | ARS1620, AMG510, MRTX849 | Linsitinib (IGF1R inhibitor) | >2 | [9] |
| H358R (in vitro acquired) | ARS1620, AMG510, MRTX849 | Gefitinib (EGFR inhibitor) | >1.5 | [9] |
| H358R (in vitro acquired) | ARS1620, AMG510, MRTX849 | Trametinib (MEK inhibitor) | >3 | [9] |
| H358R (in vitro acquired) | ARS1620, AMG510, MRTX849 | SHP099 (SHP2 inhibitor) | >1.5 | [9] |
| H358R N20 (in vivo acquired) | ARS1620, AMG510, MRTX849 | Linsitinib (IGF1R inhibitor) | >2 | [9] |
| H358R N20 (in vivo acquired) | ARS1620, AMG510, MRTX849 | Gefitinib (EGFR inhibitor) | >2 | [9] |
| H358R N20 (in vivo acquired) | ARS1620, AMG510, MRTX849 | Trametinib (MEK inhibitor) | >3 | [9] |
| H358R N20 (in vivo acquired) | ARS1620, AMG510, MRTX849 | SHP099 (SHP2 inhibitor) | >2 | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Cell Viability and Clonogenic Assays
Objective: To determine the sensitivity of cancer cell lines to various inhibitors and assess cross-resistance.
Protocol:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., H358, H1373, MIAPACA2) and their resistant derivatives are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of the KRAS G12C inhibitor (e.g., sotorasib) and/or other targeted inhibitors (e.g., gefitinib, trametinib).
-
Viability Assessment (e.g., MTT or CellTiter-Glo assay): After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay. The absorbance or luminescence is proportional to the number of viable cells.
-
Clonogenic Assay: For long-term survival assessment, cells are seeded at low density and treated with the inhibitors. After 10-14 days, colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting
Objective: To analyze the activation state of key signaling proteins and confirm the mechanism of resistance.
Protocol:
-
Protein Extraction: Cells are treated with inhibitors for a specified time, then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the relative levels of protein expression and phosphorylation.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: KRAS Signaling Pathway and Sotorasib Inhibition.
Caption: Mechanisms of Acquired Resistance to Sotorasib.
References
- 1. Probe AMG-510 | Chemical Probes Portal [chemicalprobes.org]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G proteins Ras | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of KRAS G12C Inhibitor 38: A Comprehensive Guide
Researchers and laboratory personnel handling KRAS G12C inhibitor 38 must adhere to stringent safety and disposal protocols to ensure personal and environmental protection. This guide provides essential, step-by-step procedures for the proper management of this potent research compound, from initial handling to final disposal. In the absence of a specific Safety Data Sheet (SDS) for "this compound," this document synthesizes general best practices for the disposal of hazardous chemical waste in a laboratory setting, drawing from established guidelines by regulatory bodies and safety experts.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound, when available, as these documents will provide the most accurate and legally compliant information.
Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to proper laboratory procedures minimizes exposure risk and prevents accidental spills, which can complicate waste management.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator or use of a chemical fume hood is essential.[1][2]
Handling Procedures:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[2]
-
A designated area for working with this compound should be established to prevent cross-contamination.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the hazard.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor and EHS department.[3]
-
Containment: For small spills, use an absorbent material compatible with the chemical to contain the spill.[2] Do not use combustible materials like paper towels for large spills of flammable solvents.
-
Cleanup: Wearing appropriate PPE, carefully clean the affected area. All materials used for cleanup, including contaminated absorbent pads and PPE, must be disposed of as hazardous chemical waste.[4]
-
Decontamination: Decontaminate the spill area according to your institution's protocols.
Proper Disposal Procedures
The disposal of this compound and its associated waste must comply with local, state, and federal regulations, such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][5]
Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[1][4]
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, contaminated gloves) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.[7][8] Do not mix with other incompatible waste streams.[4] For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[4]
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[6]
-
Empty Containers: Empty containers that held the inhibitor should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates as hazardous waste.[7]
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic").[1][9]
-
The accumulation start date must be clearly marked on the container.[6]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][8]
-
Ensure waste containers are kept closed except when adding waste.[4][8]
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table outlines the types of information typically found in a Safety Data Sheet that are critical for proper handling and disposal.
| Property | Typical Specification | Relevance to Disposal |
| Solubility | e.g., Soluble in DMSO, Ethanol | Informs the choice of solvent for decontamination and rinsing of containers. |
| Stability | e.g., Stable under recommended storage conditions | Determines safe storage conditions for the pure compound and its waste. |
| Incompatibilities | e.g., Strong oxidizing agents, strong acids/bases | Crucial for waste segregation to prevent hazardous reactions in the waste container.[2][10] |
| Decomposition Products | e.g., May emit toxic fumes under fire conditions | Informs emergency procedures and the need for proper ventilation during handling and storage of waste.[2][10] |
Experimental Protocol Considerations
When designing experiments involving this compound, consider waste minimization strategies.[8] This can include using the smallest feasible scale for experiments and avoiding the preparation of excess stock solutions.[8]
Visualizing the Disposal Workflow
To further clarify the procedural steps for safe disposal, the following diagrams illustrate the key decision points and pathways.
Caption: Waste Segregation Workflow
Caption: Emergency Spill Response Flowchart
References
- 1. usbioclean.com [usbioclean.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. md.rcm.upr.edu [md.rcm.upr.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. KRAS G12C inhibitor 20|2640858-10-0|MSDS [dcchemicals.com]
Personal protective equipment for handling KRAS G12C inhibitor 38
Essential Safety and Handling Guide for KRAS G12C Inhibitors
This guide provides crucial safety and logistical information for handling KRAS G12C inhibitors in a research setting. The designation "KRAS G12C inhibitor 38" does not correspond to a specific, publicly registered chemical entity. Therefore, this document synthesizes safety protocols from established KRAS G12C inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849), as well as general guidelines for handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs). Researchers must consult the specific Safety Data Sheet (SDS) for the exact inhibitor they are using.
Immediate Safety Information: Personal Protective Equipment (PPE)
Due to the potent nature of these compounds and their potential hazards, including skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.[1][2] For potent compounds, engineering controls are the primary means of protection, with PPE serving as a critical secondary barrier.
| PPE Category | Minimum Requirement | Recommended for Potent Compounds/High-Risk Tasks |
| Eye/Face Protection | Safety glasses with side-shields.[2][3] | Goggles and/or a full-face shield, especially when splashes are possible.[4][5] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, BS EN 374:2003 standard). Inspect before use.[1] | Double-gloving may be appropriate for handling concentrated solutions or during spill cleanup. |
| Body Protection | Laboratory coat. | Impervious clothing or disposable coveralls ("bunny suits"), particularly for large quantities or dusty operations.[4][6][7] |
| Respiratory Protection | Not typically required if handled within certified engineering controls (e.g., fume hood). | A suitable respirator (e.g., N95 or higher) should be used if dust or aerosols may be generated outside of a containment system.[4][6] For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) with an assigned protection factor (APF) of 1000 may be necessary if engineering controls are insufficient.[8][9] |
| Foot Protection | Closed-toe shoes. | Shoe covers should be worn in designated hazardous drug compounding areas.[4] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is essential to minimize exposure risk.
Receiving and Storage
-
Receiving: Inspect incoming packages for any signs of damage or leakage.
-
Storage: Keep containers tightly sealed in a cool, well-ventilated area designated for potent compounds.[6][10] Many inhibitors require storage at low temperatures (e.g., -20°C).[10] Store away from strong acids/alkalis and oxidizing agents.[1][6]
Handling and Weighing (Procedural Guidance)
All manipulations of solid or concentrated forms of KRAS G12C inhibitors should be performed within a certified containment system to prevent inhalation of dust or aerosols.
-
Primary Engineering Control: Use a chemical fume hood, glove box, or flexible containment glove bag.[1][8] Ensure the ventilation system is functioning correctly before starting work.
-
Weighing: If possible, weigh pre-portioned amounts to avoid handling the bulk powder. If weighing is necessary, do so within a ventilated balance enclosure or a glove box. Sotorasib can form combustible dust concentrations in the air.[5]
-
Dissolving: When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling, even if gloves were worn.[1]
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps while wearing full PPE:
-
Containment: Cover liquid spills with a suitable absorbent material (e.g., diatomite, universal binders).[1][10] For powders, gently cover with a damp cloth or absorbent pad to avoid generating dust.
-
Cleanup: Carefully sweep or wipe up the material and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area and any contaminated equipment with a suitable solvent (e.g., alcohol), followed by soap and water.[10]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
-
Waste Characterization: All waste contaminated with KRAS G12C inhibitors (e.g., unused compound, contaminated labware, PPE) must be treated as hazardous chemical waste.
-
Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant, typically via incineration, in accordance with all local, state, and federal regulations.[6][8]
Emergency First Aid Protocols
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support (CPR if necessary, avoiding mouth-to-mouth). Seek immediate medical attention.[11][12] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water and soap. Seek medical attention if irritation develops.[1][11][12] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11][12] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12] |
Visualized Workflows and Pathways
Signaling Pathway Inhibition
KRAS G12C inhibitors function by covalently binding to the mutant KRAS protein, locking it in an inactive, GDP-bound state. This action prevents the downstream activation of critical cell proliferation and survival pathways, most notably the RAF-MEK-ERK signaling cascade.[13]
Safe Handling Workflow
This workflow outlines the critical steps for safely managing potent KRAS G12C inhibitors in a laboratory setting.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. msds.amgen.com [msds.amgen.com]
- 6. MRTX849(Adagrasib)|2326521-71-3|MSDS [dcchemicals.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. aiha.org [aiha.org]
- 9. 3mindia.in [3mindia.in]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. abmole.com [abmole.com]
- 13. medkoo.com [medkoo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
